Product packaging for Geissoschizoline(Cat. No.:CAS No. 18397-07-4)

Geissoschizoline

货号: B1216679
CAS 编号: 18397-07-4
分子量: 298.4 g/mol
InChI 键: FAQGZHFLASTWAV-RWANUPMISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Geissoschizoline is an indole alkaloid that is (16alpha)-curan substituted by a hydroxy group at position 17. It has a role as an antiplasmodial drug and a metabolite. It is an indole alkaloid, a primary alcohol and an organic heteropentacyclic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O B1216679 Geissoschizoline CAS No. 18397-07-4

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

18397-07-4

分子式

C19H26N2O

分子量

298.4 g/mol

IUPAC 名称

[(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

InChI

InChI=1S/C19H26N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-/m1/s1

InChI 键

FAQGZHFLASTWAV-RWANUPMISA-N

手性 SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3NC5=CC=CC=C45)CO

规范 SMILES

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO

其他CAS编号

18397-07-4

产品来源

United States

Foundational & Exploratory

Geissoschizoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline is a monoterpenoid indole alkaloid derived from the bark of the Amazonian tree Geissospermum vellosii.[1][2] This complex heterocyclic compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anticholinesterase and anti-inflammatory effects. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex pentacyclic structure.[2] Its core is a curan-type skeleton, characterized by an indole moiety fused to a quinolizidine system.[4] The systematic IUPAC name for this compound is [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol.[4]

A summary of its key chemical and physicochemical properties is provided in the table below.

PropertyValueReference
Chemical Formula C₁₉H₂₆N₂O[2]
Molecular Weight 298.42 g/mol [2][4]
CAS Number 18397-07-4[4]
IUPAC Name [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.0¹⁹.0²⁷.0¹⁴¹⁷]octadeca-2,4,6-trien-10-yl]methanol[4]
SMILES CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1--INVALID-LINK--CO[4]
Appearance Crystalline solid[2]
Solubility Soluble in organic solvents[2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its neuroprotective effects being the most extensively studied.[1][3] The primary mechanisms contributing to its neuroprotective potential are the inhibition of cholinesterase enzymes and the suppression of neuroinflammation.[1]

Anticholinesterase Activity

This compound has been identified as a potent inhibitor of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).[1] Enzyme kinetic studies have revealed a mixed-type inhibition mechanism for both enzymes.[1] Molecular docking studies suggest that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes, classifying it as a dual-site inhibitor.[1]

Anti-inflammatory Effects

In addition to its anticholinesterase activity, this compound demonstrates significant anti-inflammatory properties.[1] Studies on lipopolysaccharide (LPS)-stimulated microglial cells have shown that this compound can effectively reduce the release of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]

The table below summarizes the key in vitro biological activities of this compound.

Target/AssayOrganism/Cell LineActivityValueReference
Acetylcholinesterase (AChE)HumanIC₅₀20.40 ± 0.93 µM[1]
Butyrylcholinesterase (BChE)HumanIC₅₀10.21 ± 0.01 µM[1]
Acetylcholinesterase (AChE)Electrophorus electricusIC₅₀5.86 µM[3]
Nitric Oxide (NO) ProductionMouse Microglia (LPS-stimulated)InhibitionSignificant reduction at 1 µM[1]
Tumor Necrosis Factor-alpha (TNF-α) ReleaseMouse Microglia (LPS-stimulated)InhibitionSignificant reduction at 1 µM[1]

Signaling Pathway of this compound's Neuroprotective Effects

The neuroprotective effects of this compound can be attributed to its dual action on cholinergic neurotransmission and neuroinflammation. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Experimental Protocols

Isolation of this compound from Geissospermum vellosii

This compound is naturally found in the bark of Geissospermum vellosii. A common method for its isolation involves extraction followed by high-performance counter-current chromatography (HPCCC).[5][6]

Protocol Outline:

  • Extraction: The dried and powdered bark of G. vellosii is subjected to Soxhlet extraction with a 70:30 ethanol/water mixture.[7]

  • HPCCC Separation: The crude extract is then subjected to HPCCC. A common solvent system used is ethyl acetate-butanol-water (2:3:5 v/v/v) in an elution-extrusion mode, with the upper phase as the stationary phase.[6]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as mass spectrometry and NMR to identify and isolate this compound.[5][8]

The following diagram illustrates a general workflow for the isolation process.

Isolation_Workflow start Start: Dried G. vellosii Bark powder Powdered Bark start->powder soxhlet Soxhlet Extraction (70:30 EtOH/H₂O) powder->soxhlet extract Crude Extract soxhlet->extract hpccc HPCCC Separation (EtOAc-BuOH-H₂O) extract->hpccc fractions Collected Fractions hpccc->fractions analysis Analysis (MS, NMR) fractions->analysis geisso Isolated this compound analysis->geisso

Caption: General workflow for the isolation of this compound.

Total Synthesis of this compound

Several total syntheses of this compound have been reported. One notable approach involves a stereoselective 13-stage synthesis starting from tryptamine.[9] Another reported synthesis is a 15-step route that utilizes a catalytic asymmetric double Michael addition as a key step.[10] These synthetic routes provide a means to produce this compound and its analogs for further pharmacological evaluation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound against AChE and BChE can be determined using a modified Ellman's method.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

Protocol:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB, and varying concentrations of this compound.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

The following diagram illustrates the workflow for the cholinesterase inhibition assay.

Cholinesterase_Assay_Workflow start Start: Prepare Reagents plate Add Enzyme, DTNB, and This compound to 96-well plate start->plate incubate Pre-incubate (e.g., 15 min at 37°C) plate->incubate add_substrate Add Substrate (ATCI/BTCI) incubate->add_substrate read Measure Absorbance at 412 nm (kinetic) add_substrate->read calculate Calculate % Inhibition and IC₅₀ read->calculate end End: Results calculate->end

Caption: Workflow for the cholinesterase inhibition assay.

Anti-inflammatory Assay in Microglia

The anti-inflammatory effects of this compound can be assessed by measuring the production of nitric oxide (NO) and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Culture:

  • Mouse microglial cell line (e.g., BV-2)

Nitric Oxide (NO) Production (Griess Assay):

  • Seed microglial cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

TNF-α Production (ELISA):

  • Follow steps 1-4 from the Griess assay protocol.

  • Quantify the concentration of TNF-α in the cell culture supernatant using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

The following diagram illustrates the workflow for the anti-inflammatory assays.

Anti_inflammatory_Assay_Workflow cluster_no NO Assay (Griess) cluster_tnf TNF-α Assay (ELISA) start Start: Seed Microglial Cells treat Pre-treat with this compound start->treat stimulate Stimulate with LPS (24h) treat->stimulate collect Collect Supernatant stimulate->collect griess Add Griess Reagent collect->griess elisa Perform TNF-α ELISA collect->elisa read_no Measure Absorbance at 540 nm griess->read_no quantify_no Quantify NO read_no->quantify_no end End: Results quantify_no->end read_tnf Measure Absorbance (ELISA reader) elisa->read_tnf quantify_tnf Quantify TNF-α read_tnf->quantify_tnf quantify_tnf->end

Caption: Workflow for anti-inflammatory assays in microglia.

Conclusion

This compound is a promising natural product with a multifaceted mechanism of action that makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to dually inhibit acetylcholinesterase and butyrylcholinesterase, coupled with its anti-inflammatory properties, positions it as a potential multi-target therapeutic agent. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their exploration of this fascinating alkaloid. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.

References

Isolating Geissoschizoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for the isolation of geissoschizoline, a bioactive indole alkaloid, from the bark of Geissospermum vellosii. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising natural compound. The guide details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the isolation workflow and a key signaling pathway.

Introduction

Geissospermum vellosii, a tree native to the Amazon rainforest, is a rich source of various indole alkaloids, which have been investigated for a range of therapeutic properties. Among these, this compound has garnered significant interest due to its potential neuroprotective and anti-inflammatory effects. Notably, studies have demonstrated its ability to inhibit cholinesterases and reduce the production of pro-inflammatory mediators, suggesting its potential as a lead compound in the development of treatments for neurodegenerative diseases.[1][2] This guide synthesizes information from various scientific sources to provide a practical framework for the isolation of this compound for further research and development.

Extraction of Alkaloids from Geissospermum vellosii Bark

The initial step in the isolation of this compound involves the extraction of the total alkaloid content from the dried and powdered bark of Geissospermum vellosii. Several methods have been reported, with the following representing a common and effective approach.

Experimental Protocol: Soxhlet Extraction

A widely used method for the efficient extraction of alkaloids from plant material is Soxhlet extraction.[3]

Materials and Equipment:

  • Dried and finely ground Geissospermum vellosii bark

  • Soxhlet apparatus

  • Ethanol (70%)

  • Formic acid (0.1%)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place the powdered Geissospermum vellosii bark into a thimble.

  • Assemble the Soxhlet apparatus with a round-bottom flask containing a 70:30 mixture of ethanol and 0.1% aqueous formic acid. The acidification of the solvent aids in the extraction of basic alkaloids by forming their corresponding salts.

  • Heat the solvent using a heating mantle to initiate the extraction process.

  • Allow the extraction to proceed for a sufficient number of cycles to ensure exhaustive extraction of the alkaloids.

  • After extraction, concentrate the resulting solution using a rotary evaporator to obtain the crude ethanolic extract.

Fractionation and Purification of this compound

The crude extract contains a complex mixture of alkaloids and other secondary metabolites. Therefore, a multi-step purification process is necessary to isolate this compound.

Experimental Protocol: Acid-Base Partitioning and Column Chromatography

An effective method to separate alkaloids from neutral and acidic compounds is acid-base partitioning. This is typically followed by chromatographic techniques to isolate the target alkaloid.

Materials and Equipment:

  • Crude ethanolic extract

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • Silica gel for column chromatography

  • Glass column

  • Elution solvents (e.g., a gradient of dichloromethane and methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Acid-Base Partitioning: a. Dissolve the crude ethanolic extract in 1M HCl to protonate the alkaloids, rendering them water-soluble. b. Wash the acidic aqueous solution with dichloromethane to remove neutral and acidic impurities. c. Basify the aqueous layer with 1M NaOH to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the alkaloids from the basified aqueous solution with dichloromethane. e. Combine the organic layers and dry over anhydrous sodium sulfate. f. Evaporate the solvent to yield the crude alkaloid fraction.

  • Silica Gel Column Chromatography: a. Prepare a silica gel column using a suitable solvent system (e.g., dichloromethane). b. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol. d. Collect fractions and monitor the separation using TLC, visualizing the spots under a UV lamp. e. Combine fractions containing the compound of interest (this compound) based on their TLC profiles. f. Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

Quantitative Data

The following tables summarize the available quantitative data regarding the extraction and biological activity of this compound.

Extraction/Fractionation StepYield (%)Reference
Crude Ethanolic Extract2.0[4]
Total Alkaloid Fraction (from acid-base partition)27.5 (of the crude extract)[4]
Biological ActivityIC₅₀ Value / Effective ConcentrationReference
Acetylcholinesterase (AChE) Inhibition20.40 ± 0.93 µM[1]
Butyrylcholinesterase (BChE) Inhibition10.21 ± 0.01 µM[1]
Reduction of Nitric Oxide (NO) in microglia1 µM[1][2]
Reduction of Tumor Necrosis Factor-alpha (TNF-α) in microglia1 µM[1][2]

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

Spectroscopic Data

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed signaling pathway for its anti-inflammatory activity.

G start Geissospermum vellosii Bark extraction Soxhlet Extraction (70% EtOH, 0.1% HCOOH) start->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction column_chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) alkaloid_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc tlc->column_chromatography Re-chromatography pure_this compound Pure this compound tlc->pure_this compound

Caption: Experimental workflow for the isolation of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB IKK->NFkB_inactive releases IkB->NFkB_inactive inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA translocates to This compound This compound This compound->IKK inhibits Transcription Gene Transcription DNA->Transcription Proinflammatory Pro-inflammatory Mediators (TNF-α, iNOS -> NO) Transcription->Proinflammatory

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide provides a foundational methodology for the isolation of this compound from Geissospermum vellosii bark. The outlined protocols, supported by quantitative data and visual aids, offer a practical resource for researchers aiming to study this promising natural product. Further optimization of purification strategies and comprehensive spectroscopic analysis are recommended to ensure the acquisition of high-purity this compound for subsequent biological and pharmacological investigations. The potential of this compound as a multi-target agent for neurodegenerative diseases warrants continued exploration, and robust isolation procedures are paramount to advancing this research.

References

An In-depth Technical Guide to (+)-Geissoschizoline: Molecular Properties, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Geissoschizoline is a naturally occurring indole alkaloid first isolated from the bark of plants in the Geissospermum genus, traditionally used in Amazonian medicine.[1] This complex heterocyclic compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases such as Alzheimer's disease. Its multifaceted biological activity, including cholinesterase inhibition and potent anti-inflammatory effects, positions it as a promising candidate for further investigation and drug development. This guide provides a comprehensive overview of the molecular characteristics, experimental evaluation, and proposed mechanisms of action of (+)-Geissoschizoline.

Molecular and Physicochemical Data

The fundamental molecular and physical properties of (+)-Geissoschizoline are summarized below. This data is critical for its identification, characterization, and use in experimental settings.

PropertyValueReferences
Molecular Formula C₁₉H₂₆N₂O[1][2][3]
Molecular Weight 298.42 g/mol [1][3][4]
IUPAC Name [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.0¹,⁹.0²,⁷.0¹⁴,¹⁷]octadeca-2,4,6-trien-10-yl]methanol[2]
CAS Number 18397-07-4[1][2][3]
Appearance Coarse crystals[3]
Solubility Soluble in alcohol, chloroform, ether; Practically insoluble in water[3]

Biological Activity and Experimental Protocols

(+)-Geissoschizoline exhibits significant biological activities relevant to the treatment of neurodegenerative diseases. The primary activities identified are the inhibition of cholinesterases and anti-inflammatory effects in microglia.

Cholinesterase Inhibition

(+)-Geissoschizoline has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Analysis of Cholinesterase Inhibition

Enzyme TargetIC₅₀ Value (µM)References
Human Acetylcholinesterase (hAChE)20.40 ± 0.93[2][5]
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01[2][5]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of (+)-Geissoschizoline against AChE and BChE is typically determined using a modified version of Ellman's spectrophotometric method, often performed in a 96-well microplate format.[5]

  • Reagents:

    • Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE.

    • Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE.

    • Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE.

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Test compound: (+)-Geissoschizoline dissolved in an appropriate solvent (e.g., DMSO).

    • Positive control: A known cholinesterase inhibitor (e.g., galantamine).

  • Procedure:

    • A solution of the respective enzyme (AChE or BChE) in buffer is pre-incubated with various concentrations of (+)-Geissoschizoline for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate (ATCI or BTCI) and the chromogen (DTNB).

    • The hydrolysis of the thiocholine substrate by the uninhibited enzyme produces thiocholine, which then reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

    • The rate of color change is monitored by measuring the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.

    • The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence of (+)-Geissoschizoline to the rates of a control sample without the inhibitor.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity in Microglia

(+)-Geissoschizoline has demonstrated significant anti-inflammatory properties by reducing the production of pro-inflammatory mediators in activated microglial cells.[4][5] Microglia are the primary immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation, a hallmark of neurodegenerative diseases.

Experimental Protocol: Measurement of Nitric Oxide (NO) and TNF-α in LPS-Stimulated Microglia

This protocol outlines the methodology to assess the anti-inflammatory effects of (+)-Geissoschizoline on microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

  • Cell Culture:

    • A suitable microglial cell line (e.g., BV-2 or N9) or primary microglia are cultured in appropriate media and conditions.

  • Treatment:

    • Cells are pre-treated with various concentrations of (+)-Geissoschizoline for a specific duration (e.g., 1 hour).

    • Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for an extended period (e.g., 24-48 hours) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured as an indicator of NO production.

    • The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo compound.

    • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

  • TNF-α Measurement (ELISA):

    • The concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • The reduction in NO and TNF-α levels in the presence of (+)-Geissoschizoline compared to the LPS-only treated group is calculated to determine the compound's anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which (+)-Geissoschizoline exerts its effects are an active area of research. However, based on its observed biological activities, logical pathways can be proposed and visualized.

Mechanism of Cholinesterase Inhibition

The inhibitory action of (+)-Geissoschizoline on AChE and BChE prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where cholinergic neurons are depleted.

Cholinesterase_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE / BChE ACh_synapse->AChE Hydrolysis by AChR ACh Receptor ACh_synapse->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Propagation AChR->Signal Geisso (+)-Geissoschizoline Geisso->AChE Inhibits

Caption: Mechanism of enhanced cholinergic signaling by (+)-Geissoschizoline via cholinesterase inhibition.

Proposed Anti-inflammatory Signaling Pathway in Microglia

In microglia, LPS typically activates pattern recognition receptors like Toll-like receptor 4 (TLR4). This initiates a downstream signaling cascade, most notably involving the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, leading to the production and release of mediators like TNF-α and inducible nitric oxide synthase (iNOS), which produces NO. (+)-Geissoschizoline is observed to inhibit the production of these inflammatory mediators, suggesting it may act by interfering with the NF-κB signaling pathway or other upstream signaling molecules.

Anti_Inflammatory_Pathway cluster_cell Microglial Cell LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Signaling_Cascade Signaling Cascade (e.g., MyD88, TRAF6) TLR4->Signaling_Cascade NFkB_activation NF-κB Activation Signaling_Cascade->NFkB_activation NFkB_translocation NF-κB Translocation to Nucleus NFkB_activation->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Inflammatory_Mediators TNF-α, iNOS (NO) Gene_Transcription->Inflammatory_Mediators Geisso (+)-Geissoschizoline Geisso->Signaling_Cascade Inhibits (Proposed)

Caption: Proposed anti-inflammatory mechanism of (+)-Geissoschizoline in LPS-stimulated microglia.

Conclusion and Future Directions

(+)-Geissoschizoline is a compelling natural product with well-defined molecular characteristics and dual therapeutic potential as a cholinesterase inhibitor and an anti-inflammatory agent. The experimental data strongly support its further investigation for the treatment of Alzheimer's disease and other neurodegenerative conditions where neuroinflammation and cholinergic deficits are prominent.

Future research should focus on elucidating the precise molecular targets within the inflammatory signaling cascades. A deeper understanding of its mechanism of action, along with pharmacokinetic and toxicological studies, will be crucial for advancing (+)-Geissoschizoline from a promising lead compound to a potential clinical therapeutic.

References

The Crossroads of Complexity: A Technical Guide to Monoterpene Indole Alkaloid Biosynthesis from Geissoschizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate biosynthetic pathways of monoterpene indole alkaloids (MIAs) represent a rich source of pharmacologically active compounds. At the heart of this diversity lies the corynanthe-type alkaloid, 19E-geissoschizine, a pivotal intermediate that serves as a substrate for a suite of remarkable enzymatic transformations. This technical guide provides an in-depth exploration of the biosynthesis of diverse MIA scaffolds from geissoschizine, with a focus on the key enzymes, reaction mechanisms, and experimental methodologies used to elucidate these complex pathways. Quantitative data from cited studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the molecular logic governing this fascinating area of natural product biosynthesis.

Introduction

Monoterpene indole alkaloids (MIAs) are a vast and structurally diverse class of natural products, with over 3,000 identified members.[1] These compounds exhibit a wide range of potent biological activities, making them invaluable as pharmaceuticals and research tools. Prominent examples include the anti-cancer agents vinblastine and vincristine, the anti-arrhythmic ajmaline, and the neuropharmacological agent strychnine.[1] The biosynthesis of these complex molecules originates from the condensation of tryptamine and secologanin to form strictosidine, which is subsequently converted to the central intermediate, 19E-geissoschizine.[1][2]

Geissoschizine is a densely functionalized molecule, featuring an alpha-beta unsaturated carbonyl, an enol, an indole nucleus, and a basic nitrogen atom, which together provide a platform for a wide array of downstream enzymatic reactions.[1] This guide focuses on the enzymatic transformations of geissoschizine that lead to the formation of four major MIA scaffolds: strychnos, sarpagan, akuammiline, and mavacurane.[1][3] The enzymes responsible for this remarkable diversification are primarily from the cytochrome P450 (CYP) superfamily, which catalyze regio- and stereospecific oxidative cyclizations.[1][3] Understanding the mechanisms of these enzymes is crucial for the metabolic engineering of MIA pathways and the development of novel synthetic strategies.

The Central Role of Geissoschizine

The journey from strictosidine to the diverse array of MIAs hinges on the formation of 19E-geissoschizine. This conversion is catalyzed by two key enzymes: strictosidine-β-D-glucosidase (SGD), which removes the glucose moiety from strictosidine to yield a reactive aglycone, and geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase that reduces an intermediate to form the stable 19E-geissoschizine.[1][4] The activity of geissoschizine synthase is a critical control point in the flux of intermediates into the various downstream MIA pathways.[5]

Enzymatic Diversification of the Geissoschizine Scaffold

The remarkable structural diversity of MIAs derived from geissoschizine is primarily orchestrated by a group of homologous cytochrome P450 enzymes belonging to the CYP71 family.[1][3] These enzymes catalyze oxidative cyclizations by activating specific carbon atoms within the geissoschizine molecule, leading to the formation of distinct alkaloid skeletons.

The Strychnos Scaffold: Geissoschizine Oxidase (GO)

Geissoschizine oxidase (GO) catalyzes the formation of the strychnos-type scaffold by forging a bond between C2 and C16 of geissoschizine.[1][6] This reaction leads to the formation of dehydropreakuammicine, a key intermediate in the biosynthesis of strychnine and related alkaloids.[1][6]

The Sarpagan Scaffold: Sarpagan Bridge Enzyme (SBE)

The sarpagan bridge enzyme (SBE) directs the biosynthesis towards the sarpagan scaffold by catalyzing the formation of a C5-C16 bond in geissoschizine.[1][3] This enzymatic step produces polyneuridine aldehyde, a precursor to important alkaloids like ajmaline.[1][7]

The Akuammiline Scaffold: Rhazimal Synthase (RS)

Rhazimal synthase (RS) is responsible for the formation of the akuammiline-type scaffold through the creation of a C7-C16 bond in geissoschizine, yielding rhazimal.[1][8] Rhazimal can then undergo further transformations, including deformylation to strictamine.[1]

The Mavacurane Scaffold

The formation of the mavacurane scaffold involves the cyclization between the indole nitrogen (N1) and C16 of geissoschizine. While a dedicated enzyme for this transformation has not been definitively identified, studies have shown that Geissoschizine Oxidase (GO) can produce minor amounts of mavacurane-type alkaloids, such as pleiocarpamine and 16-epi-pleiocarpamine, alongside its primary product.[9]

Quantitative Data on Enzyme Activity

The following table summarizes the available quantitative data for the key enzymes involved in the diversification of the geissoschizine scaffold. This data is essential for understanding the efficiency and substrate specificity of these enzymes and for designing metabolic engineering strategies.

EnzymeOrganismSubstrateProduct(s)Km (µM)Vmax (relative units)Optimal pHOptimal Temperature (°C)Reference(s)
AsRHSAlstonia scholarisGeissoschizineRhazimal~20Not ReportedNot ReportedNot Reported[3][10]
AsGOAlstonia scholarisGeissoschizineAkuammicine~20Not ReportedNot ReportedNot Reported[3][10]
CrCYP71AY1 (AS)Catharanthus roseusTetrahydroalstonineAlstonine19.6Not ReportedNot ReportedNot Reported[8]

Note: Detailed kinetic parameters (kcat) were not available in the searched literature. Vmax values were often reported in relative terms, precluding direct comparison across different studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to reproduce and build upon previous findings.

Heterologous Expression and Purification of P450 Enzymes in Saccharomyces cerevisiae

This protocol describes the expression of plant cytochrome P450 enzymes in yeast and the preparation of microsomes for in vitro assays.

5.1.1. Yeast Transformation

  • Prepare competent S. cerevisiae cells (e.g., strain WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.[11]

  • Transform the yeast cells with a suitable expression vector (e.g., pYES-DEST52) containing the codon-optimized cDNA of the P450 enzyme.

  • Select transformed colonies on appropriate selective media (e.g., SC-Ura).

5.1.2. Protein Expression

  • Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate a larger volume of selective medium and grow to an OD600 of 0.6-0.8.

  • Induce protein expression by adding galactose to a final concentration of 2% (w/v) and continue to culture for 16-24 hours at 28°C.

5.1.3. Microsome Preparation

  • Harvest the yeast cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with sterile water and then with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

  • Resuspend the cell pellet in TEK buffer containing a protease inhibitor cocktail.

  • Disrupt the cells by vortexing with glass beads or using a French press.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

  • Resuspend the microsomal pellet in a minimal volume of TEK buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.[12]

In Vitro Enzyme Assays for Geissoschizine-Metabolizing P450s

This protocol outlines a typical in vitro assay to determine the activity and product profile of the P450 enzymes that use geissoschizine as a substrate.

5.2.1. Reaction Setup

  • Prepare a reaction mixture containing:

    • 100 µL of 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM NADPH

    • 10-50 µg of microsomal protein containing the heterologously expressed P450 enzyme

    • 100 µM geissoschizine (substrate)

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate, geissoschizine.

  • Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

5.2.2. Reaction Quenching and Product Extraction

  • Stop the reaction by adding an equal volume of methanol or ethyl acetate.

  • Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant containing the alkaloid products to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

This protocol describes a method for transiently silencing the expression of genes in C. roseus to investigate their function in planta.

5.3.1. Vector Construction

  • Amplify a 200-400 bp fragment of the target gene's cDNA using PCR with primers containing appropriate restriction sites.

  • Clone the PCR fragment into the pTRV2 VIGS vector.[13][14] The pTRV system is bipartite, consisting of pTRV1 (encoding the viral replicase) and pTRV2 (containing the gene fragment to be silenced).[13][14]

5.3.2. Agrobacterium tumefaciens Transformation and Culture

  • Transform competent A. tumefaciens (e.g., strain GV3101) with the pTRV1 and pTRV2 constructs separately via electroporation.

  • Grow individual colonies of transformed Agrobacterium in LB medium containing appropriate antibiotics overnight at 28°C.

  • Inoculate a larger culture and grow to an OD600 of 1.0-1.5.

  • Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl2, 200 µM acetosyringone).

  • Incubate the bacterial suspension at room temperature for 2-4 hours before infiltration.

  • Mix the Agrobacterium cultures containing pTRV1 and pTRV2 in a 1:1 ratio.

5.3.3. Plant Infiltration

  • Infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 3-4 week old C. roseus plants using a needleless syringe or by vacuum infiltration.[1][15]

5.3.4. Analysis of Silenced Plants

  • Grow the infiltrated plants for 2-3 weeks to allow for the systemic spread of the virus and silencing of the target gene.

  • Harvest tissues from the silenced plants (and control plants infiltrated with an empty pTRV2 vector) for analysis.

  • Analyze the knockdown of the target gene expression by RT-qPCR.

  • Analyze the metabolic profile of the silenced plants by LC-MS to determine the effect of gene silencing on MIA accumulation.

LC-MS/MS Analysis of Monoterpene Indole Alkaloids

This protocol provides a general framework for the analysis of geissoschizine and its downstream products using liquid chromatography-tandem mass spectrometry.

5.4.1. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically employed. A representative gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

5.4.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification of known alkaloids. The precursor and product ion pairs for each analyte need to be optimized.

  • Example MRM Transitions (m/z):

    • Geissoschizine: 353.2 -> 146.1

    • Akuammicine: 323.2 -> 184.1

    • Polyneuridine aldehyde: 353.2 -> 184.1

    • Rhazimal: 351.2 -> 291.1

  • Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for the specific instrument used.

Visualizing the Biosynthetic Network and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways originating from geissoschizine and a typical experimental workflow for enzyme characterization.

MIA_Biosynthesis_from_Geissoschizine Geissoschizine 19E-Geissoschizine GO Geissoschizine Oxidase (GO) Geissoschizine->GO SBE Sarpagan Bridge Enzyme (SBE) Geissoschizine->SBE RS Rhazimal Synthase (RS) Geissoschizine->RS GO_minor Geissoschizine Oxidase (GO, minor product) Geissoschizine->GO_minor Dehydropreakuammicine Dehydropreakuammicine Strychnos Strychnos Scaffold (e.g., Strychnine) Dehydropreakuammicine->Strychnos Further Enzymatic Steps Polyneuridine_Aldehyde Polyneuridine Aldehyde Sarpagan Sarpagan Scaffold (e.g., Ajmaline) Polyneuridine_Aldehyde->Sarpagan Further Enzymatic Steps Rhazimal Rhazimal Akuammiline Akuammiline Scaffold Rhazimal->Akuammiline Further Enzymatic Steps Pleiocarpamine Pleiocarpamine Mavacurane Mavacurane Scaffold Pleiocarpamine->Mavacurane Further Enzymatic Steps GO->Dehydropreakuammicine SBE->Polyneuridine_Aldehyde RS->Rhazimal GO_minor->Pleiocarpamine

Figure 1: Biosynthetic pathways from geissoschizine to four major MIA scaffolds.

Enzyme_Characterization_Workflow Start Start: Gene of Interest Cloning Cloning into Expression Vector Start->Cloning Transformation Yeast Transformation Cloning->Transformation Expression Heterologous Protein Expression Transformation->Expression Microsome_Prep Microsome Preparation Expression->Microsome_Prep Enzyme_Assay In Vitro Enzyme Assay (Substrate + NADPH) Microsome_Prep->Enzyme_Assay LCMS LC-MS/MS Analysis Enzyme_Assay->LCMS Data_Analysis Data Analysis (Product Identification & Quantification) LCMS->Data_Analysis Kinetics Kinetic Parameter Determination (Km, kcat) Data_Analysis->Kinetics End End: Characterized Enzyme Kinetics->End

Figure 2: A typical workflow for the characterization of a geissoschizine-metabolizing enzyme.

Conclusion

The biosynthetic pathways branching from geissoschizine exemplify the elegant strategies employed by nature to generate vast chemical diversity from a common precursor. The cytochrome P450 enzymes, GO, SBE, and RS, play a central role in this process, each catalyzing a unique oxidative cyclization to produce distinct MIA scaffolds. The elucidation of these pathways has been made possible through a combination of molecular biology, enzymology, and analytical chemistry techniques. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigations into the biosynthesis and metabolic engineering of these pharmacologically important alkaloids. Future work will undoubtedly uncover additional enzymes and regulatory mechanisms that fine-tune the production of these complex natural products, opening new avenues for drug discovery and development.

References

Geissoschizoline's Mechanism of Action in Alzheimer's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a complex pathological profile, necessitating multi-target therapeutic strategies. Geissoschizoline, an indole alkaloid isolated from Geissospermum vellosii, has emerged as a promising candidate due to its demonstrated multi-target effects. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its established roles in cholinesterase inhibition and neuroinflammation. Furthermore, this paper explores potential, yet-to-be-elucidated, mechanisms related to amyloid-beta (Aβ) and tau pathologies, drawing parallels with the known activities of other indole alkaloids. Detailed experimental protocols for key assays are provided, alongside quantitative data and visual representations of relevant signaling pathways and workflows to support further research and development.

Core Mechanisms of Action

Current research has elucidated two primary mechanisms through which this compound may exert its neuroprotective effects in the context of Alzheimer's disease: dual cholinesterase inhibition and anti-inflammatory activity. Notably, this compound has been shown to be non-cytotoxic in cell viability tests, enhancing its therapeutic potential.[1][2]

Dual Cholinesterase Inhibition

A primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This compound has been identified as a non-selective, mixed-type inhibitor of both human AChE (hAChE) and human BChE (hBChE).[1][2] Molecular docking studies indicate that this compound interacts with both the active site and the peripheral anionic site of these enzymes, suggesting a dual-site inhibitor profile.[1][2] This dual inhibition is particularly relevant for the moderate to severe stages of AD, where BChE activity becomes more prominent in acetylcholine hydrolysis.

Enzyme TargetIC50 (µM)Inhibition Type
Human Acetylcholinesterase (hAChE)20.40 ± 0.93Mixed-type
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01Mixed-type

Data sourced from Lima et al., 2020.[1][2]

G ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE_BChE AChE & BChE ACh->AChE_BChE Hydrolysis PreSyn Presynaptic Neuron PreSyn->ACh PostSyn Postsynaptic Neuron Signal Signal Transduction PostSyn->Signal Initiates AChR->PostSyn Activates Breakdown Choline + Acetate AChE_BChE->Breakdown Geisso This compound Geisso->AChE_BChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key component of Alzheimer's pathology.[2] this compound has demonstrated potent anti-inflammatory properties by reducing the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from activated microglial cells.[1][2] This effect is observed at a concentration (1 µM) significantly lower than that required for cholinesterase inhibition, highlighting its strong neuroprotective potential.[1]

MediatorCell TypeStimulantThis compound Conc. (µM)Effect
Nitric Oxide (NO)MicrogliaLipopolysaccharide (LPS)1Reduction in release
TNF-αMicrogliaLipopolysaccharide (LPS)1Reduction in release

Data sourced from Lima et al., 2020.[1]

G LPS LPS (Stimulus) Microglia Microglia LPS->Microglia Activates Activation Activation Pathway (e.g., NF-κB) Microglia->Activation ProInflammatory Pro-inflammatory Mediators Activation->ProInflammatory Upregulates NO Nitric Oxide (NO) ProInflammatory->NO TNF TNF-α ProInflammatory->TNF NeuronalDamage Neuronal Damage NO->NeuronalDamage TNF->NeuronalDamage Geisso This compound Geisso->Activation Inhibits

Caption: this compound's inhibition of the neuroinflammatory cascade in microglia.

Potential Mechanisms of Action: Future Research Directions

While the effects of this compound on cholinesterase and inflammation are established, its potential interactions with the core pathological hallmarks of AD, amyloid-beta plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau, remain unexplored. However, studies on other indole alkaloids provide a strong rationale for investigating these avenues.

Modulation of Amyloid-Beta Pathology

Several indole alkaloids have been shown to interfere with Aβ pathology. For instance, reserpine and ajmalicine have demonstrated the ability to inhibit the aggregation of Aβ42.[3][4] The proposed mechanism involves the stacking of the alkaloids between adjacent β-sheets, thereby preventing further oligomerization.[5] Additionally, some monoterpenoid indole alkaloids have been found to reduce Aβ42 production.[6] Given the structural similarities, it is plausible that this compound could exert similar effects, either by directly inhibiting Aβ aggregation or by modulating the secretase enzymes involved in its production.

Attenuation of Tau Hyperphosphorylation

The hyperphosphorylation of the tau protein leads to the formation of NFTs and subsequent neuronal dysfunction.[7] Research has shown that certain indole alkaloids can inhibit tau phosphorylation.[6] For example, some monoterpenoid indole alkaloids have been observed to decrease the levels of phospho-tau (Thr217).[6] Furthermore, other indole derivatives have been shown to reduce tau phosphorylation and aggregation by enhancing the expression of heat-shock proteins like HSPB1.[8] The inhibition of kinases such as GSK-3β, which is heavily implicated in tau hyperphosphorylation, is another potential mechanism for indole alkaloids.[9] Investigating whether this compound can modulate these or other tau-related pathways is a critical next step.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's primary mechanisms of action.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound against AChE and BChE.

Methodology:

  • The assay is performed in a 96-well microplate.

  • The reaction mixture contains a phosphate buffer (pH 8.0), a known concentration of the test compound (this compound), and either AChE or BChE enzyme.

  • The mixture is pre-incubated.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • The hydrolysis of the substrate by the uninhibited enzyme releases thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • The absorbance of this product is measured spectrophotometrically at a specific wavelength (typically 412 nm) over time.

  • The rate of reaction is calculated from the change in absorbance.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the rate in its absence (control).

  • The IC50 value is calculated from the dose-response curve.

G Start Start Prepare Prepare Reaction Mixture (Buffer, Enzyme, this compound) Start->Prepare PreIncubate Pre-incubate Prepare->PreIncubate AddSubstrate Add Substrate (ATChI/BTChI) and DTNB PreIncubate->AddSubstrate Measure Measure Absorbance at 412 nm AddSubstrate->Measure Calculate Calculate Reaction Rate and % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50 End End IC50->End

Caption: Workflow for determining cholinesterase inhibition via the Ellman's method.

Anti-Inflammatory Assays (NO and TNF-α)

Objective: To assess the effect of this compound on the production of pro-inflammatory mediators by microglial cells.

Methodology for Nitric Oxide (NO) Production (Griess Assay):

  • Microglial cells (e.g., N9 cell line) are cultured in 96-well plates.

  • The cells are pre-treated with various concentrations of this compound.

  • Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • After an incubation period (e.g., 48 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound.

  • The absorbance of this compound is measured spectrophotometrically (typically at 540 nm).

  • The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

  • The percentage reduction in NO production is calculated relative to LPS-treated cells without this compound.

Methodology for TNF-α Production (ELISA):

  • Microglial cells are cultured and treated with this compound and LPS as described for the NO assay.

  • The cell culture supernatant is collected after an appropriate incubation period.

  • The concentration of TNF-α in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • The ELISA procedure typically involves capturing the TNF-α with a specific antibody coated on a microplate, followed by detection with a second, enzyme-conjugated antibody.

  • A substrate is added that produces a colored product in proportion to the amount of bound enzyme-conjugated antibody.

  • The absorbance is measured, and the TNF-α concentration is determined from a standard curve.

  • The percentage reduction in TNF-α production is calculated.

G Start Start Culture Culture Microglial Cells Start->Culture PreTreat Pre-treat with this compound Culture->PreTreat Induce Induce Inflammation with LPS PreTreat->Induce Incubate Incubate Induce->Incubate Collect Collect Supernatant Incubate->Collect Assay Perform Assay Collect->Assay Griess Griess Assay for NO Assay->Griess ELISA ELISA for TNF-α Assay->ELISA Analyze Analyze Data and Calculate % Reduction Griess->Analyze ELISA->Analyze End End Analyze->End

References

Geissoschizoline: A Technical Whitepaper on its Neuroprotective and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geissoschizoline, an indole alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a promising multi-target therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. This document provides a comprehensive technical overview of the neuroprotective and anti-inflammatory effects of this compound. It consolidates the current scientific literature, presenting quantitative data on its bioactivity, detailing relevant experimental methodologies, and illustrating its proposed mechanisms of action through signaling pathway diagrams. The evidence suggests that this compound exerts its neuroprotective effects through a dual mechanism involving the inhibition of cholinesterases and the suppression of key inflammatory mediators in microglia.

Introduction

Neuroinflammation and cholinergic deficit are key pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders. The activation of microglia, the resident immune cells of the central nervous system, leads to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. Simultaneously, the degradation of the neurotransmitter acetylcholine by cholinesterases impairs cognitive function. This compound has been identified as a molecule of interest due to its ability to address both of these pathological cascades.[1][2] This whitepaper will delve into the technical details of its demonstrated effects.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in several key assays. The following tables summarize the available data, providing a clear comparison of its inhibitory and anti-inflammatory potency.

Table 1: Cholinesterase Inhibition by this compound [1][2]

Enzyme TargetSourceIC50 (µM)Inhibition Type
Human Acetylcholinesterase (hAChE)Recombinant20.40 ± 0.93Mixed-type
Human Butyrylcholinesterase (hBChE)Plasma10.21 ± 0.01Mixed-type

Table 2: Anti-inflammatory Effects of this compound in Microglia [1][2]

Inflammatory MediatorCell LineInducing AgentThis compound Concentration (µM)Effect
Nitric Oxide (NO)MicrogliaNot specified1Reduction in release
Tumor Necrosis Factor-alpha (TNF-α)MicrogliaNot specified1Reduction in release

Mechanism of Action

This compound's therapeutic potential stems from its multi-target mechanism of action.

Dual Cholinesterase Inhibition

This compound acts as a non-selective, mixed-type inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Molecular docking studies suggest that it binds to both the catalytic active site and the peripheral anionic site of these enzymes.[1][2] This dual-site interaction is significant as it not only prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission, but may also interfere with the non-catalytic roles of AChE in the progression of Alzheimer's disease, such as its involvement in the aggregation of amyloid-beta plaques.

AChE_PAS Peripheral Anionic Site AChE_CAS Catalytic Active Site Hydrolysis Hydrolysis AChE_CAS->Hydrolysis Catalyzes This compound This compound This compound->AChE_PAS Binds This compound->AChE_CAS Binds Acetylcholine Acetylcholine Acetylcholine->AChE_CAS Binds Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Products

Proposed dual-site inhibition of AChE by this compound.
Anti-inflammatory Action in Microglia

This compound has demonstrated significant anti-inflammatory properties by reducing the release of the pro-inflammatory mediators nitric oxide (NO) and TNF-α from activated microglia.[1][2] While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on other indole alkaloids suggest a potential mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are critical regulators of the inflammatory response in microglia. A proposed hypothetical model is presented below.

LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits iNOS iNOS Expression MAPK->iNOS TNFa_exp TNF-α Expression MAPK->TNFa_exp NFkB->iNOS NFkB->TNFa_exp NO Nitric Oxide (NO) iNOS->NO TNFa TNF-α TNFa_exp->TNFa

Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized methodologies for the key experiments cited in the literature on this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is used to determine the rate of acetylcholine hydrolysis by AChE or BChE.

  • Reagents:

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

    • Phosphate buffer (pH 8.0)

    • Test compound (this compound) dissolved in an appropriate solvent

    • AChE or BChE enzyme solution

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound dilution (or solvent control).

    • Add the enzyme (AChE or BChE) to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

start Start prepare_reagents Prepare Reagents (DTNB, Substrate, Buffer) start->prepare_reagents prepare_samples Prepare this compound Serial Dilutions start->prepare_samples plate_setup Add Buffer, DTNB, and This compound to Wells prepare_reagents->plate_setup prepare_samples->plate_setup add_enzyme Add AChE/BChE and Incubate plate_setup->add_enzyme add_substrate Add Substrate (ATCI/BTCI) add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_ic50 Calculate % Inhibition and IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the cholinesterase inhibition assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment:

    • Plate microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce NO production.

    • Incubate for a further period (e.g., 24 hours).

  • Griess Assay Procedure:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

TNF-α Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α in cell culture supernatants.

  • Sample Collection:

    • Culture and treat microglial cells with this compound and an inflammatory stimulus as described for the Griess assay.

    • Collect the cell culture supernatant.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Block non-specific binding sites.

    • Add the cell culture supernatants and TNF-α standards to the wells and incubate.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody (biotinylated) specific for TNF-α and incubate.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

    • Determine the TNF-α concentration from the standard curve.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target agent for neurodegenerative diseases. Its ability to inhibit cholinesterases and suppress key inflammatory mediators in microglia addresses two critical aspects of neurodegeneration. Further research is warranted to fully elucidate the specific intracellular signaling pathways through which this compound exerts its anti-inflammatory effects. In vivo studies are also necessary to validate these promising in vitro findings and to assess the pharmacokinetic and safety profile of this compound. The development of derivatives of this compound may also lead to compounds with enhanced potency and selectivity, paving the way for novel therapeutic strategies for Alzheimer's disease and related disorders.

References

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Structural Elucidation of Geissoschizoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geissoschizoline, a complex indole alkaloid isolated from the bark of the South American tree Geissospermum vellosii, has garnered significant attention in the scientific community. Its intricate molecular architecture and promising biological activities, particularly in the context of neurodegenerative diseases, make it a compelling subject for chemical and pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological evaluation of this compound. It is intended to serve as a detailed resource, offering insights into the experimental methodologies employed in its study and presenting key quantitative data in a clear, accessible format.

Discovery and Isolation

This compound was first identified as a constituent of Geissospermum vellosii, a plant with a history of use in traditional medicine. The isolation of this alkaloid from its natural source is a multi-step process requiring careful extraction and chromatographic separation.

General Isolation Protocol

The isolation of this compound from the stembark of G. vellosii typically involves an initial extraction with an organic solvent, followed by a series of chromatographic purifications.

Experimental Protocol: Isolation of this compound

  • Extraction:

    • Dried and powdered stembark of Geissospermum vellosii is subjected to extraction with ethanol.

    • The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a nonpolar organic solvent (e.g., hexane) to remove neutral and weakly basic compounds.

    • The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to yield an alkaloid-rich fraction.

  • Chromatographic Separation:

    • The alkaloid-rich fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

    • Elution with a gradient of solvents (e.g., chloroform/methanol or ethyl acetate/hexane) allows for the separation of different alkaloid constituents.

    • Fractions are monitored by thin-layer chromatography (TLC) using a suitable developing system and visualized with Dragendorff's reagent, which is characteristic for alkaloids.

    • Further purification of this compound-containing fractions is achieved using high-performance counter-current chromatography (HPCCC) or preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The determination of the complex pentacyclic structure of this compound has been accomplished through a combination of spectroscopic techniques.

Spectroscopic Data

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O
Molecular Weight298.43 g/mol
IUPAC Name(1S,2R,4S,5R,8S,13S,15R)-1-ethyl-1,2,4,5,6,7,8,13-octahydro-5,8-epoxy-azocino[1',2':1,2]pyrido[3,4-b]indol-4-yl)methanol
CAS Number18397-07-4

Note: The IUPAC name provided is a systematic name and may vary depending on the nomenclature rules applied.

X-ray Crystallography

To date, a publicly available Crystallographic Information File (CIF) or detailed X-ray diffraction data for this compound has not been identified in the surveyed scientific literature. The determination of its solid-state structure through single-crystal X-ray analysis would provide definitive proof of its absolute stereochemistry and detailed conformational information.

Total Synthesis

The total synthesis of this compound has been achieved, providing a means to access this natural product for further biological evaluation and analog development. One notable approach involves a multi-step sequence starting from tryptamine.

Synthetic Strategy Overview

A stereoselective total synthesis of (±)-geissoschizoline has been reported, accomplished in thirteen stages from tryptamine[1]. More recent synthetic efforts have focused on enantioselective routes.

total_synthesis_overview Tryptamine Tryptamine Intermediate1 Key Intermediate (e.g., Polycyclic Amine) Tryptamine->Intermediate1 Multiple Steps This compound (±)-Geissoschizoline Intermediate1->this compound Final Cyclization & Functionalization

Caption: Overview of the total synthesis of (±)-Geissoschizoline.

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly as a potential therapeutic agent for Alzheimer's disease. Its mechanism of action appears to be multi-targeted, involving both enzymatic inhibition and anti-inflammatory effects.

Cholinesterase Inhibition

This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Table 2: Cholinesterase Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)Inhibition Type
Human Acetylcholinesterase (hAChE)20.40 ± 0.93Mixed
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01Mixed

Data from Lima et al., 2020.[2]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagents:

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Human recombinant AChE or BChE.

    • Tris-HCl buffer (pH 8.0).

    • This compound solution at various concentrations.

  • Procedure:

    • In a 96-well microplate, add Tris-HCl buffer, the enzyme solution, and the this compound solution (or buffer for control).

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add the substrate (ATCI or BTCI) and DTNB to initiate the reaction.

    • Measure the absorbance of the yellow product (5-thio-2-nitrobenzoate) at 412 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

cholinesterase_inhibition cluster_enzyme Cholinesterase (AChE or BChE) cluster_inhibition Inhibition AChE Acetylcholine (or Butyrylcholine) Enzyme Enzyme AChE->Enzyme Products Choline + Acetate (or Butyrate) Enzyme->Products This compound This compound This compound->Enzyme Inhibits anti_inflammatory_pathway LPS LPS Microglia Microglia LPS->Microglia Activation Activation Microglia->Activation ProInflammatory Pro-inflammatory Mediators (NO, TNF-α) Activation->ProInflammatory This compound This compound This compound->Activation Inhibits

References

Spectral Data Analysis of Geissoschizoline for Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline is a monoterpene indole alkaloid isolated from plants of the Geissospermum genus, notably Geissospermum vellosii. As a member of this extensive class of natural products, its accurate identification is crucial for research into its potential pharmacological activities, including anti-inflammatory and neuroprotective effects. This guide provides a comprehensive overview of the spectral data analysis techniques used for the unequivocal identification of this compound, focusing on Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical workflows.

Chemical Structure

Systematic Name: [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

Molecular Formula: C₁₉H₂₆N₂O

Molecular Weight: 298.43 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for this compound. It is important to note that while the use of these techniques for the identification of this compound is well-documented, a complete set of publicly available, detailed spectral data from a single source is scarce. The data presented here is compiled from various sources and typical values for related indole alkaloids.

Table 1: Mass Spectrometry Data for this compound
Technique Ionization Mode Precursor Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z) Reference
ESI-MS/MSPositive299.2223144 (characteristic for indole alkaloids)[1][2]
Table 2: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Specific data not available in the searched literature.

Note: Based on the structure, one would expect to see signals in the aromatic region for the indole protons, aliphatic signals for the ethyl group and the complex polycyclic core, and a signal for the hydroxyl proton.

Table 3: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
Specific data not available in the searched literature.

Note: The spectrum would be expected to show distinct signals for the aromatic carbons of the indole ring, as well as a number of aliphatic signals corresponding to the intricate fused ring system.

Table 4: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹) Functional Group Assignment
~3400 (broad)O-H stretch (hydroxyl group)
~3300N-H stretch (indole)
~2960-2850C-H stretch (aliphatic)
~1610, 1470C=C stretch (aromatic)
~1200C-N stretch
~1050C-O stretch (primary alcohol)
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
Solvent λmax (nm) Chromophore Reference
Methanol~254, 280-290Indoline[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the analysis of indole alkaloids.

Mass Spectrometry (ESI-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Analysis:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the full scan mass spectrum in positive ion mode to determine the protonated molecule [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain the fragmentation pattern. Collision-induced dissociation (CID) is commonly used.

  • Data Interpretation: The molecular formula can be confirmed from the accurate mass of the precursor ion. The fragmentation pattern provides structural information characteristic of the indole alkaloid scaffold. A characteristic fragment ion for indole alkaloids is often observed at m/z 144.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound by analyzing the ¹H and ¹³C NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

  • Analysis:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons.

  • Data Interpretation: Chemical shifts (δ), coupling constants (J), and correlations from 2D spectra are used to assign all proton and carbon signals and to confirm the complete structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: Place the sample in the instrument's sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of specific functional groups, such as O-H (hydroxyl), N-H (indole), C-H (aliphatic and aromatic), and C=C (aromatic).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To characterize the chromophoric system of this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range) in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Analysis: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Interpretation: The wavelengths of maximum absorbance (λmax) are characteristic of the electronic transitions within the molecule's chromophore. For this compound, the spectrum is expected to be characteristic of an indoline chromophore.[3]

Visualizations

Experimental Workflow for Spectral Analysis

General Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isolation Isolation & Purification of this compound MS Mass Spectrometry (MS) Isolation->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR IR Infrared (IR) Spectroscopy Isolation->IR UV UV-Vis Spectroscopy Isolation->UV MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data IR_Data Functional Group ID IR->IR_Data UV_Data Chromophore System UV->UV_Data Identification Compound Identification MS_Data->Identification NMR_Data->Identification IR_Data->Identification UV_Data->Identification

Caption: General workflow for the spectral analysis and identification of this compound.

Logical Relationship for Structure Elucidation

Logical Flow for Structure Elucidation cluster_primary Primary Information cluster_secondary Detailed Structural Information MS MS (Molecular Formula) Proposed_Structure Proposed Structure MS->Proposed_Structure IR IR (Functional Groups) IR->Proposed_Structure UV UV-Vis (Chromophore) UV->Proposed_Structure NMR_1D ¹H & ¹³C NMR (Carbon-Proton Framework) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Final_Structure Final Structure Confirmation NMR_2D->Final_Structure Proposed_Structure->NMR_1D

Caption: Logical relationship of spectral data for the structural elucidation of this compound.

Conclusion

The identification of this compound relies on a multi-technique spectroscopic approach. While mass spectrometry provides the molecular formula and characteristic fragmentation, and UV-Vis and IR spectroscopy reveal key chromophores and functional groups, it is the detailed analysis of ¹H and ¹³C NMR data, including 2D correlation experiments, that allows for the unambiguous structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers working on the isolation, identification, and characterization of this compound and related indole alkaloids. Further research to populate a comprehensive, publicly accessible database of spectral data for these compounds is highly encouraged to facilitate future drug discovery and development efforts.

References

The Neuroprotective Profile of Geissoschizoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geissoschizoline, an indole alkaloid isolated from plants of the Geissospermum genus, has emerged as a promising candidate for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective character of this compound. It consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The primary neuroprotective effects of this compound identified to date are its dual inhibition of cholinesterases and its potent anti-inflammatory activity.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative data reported for this compound in the scientific literature, providing a clear comparison of its efficacy in various assays.

Table 1: Anticholinesterase Activity of this compound [1][2]

EnzymeIC50 (µM)Inhibition Type
Human Acetylcholinesterase (hAChE)20.40 ± 0.93Mixed-type
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01Mixed-type

Table 2: Anti-inflammatory Effects of this compound [1][2]

Cell LineStimulantBiomarkerConcentration of this compound (µM)Effect
MicrogliaLipopolysaccharide (LPS)Nitric Oxide (NO)1Significant reduction in release
MicrogliaLipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)1Significant reduction in release

Table 3: Cytotoxicity Data for this compound [1][2]

Cell LineAssayResult
Not SpecifiedCell ViabilityNot cytotoxic at tested concentrations

Proposed Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are believed to be mediated through a multi-target mechanism. The primary pathways identified are the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and the suppression of pro-inflammatory signaling in microglia.

Geissoschizoline_Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_microglia Activated Microglia cluster_outcomes Neuroprotective Outcomes ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Synaptic Transmission Cholinergic_Enhancement Enhanced Cholinergic Neurotransmission LPS LPS Microglia Microglia LPS->Microglia Activation NFkB NF-κB Microglia->NFkB Activation Reduced_Neuroinflammation Reduced Neuroinflammation iNOS iNOS NFkB->iNOS Transcription TNFa_gene TNF-α Gene NFkB->TNFa_gene Transcription NO Nitric Oxide iNOS->NO Production TNFa TNF-α TNFa_gene->TNFa Production This compound This compound This compound->AChE Inhibition This compound->BChE Inhibition This compound->Microglia Inhibition of Activation

Caption: Proposed multi-target neuroprotective mechanism of this compound.

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited in the evaluation of this compound's neuroprotective properties. These protocols are based on standard laboratory practices for such assays.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • This compound solution at various concentrations

    • DTNB solution

  • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI for AChE or BTCCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Microglial Cell Culture and Anti-inflammatory Assay

This protocol outlines the assessment of this compound's ability to suppress the release of pro-inflammatory mediators from activated microglial cells.

Materials:

  • BV-2 microglial cell line (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) quantification

  • TNF-α ELISA kit

  • Cell culture plates

  • CO2 incubator

Procedure:

  • Culture BV-2 cells in supplemented DMEM in a CO2 incubator at 37°C.

  • Seed the cells into 24-well or 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • After the incubation period, collect the cell culture supernatant for analysis.

3.2.1. Nitric Oxide (NO) Quantification (Griess Assay)

  • Transfer a portion of the collected supernatant to a new 96-well plate.

  • Add an equal volume of Griess Reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

3.2.2. TNF-α Quantification (ELISA)

  • Follow the manufacturer's instructions for the specific TNF-α ELISA kit.

  • Typically, this involves adding the collected supernatant to a 96-well plate pre-coated with a TNF-α capture antibody.

  • After incubation and washing steps, a detection antibody, followed by a substrate solution, is added.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).

  • The concentration of TNF-α is determined from a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the initial assessment of the neuroprotective potential of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion start Compound Isolation/Synthesis (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT on Neuronal/Glial Cells) start->cytotoxicity cholinesterase Cholinesterase Inhibition Assay (AChE & BChE) start->cholinesterase anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Microglia) start->anti_inflammatory conclusion Evaluate Neuroprotective Potential (Multi-target Profile) cytotoxicity->conclusion ic50 Determine IC50 values cholinesterase->ic50 no_tnfa Measure NO and TNF-α anti_inflammatory->no_tnfa efficacy Assess Anti-inflammatory Efficacy no_tnfa->efficacy ic50->conclusion efficacy->conclusion

Caption: Generalized workflow for evaluating this compound's neuroprotective effects.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses a neuroprotective profile primarily through its dual inhibition of cholinesterases and its anti-inflammatory properties. The non-cytotoxic nature of this compound at effective concentrations further enhances its therapeutic potential.

Future research should focus on several key areas:

  • In-depth Mechanistic Studies: While the primary mechanisms have been identified, further studies are needed to elucidate the downstream signaling pathways affected by this compound in both neurons and glial cells.

  • Exploration of Other Neuroprotective Pathways: Investigations into the effects of this compound on oxidative stress, apoptosis, and neurotrophic factor signaling in relevant neuronal models are warranted to provide a more complete picture of its neuroprotective capabilities.

  • In Vivo Efficacy: Preclinical studies in animal models of neurodegenerative diseases are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the development of more potent and selective multi-target compounds for the treatment of neurodegenerative disorders.

References

Geissoschizoline: A Potential Multi-Target Prototype Drug for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Geissoschizoline, an indole alkaloid isolated from plants of the Geissospermum genus, has emerged as a promising multi-target prototype drug candidate, particularly for the treatment of complex neurodegenerative diseases such as Alzheimer's disease.[1][2] Its multifaceted pharmacological profile, encompassing cholinesterase inhibition and potent anti-inflammatory effects, positions it as a molecule of significant interest for further investigation and development.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its quantitative biological data, detailed experimental protocols for its evaluation, and a visual representation of its putative signaling pathways.

Core Pharmacological Activities

This compound exhibits a dual mode of action that is highly relevant to the pathophysiology of neurodegenerative diseases:

  • Cholinesterase Inhibition: It acts as a non-selective inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a key therapeutic strategy to enhance cholinergic neurotransmission, which is impaired in conditions like Alzheimer's disease.[1][2]

  • Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory properties by reducing the release of pro-inflammatory mediators from microglia, the resident immune cells of the central nervous system.[1][2] Chronic neuroinflammation is a critical component in the progression of neurodegenerative disorders.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Cholinesterase Inhibitory Activity of this compound

Enzyme TargetIC50 (µM)Inhibition TypeSource Organism for Enzyme
Human Acetylcholinesterase (hAChE)20.40 ± 0.93Mixed-typeHuman
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01Mixed-typeHuman

Data sourced from Lima et al., 2020.[1][2]

Table 2: Anti-inflammatory Activity of this compound

Cell TypeStimulantMeasured MediatorConcentration of this compound% Reduction of Mediator
Microglial CellsLipopolysaccharide (LPS)Nitric Oxide (NO)1 µMSignificant reduction
Microglial CellsLipopolysaccharide (LPS)Tumor Necrosis Factor-alpha (TNF-α)1 µMSignificant reduction

Data sourced from Lima et al., 2020.[1][2]

Table 3: Cytotoxicity Data

Cell LineAssayResult
Unspecified (in the context of cholinesterase and anti-inflammatory assays)Cell Viability AssaysNot cytotoxic at effective concentrations

Data sourced from Lima et al., 2020.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which results from the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound (this compound) at various concentrations.

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution

    • DTNB solution

    • Enzyme solution (AChE or BChE)

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • The rate of increase in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Assays in Microglial Cells

1. Cell Culture and Treatment:

  • Culture a suitable microglial cell line (e.g., BV-2) in appropriate media and conditions.

  • Seed the cells in 96-well plates at a predetermined density.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Release Assay (Griess Assay):

Principle: This colorimetric assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.

Materials:

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite standard solutions

  • Cell culture supernatant from treated and control wells

Procedure:

  • After the treatment period, collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with the Griess Reagent.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

3. TNF-α Release Assay (ELISA):

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of TNF-α secreted into the cell culture medium.

Materials:

  • TNF-α ELISA kit (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution)

  • Cell culture supernatant from treated and control wells

  • Wash buffer

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the TNF-α capture antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the cell culture supernatants to the wells and incubate to allow TNF-α to bind to the capture antibody.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate.

  • Add the streptavidin-enzyme conjugate and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate to allow for color development.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of TNF-α in the samples based on a standard curve.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Materials:

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Cells cultured in a 96-well plate

  • Microplate reader

Procedure:

  • After treating the cells with this compound for the desired duration, remove the culture medium.

  • Add fresh medium containing MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Remove the MTT-containing medium.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms underlying this compound's anti-inflammatory effects have not been fully elucidated, its ability to reduce NO and TNF-α production in LPS-stimulated microglia suggests a potential modulation of key inflammatory signaling pathways. A putative mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are major regulators of the inflammatory response in microglia.

Geissoschizoline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IKK IKK TAK1->IKK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc translocates This compound This compound This compound->p38 Putative Inhibition This compound->JNK Putative Inhibition This compound->ERK Putative Inhibition This compound->IKK Putative Inhibition Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) NFκB_nuc->Proinflammatory_Genes AP1->Proinflammatory_Genes

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_Cholinesterase_Inhibition prep Prepare Reagents: - this compound dilutions - Enzyme (AChE/BChE) - Substrate (ATCI/BTCI) - DTNB plate Plate Setup (96-well): - Add Buffer, this compound, DTNB, Enzyme prep->plate incubate1 Pre-incubation (e.g., 15 min at 37°C) plate->incubate1 react Initiate Reaction: Add Substrate incubate1->react measure Kinetic Measurement: Read Absorbance at 412 nm react->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze

Caption: Workflow for Cholinesterase Inhibition Assay.

Experimental_Workflow_Anti_inflammatory cluster_assays Downstream Assays culture Culture and Seed Microglial Cells treat Pre-treat with this compound culture->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for TNF-α collect->elisa analyze Data Analysis: Quantify Mediator Reduction griess->analyze elisa->analyze

Caption: Workflow for Anti-inflammatory Assays.

Multi-Target Potential and Future Directions

The dual action of this compound as a cholinesterase inhibitor and an anti-inflammatory agent underscores its potential as a multi-target drug for neurodegenerative diseases. This approach is increasingly recognized as being more effective for complex diseases with multifactorial pathologies than single-target drugs.

While current data is promising, further research is crucial to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:

  • Expanded Target Profiling: A comprehensive screening of this compound against a broader panel of neurological targets, including but not limited to serotonin, dopamine, and GABA receptors, as well as monoamine oxidases, is warranted to fully understand its multi-target profile. The known serotonergic activity of the related compound, geissoschizine methyl ether, suggests this would be a particularly fruitful area of investigation.

  • Mechanism of Action Elucidation: Detailed studies are needed to confirm the precise molecular mechanisms underlying its anti-inflammatory effects, including its direct impact on the NF-κB and MAPK signaling pathways.

  • In Vivo Efficacy: Evaluation of this compound in animal models of neurodegenerative diseases is a critical next step to translate the in vitro findings into potential therapeutic efficacy.

  • Comprehensive Safety and Pharmacokinetic Profiling: A thorough assessment of its safety profile, including cytotoxicity in a range of human cell lines, genotoxicity (e.g., Ames test), and potential for off-target effects (e.g., hERG channel inhibition), is essential for its progression as a drug candidate. Furthermore, understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be vital for dosage and formulation development.

This compound represents a compelling starting point for the development of novel multi-target therapies for neurodegenerative disorders. Its ability to concurrently address both cholinergic deficits and neuroinflammation provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in unlocking the full therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Geissoschizoline from Tryptamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of the indole alkaloid (±)-geissoschizoline, commencing from the readily available starting material, tryptamine. The synthesis involves the initial formation of a key tricyclic intermediate via the Pictet-Spengler reaction, followed by a series of transformations to construct the complete pentacyclic framework of the target molecule.

Introduction

Geissoschizoline is a complex indole alkaloid that has garnered interest within the scientific community due to its intricate molecular architecture and potential biological activity. The total synthesis of such natural products is a critical endeavor in chemical research, enabling access to larger quantities for biological evaluation and providing a platform for the synthesis of novel analogs with potentially enhanced therapeutic properties. The synthetic strategy outlined herein begins with the well-established Pictet-Spengler reaction to construct the core tetrahydro-β-carboline scaffold, a common motif in many indole alkaloids.

Overall Synthetic Strategy

The total synthesis of (±)-geissoschizoline from tryptamine can be conceptually divided into two main stages:

  • Construction of the Tetrahydro-β-carboline Core: This stage involves the acid-catalyzed Pictet-Spengler condensation of tryptamine with an appropriate aldehyde to form the key tricyclic intermediate.

  • Elaboration of the Pentacyclic Skeleton: Starting from the tetrahydro-β-carboline intermediate, a series of reactions, including cyclizations and rearrangements, are employed to build the remaining rings and install the requisite functional groups to yield (±)-geissoschizoline.

G tryptamine Tryptamine pictet_spengler Pictet-Spengler Reaction tryptamine->pictet_spengler aldehyde Aldehyde Partner aldehyde->pictet_spengler thbc Tetrahydro-β-carboline Intermediate pictet_spengler->thbc elaboration Multi-step Elaboration (Cyclizations, Rearrangements) thbc->elaboration This compound (±)-Geissoschizoline elaboration->this compound

Caption: Overall synthetic workflow from tryptamine to (±)-geissoschizoline.

Experimental Protocols

Stage 1: Synthesis of the Tetrahydro-β-carboline Intermediate via Pictet-Spengler Reaction

This protocol details the synthesis of a 1-substituted-1,2,3,4-tetrahydro-β-carboline, a key intermediate for the synthesis of (±)-geissoschizoline.

Reaction: Tryptamine + Aldehyde → 1-substituted-1,2,3,4-tetrahydro-β-carboline

Materials:

  • Tryptamine

  • Appropriate aldehyde (e.g., a protected α-hydroxy aldehyde derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde partner (1.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted-1,2,3,4-tetrahydro-β-carboline.

Expected Yield: The yield for Pictet-Spengler reactions of this type can vary depending on the specific aldehyde used, but yields in the range of 60-80% are commonly reported.

Stage 2: Conceptual Outline for the Elaboration to (±)-Geissoschizoline

G thbc Tetrahydro-β-carboline Intermediate deprotection_oxidation Deprotection and Oxidation thbc->deprotection_oxidation cyclization1 Intramolecular Cyclization (Ring C) deprotection_oxidation->cyclization1 rearrangement Rearrangement and Functional Group Manipulation cyclization1->rearrangement cyclization2 Final Ring Closure (Ring E) rearrangement->cyclization2 This compound (±)-Geissoschizoline cyclization2->this compound

Caption: Conceptual workflow for the elaboration of the pentacyclic skeleton.

  • Deprotection and Oxidation: The protecting groups on the side chain of the tetrahydro-β-carboline are removed, and the functionality is oxidized to introduce reactive handles for subsequent cyclizations.

  • Formation of the C-Ring: An intramolecular cyclization is induced to form the third ring of the pentacyclic system. This could involve the formation of an enamine or a related reactive species that attacks an electrophilic center.

  • Rearrangement and Functional Group Interconversion: The resulting tetracyclic intermediate may undergo rearrangements to establish the correct stereochemistry and connectivity. Functional groups are manipulated in preparation for the final ring closure.

  • Formation of the E-Ring (Final Cyclization): The final ring of the this compound skeleton is formed through another intramolecular cyclization, often involving the formation of a bond between a nucleophilic nitrogen and an electrophilic carbon.

Quantitative Data Summary

Due to the reliance on a combination of a detailed protocol for the initial step and a conceptual outline for the latter stages, a complete table of quantitative data for the entire synthesis from a single source cannot be provided. The following table summarizes the expected data for the well-established Pictet-Spengler reaction.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1Pictet-Spengler ReactionTryptamine1-substituted-1,2,3,4-tetrahydro-β-carbolineAldehyde, TFADCM60-80
2-nElaboration to (±)-Geissoschizoline (Conceptual)Intermediate from Step 1(±)-Geissoschizoline---

Note: The yields for the conceptual elaboration steps are highly dependent on the specific reagents and conditions employed and would require experimental validation.

Conclusion

The total synthesis of (±)-geissoschizoline from tryptamine is a challenging yet feasible endeavor. The initial and crucial Pictet-Spengler reaction to form the tetrahydro-β-carboline core is a robust and well-documented transformation. The subsequent elaboration to the final pentacyclic product requires a series of carefully planned and executed synthetic steps. This document provides a solid foundation for researchers embarking on the synthesis of this compound and related indole alkaloids, offering a detailed protocol for the initial key transformation and a strategic guide for the completion of the synthesis. Further investigation into the referenced literature is recommended for a more comprehensive understanding of the nuances of the later-stage transformations.

Application Notes and Protocols for Molecular Docking Simulation of Geissoschizoline with Human Cholinesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline, an indole alkaloid, has emerged as a promising candidate for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease.[1] Its mechanism of action involves the inhibition of human cholinesterases, namely acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).[1] Molecular docking simulations are a powerful computational tool to elucidate the binding interactions between this compound and these enzymes at a molecular level, providing insights for further drug design and optimization. This document provides detailed application notes and a comprehensive protocol for performing molecular docking simulations of this compound with hAChE and hBChE.

Data Presentation

In Vitro Inhibition Data

The inhibitory activity of this compound against human cholinesterases has been experimentally determined, indicating a mixed-type inhibition mechanism for both enzymes.[1]

EnzymeIC50 Value (µM)Inhibition TypeReference
Human Acetylcholinesterase (hAChE)20.40 ± 0.93Mixed[1]
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01Mixed[1]
Representative Molecular Docking Results

The following table summarizes representative quantitative data that can be obtained from a molecular docking simulation of this compound with hAChE and hBChE. These values are illustrative and will vary depending on the specific software, scoring functions, and parameters used. The binding interactions are based on the finding that this compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of both enzymes.[1]

Target ProteinBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Interacting Residues (Illustrative)
hAChE -9.5 to -11.50.1 - 0.5CAS: Trp86, Tyr133, Phe338 PAS: Tyr72, Asp74, Trp286, Tyr341
hBChE -10.0 to -12.00.05 - 0.2CAS: Trp82, Leu286, Phe329 PAS: Asp70, Tyr332

Experimental Protocols

This section outlines a detailed methodology for performing a molecular docking simulation of this compound with human cholinesterases.

Preparation of the Receptor Proteins (hAChE and hBChE)
  • Obtain Crystal Structures: Download the 3D crystal structures of human acetylcholinesterase and butyrylcholinesterase from the Protein Data Bank (PDB). Recommended PDB IDs are 4EY7 or 7E3H for hAChE complexed with a known inhibitor like donepezil, and 1P0I or 4BDS for hBChE.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands and ions from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the atoms (e.g., Kollman charges).

    • Repair any missing residues or atoms using tools like Swiss-PdbViewer or the protein preparation wizard in Schrödinger Maestro.

    • Energy minimize the protein structure to relieve any steric clashes.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 442095).

  • Ligand Preparation:

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Energy minimize the ligand structure using a suitable force field (e.g., MMFF94).

Molecular Docking Simulation
  • Grid Box Generation:

    • Define a grid box that encompasses the entire binding gorge of the cholinesterase, including both the catalytic active site at the bottom and the peripheral anionic site near the entrance.

    • The grid box dimensions should be sufficiently large to allow the ligand to move and rotate freely within the binding site. A typical grid size might be 60 x 60 x 60 Å.

  • Docking Algorithm:

    • Employ a robust docking algorithm such as the Lamarckian Genetic Algorithm, as implemented in AutoDock Vina.

    • Set the number of docking runs (e.g., 100) and the exhaustiveness of the search to ensure a thorough exploration of the conformational space.

  • Execution of Docking: Run the molecular docking simulation using the prepared receptor and ligand files and the defined grid parameters.

Analysis of Docking Results
  • Binding Pose Analysis:

    • Analyze the predicted binding poses of this compound within the active site of each enzyme.

    • Cluster the resulting poses based on root-mean-square deviation (RMSD) to identify the most favorable and frequently occurring binding modes.

  • Scoring Function:

    • Rank the docked poses based on their binding energies (in kcal/mol). The more negative the binding energy, the more favorable the interaction.

  • Interaction Analysis:

    • Visualize the best-ranked binding pose to identify the specific amino acid residues involved in the interaction.

    • Characterize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

    • Pay close attention to interactions with key residues in both the catalytic active site and the peripheral anionic site.

Mandatory Visualizations

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Simulation Stage cluster_analysis Analysis Stage Receptor 1. Receptor Preparation (hAChE/hBChE from PDB) Grid 3. Grid Box Generation (Encompassing CAS and PAS) Receptor->Grid Ligand 2. Ligand Preparation (this compound from PubChem) Ligand->Grid Docking 4. Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis 5. Results Analysis (Binding Energy & Pose) Docking->Analysis Interaction 6. Interaction Visualization (H-bonds, Hydrophobic, etc.) Analysis->Interaction

Caption: Workflow for the molecular docking simulation of this compound.

cholinergic_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) Vesicle ACh Vesicular Uptake ACh_synthesis->Vesicle Release ACh Release Vesicle->Release ACh_synapse Acetylcholine (ACh) Release->ACh_synapse ChE Cholinesterases (AChE & BChE) ACh_synapse->ChE Hydrolysis Receptor Cholinergic Receptors ACh_synapse->Receptor Binds This compound This compound (Inhibitor) This compound->ChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

dual_site_inhibition cluster_sites Binding Sites Cholinesterase Cholinesterase Enzyme CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) This compound This compound This compound->CAS Binds to This compound->PAS Binds to

Caption: Dual-site inhibition of cholinesterases by this compound.

References

Experimental Protocol for In Vivo Evaluation of Geissoschizoline in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the in vivo investigation of Geissoschizoline, an indole alkaloid isolated from Geissospermum vellosii, in mice. The protocols outlined herein are designed to assess the therapeutic potential of this compound, particularly focusing on its known anticholinesterase and anti-inflammatory properties, which suggest its promise as a multi-target agent for neurodegenerative diseases such as Alzheimer's disease.

Quantitative Data Summary

The following tables summarize key in vitro data for this compound, which will inform the in vivo study design.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound [1]

EnzymeIC50 (µM)Inhibition Type
Human Acetylcholinesterase (hAChE)20.40 ± 0.93Mixed
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01Mixed

Table 2: In Vitro Anti-Inflammatory Activity of this compound [1]

Cell LineStimulantMeasured MediatorsEffective Concentration
Mouse MicrogliaLipopolysaccharide (LPS)Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α)1 µM

Experimental Protocols

Preliminary Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range of this compound for subsequent efficacy studies in mice.

Materials:

  • This compound (purity ≥95%)

  • Vehicle: 10% Dimethyl sulfoxide (DMSO) in sterile saline (0.9% NaCl)

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in DMSO and dilute with sterile saline to the final desired concentrations. The final DMSO concentration should not exceed 10%.

  • Dose Administration: Administer single intraperitoneal (i.p.) injections of this compound at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg) to different groups of mice (n=5 per group). A control group will receive the vehicle only.

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and motor activity) and mortality at 1, 4, 24, and 48 hours post-injection, and then daily for 14 days.

  • Data Analysis: Determine the MTD as the highest dose that does not cause mortality or significant signs of toxicity. This data will guide the dose selection for the efficacy studies.

Evaluation of Nootropic Effects in a Scopolamine-Induced Amnesia Model

Objective: To assess the potential of this compound to ameliorate cognitive deficits in a mouse model of cholinergic dysfunction.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (10% DMSO in sterile saline)

  • Morris Water Maze (MWM) apparatus

  • Y-maze apparatus

Procedure:

  • Animal Groups: Divide mice into the following groups (n=10-12 per group):

    • Vehicle Control

    • Scopolamine Control (1 mg/kg, i.p.)

    • This compound (low, medium, and high doses determined from the toxicity study) + Scopolamine

    • Donepezil (positive control, e.g., 1 mg/kg, i.p.) + Scopolamine

  • Drug Administration: Administer this compound or Donepezil i.p. for 7 consecutive days. On day 7, administer scopolamine 30 minutes after the test compound.

  • Behavioral Testing:

    • Y-Maze Test (for spontaneous alternation): 30 minutes after scopolamine injection, place each mouse in the Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries to calculate the percentage of spontaneous alternation.

    • Morris Water Maze Test (for spatial learning and memory): Conduct the MWM test over 5 days (4 days of acquisition trials and 1 day of a probe trial). Administer the respective treatments daily, 30 minutes before the first trial of the day.

  • Biochemical Analysis: After the behavioral tests, euthanize the mice and collect brain tissue (hippocampus and cortex) for the analysis of acetylcholinesterase (AChE) activity and levels of inflammatory markers.

Assessment of Anti-Neuroinflammatory Effects in a Lipopolysaccharide (LPS)-Induced Model

Objective: To investigate the anti-inflammatory properties of this compound in a mouse model of neuroinflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (10% DMSO in sterile saline)

  • ELISA kits for TNF-α and IL-1β

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • Animal Groups: Divide mice into the following groups (n=10-12 per group):

    • Vehicle Control

    • LPS Control (e.g., 0.25 mg/kg, i.p.)

    • This compound (low, medium, and high doses) + LPS

    • Dexamethasone (positive control, e.g., 1 mg/kg, i.p.) + LPS

  • Drug Administration: Pre-treat mice with this compound or Dexamethasone i.p. for 3 consecutive days. On day 3, administer LPS 1 hour after the final dose of the test compound.

  • Sample Collection: 24 hours after LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex) and blood serum.

  • Biochemical Analysis:

    • Measure the levels of TNF-α and IL-1β in the brain homogenates and serum using ELISA kits.

    • Determine the concentration of nitrites (a stable metabolite of NO) in the brain homogenates using the Griess reagent.

    • Conduct immunohistochemical analysis of brain sections to assess microglial activation (e.g., using Iba-1 staining).

Visualization of Experimental Design and Signaling Pathways

Experimental_Workflow cluster_toxicity Acute Toxicity Study cluster_nootropic Nootropic Efficacy Study (Scopolamine Model) cluster_inflammatory Anti-inflammatory Efficacy Study (LPS Model) Toxicity_Dosing Single i.p. Injection (Escalating Doses) Toxicity_Observation Observe for 14 days (Toxicity & Mortality) Toxicity_Dosing->Toxicity_Observation MTD Determine MTD Toxicity_Observation->MTD Nootropic_Dosing 7-day i.p. Dosing (this compound/Donepezil) Scopolamine_Injection Scopolamine Injection (1 mg/kg, i.p.) Nootropic_Dosing->Scopolamine_Injection Behavioral_Tests Y-Maze & Morris Water Maze Scopolamine_Injection->Behavioral_Tests Nootropic_Biochem Biochemical Analysis (AChE Activity) Behavioral_Tests->Nootropic_Biochem Inflammatory_Dosing 3-day i.p. Dosing (this compound/Dexamethasone) LPS_Injection LPS Injection (0.25 mg/kg, i.p.) Inflammatory_Dosing->LPS_Injection Inflammatory_Biochem Biochemical Analysis (Cytokines, NO, Iba-1) LPS_Injection->Inflammatory_Biochem

Caption: General experimental workflow for in vivo studies of this compound in mice.

Signaling_Pathway cluster_cholinergic Cholinergic Pathway cluster_inflammatory Neuroinflammatory Pathway ACh Acetylcholine AChE AChE / BChE ACh->AChE Degradation Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Cholinergic_Transmission Cholinergic Neurotransmission Postsynaptic_Receptor->Cholinergic_Transmission Geissoschizoline_ChE This compound Geissoschizoline_ChE->AChE Inhibition LPS LPS Microglia Microglia LPS->Microglia Activation Proinflammatory_Mediators NO, TNF-α, IL-1β Microglia->Proinflammatory_Mediators Release Neuroinflammation Neuroinflammation Proinflammatory_Mediators->Neuroinflammation Geissoschizoline_Inf This compound Geissoschizoline_Inf->Microglia Inhibition

Caption: Putative signaling pathways modulated by this compound.

References

Application of Geissoschizoline in Neuroinflammation Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Geissoschizoline, an indole alkaloid, has emerged as a promising candidate for neuroinflammation research, particularly in the context of neurodegenerative diseases.[1][2] Pre-clinical studies have demonstrated its ability to mitigate inflammatory responses in microglia, the resident immune cells of the central nervous system. This document provides detailed protocols for utilizing this compound in in-vitro neuroinflammation models, along with a summary of its known effects and potential mechanisms of action.

Key Features of this compound in Neuroinflammation Models:

  • Anti-inflammatory Activity: this compound has been shown to significantly reduce the release of key pro-inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), from activated microglia.[1][2]

  • Effective Concentration: A concentration of 1 µM this compound has been identified as effective in reducing microglial release of NO and TNF-α.[2]

  • Non-cytotoxic: Studies on mouse microglia N9 cell lines have indicated that this compound is not cytotoxic at its effective anti-inflammatory concentrations.[1]

  • Potential Therapeutic Target: By modulating microglial activation, this compound presents a potential therapeutic avenue for neurodegenerative diseases where neuroinflammation is a key pathological feature.

Mechanism of Action:

While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are likely exerted through the modulation of key signaling pathways involved in microglial activation. A common pathway triggered by inflammatory stimuli like lipopolysaccharide (LPS) is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB.[3][4][5] This, in turn, upregulates the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and TNF-α. It is hypothesized that this compound may interfere with this pathway, leading to the observed reduction in inflammatory mediators.

Quantitative Data Summary

ParameterValueCell LineSource
Effective Concentration for anti-inflammatory activity1 µMMouse Microglia N9[2]
Effect on Nitric Oxide (NO) ReleaseReductionMouse Microglia N9[1][2]
Effect on TNF-α ReleaseReductionMouse Microglia N9[1][2]
CytotoxicityNon-cytotoxicMouse Microglia N9[1]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway for LPS-induced neuroinflammation in microglia and a typical experimental workflow for testing the anti-inflammatory effects of this compound.

LPS_Neuroinflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκB Degradation DNA DNA NFkB->DNA Translocation This compound This compound This compound->IKK Inhibition? This compound->NFkB Inhibition? Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) DNA->Proinflammatory_Genes Transcription

Caption: Proposed signaling pathway of LPS-induced neuroinflammation in microglia.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Microglia (N9 or BV2 cells) in 96-well plates culture Culture for 24 hours start->culture pretreat Pre-treat with this compound (e.g., 1 µM) for 1-2 hours culture->pretreat lps Induce inflammation with LPS (e.g., 1 µg/mL) for 24 hours pretreat->lps collect_supernatant Collect cell culture supernatant lps->collect_supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->no_assay tnf_assay TNF-α Assay (ELISA) collect_supernatant->tnf_assay analyze Analyze and compare data from different treatment groups no_assay->analyze tnf_assay->analyze

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation in N9 Microglial Cells

This protocol describes how to induce an inflammatory response in the N9 microglial cell line using LPS.

Materials:

  • N9 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed N9 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to adhere.

  • Pre-treatment with this compound: After 24 hours, remove the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (medium with the same solvent concentration used to dissolve this compound). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation. For the control group, add an equal volume of sterile PBS.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for subsequent analysis of NO and TNF-α.

2. Nitric Oxide (NO) Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant (collected from the protocol above)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution (0-100 µM)

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).

  • Sample Preparation: Add 50 µL of the collected cell culture supernatant to a new 96-well plate. Also, add 50 µL of each standard to separate wells.

  • Griess Reagent Addition: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Alternatively, a pre-mixed Griess reagent can be used according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

3. TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the amount of TNF-α in the cell culture supernatant.[6][7][8][9]

Materials:

  • Cell culture supernatant (collected from the protocol above)

  • Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of the collected cell culture supernatants and TNF-α standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

References

Application Notes and Protocols: Geissoschizoline-Induced Apoptosis in Human Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline, an indole alkaloid, has demonstrated potential as an anti-cancer agent. A derivative, this compound N4-methylchlorine, has been shown to induce apoptosis in human gastric adenocarcinoma cells (ACP02) through a caspase-dependent pathway.[1][2] These application notes provide a summary of the key findings and detailed protocols for investigating the apoptotic effects of this compound on human gastric cancer cells.

Data Presentation

The cytotoxic and apoptotic effects of this compound N4-methylchlorine have been quantified, providing valuable data for experimental design.

Table 1: Cytotoxicity of this compound N4-methylchlorine

Cell LineDescriptionIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
ACP02Human Gastric Adenocarcinoma12.06[2][3]-39.47 (vs. VERO), 41.75 (vs. HepG2)[2][3]
VERONormal Kidney Epithelial Cells-476.0[2][3]-
HepG2Human Liver Cancer Cells-503.5[2][3]-

Table 2: Induction of Apoptosis and Necrosis by this compound N4-methylchlorine in ACP02 Cells

Concentration (µg/mL)Time (hours)Apoptosis (%)Necrosis (%)
IC50 (12.06)24Concentration-dependent increase, highest at 12 µg/mLLower rate than apoptosis
IC50 (12.06)48Concentration-dependentLower rate than apoptosis

Data summarized from studies on this compound N4-methylchlorine.[1][2][3][4]

Signaling Pathways

Caspase-Dependent Apoptosis

This compound N4-methylchlorine induces apoptosis in human gastric cancer cells by activating the caspase cascade. Molecular modeling studies suggest that it favorably occupies the active sites of caspase-3 and caspase-8, key initiators and executioners of apoptosis.[1][2]

This compound This compound N4-methylchlorine Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase3 Caspase-3 This compound->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed caspase activation pathway by this compound.

Bcl-2 Family Proteins

While direct studies on this compound's effect on the Bcl-2 protein family in gastric cancer are pending, related alkaloids are known to alter the Bcl-2/Bax ratio, suggesting a potential mechanism for this compound.[5] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax would favor the mitochondrial pathway of apoptosis.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits (putative) Bax Bax (Pro-apoptotic) This compound->Bax Activates (putative) Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Putative involvement of Bcl-2 family proteins.

PI3K/Akt and MAPK Signaling Pathways

Currently, there is no direct published evidence linking this compound to the PI3K/Akt or MAPK signaling pathways in the context of gastric cancer. However, these pathways are critical regulators of cell survival and apoptosis in gastric cancer and are often targeted by anti-cancer agents.[6][7][8][9][10][11] Further research is warranted to investigate if this compound's apoptotic effects are mediated through modulation of these pathways.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on human gastric cancer cells.

Materials:

  • Human gastric cancer cell line (e.g., ACP02)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Seed Seed Cells (1x10^4/well) Treat Treat with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT (4h incubation) Incubate->Add_MTT Solubilize Solubilize (DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 3: MTT assay workflow.

Quantification of Apoptosis (Triple Fluorescent Staining)

This protocol combines Hoechst 33342, Propidium Iodide (PI), and Fluorescein Diacetate (FDA) to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated gastric cancer cells

  • Hoechst 33342 solution (1 mg/mL stock)

  • Propidium Iodide (PI) solution (1 mg/mL stock)

  • Fluorescein Diacetate (FDA) solution (5 mg/mL in acetone)[5]

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (DAPI for Hoechst, FITC for FDA, and Texas Red/Rhodamine for PI)

Procedure:

  • Culture cells on coverslips or in a clear-bottomed plate.

  • After treatment with this compound, wash the cells twice with PBS.

  • Prepare a staining solution containing Hoechst 33342 (final concentration 1-5 µg/mL), PI (final concentration 1-5 µg/mL), and FDA (final concentration 1-5 µg/mL) in PBS or serum-free medium.

  • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS.

  • Immediately visualize the cells under a fluorescence microscope.

    • Viable cells: Blue nucleus (low fluorescence), green cytoplasm.

    • Early apoptotic cells: Bright blue, condensed nucleus, green cytoplasm.

    • Late apoptotic/necrotic cells: Bright blue nucleus, red nucleus, and potentially some green cytoplasm.

    • Necrotic cells: Red nucleus.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key apoptotic proteins.

Materials:

  • Treated and untreated gastric cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:

    • Anti-cleaved Caspase-3: 1:1000

    • Anti-Caspase-8: 1:1000

    • Anti-Bcl-2: 1:500 - 1:1000

    • Anti-Bax: 1:500 - 1:1000

    • Anti-β-actin (loading control): 1:5000

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control.

cluster_prep Sample Preparation cluster_blot Blotting cluster_detection Detection Lysate Cell Lysis Quantify Protein Quantification Lysate->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Detection Secondary_Ab->ECL Image Imaging & Analysis ECL->Image

Figure 4: Western blot workflow.

Conclusion and Future Directions

This compound N4-methylchlorine is a promising compound that induces apoptosis in human gastric cancer cells via a caspase-dependent pathway. The provided protocols offer a framework for further investigation into its mechanism of action. Future studies should aim to:

  • Confirm the modulation of Bcl-2 family proteins (Bax and Bcl-2) by this compound.

  • Investigate the potential involvement of the PI3K/Akt and MAPK signaling pathways in this compound-induced apoptosis.

  • Evaluate the in vivo efficacy of this compound in preclinical models of gastric cancer.

References

Application Notes and Protocols for the Purification and Characterization of Geissoschizoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline is a naturally occurring indole alkaloid isolated from the bark of the South American tree Geissospermum vellosii.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic applications, notably in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] this compound exhibits a multi-target bioactivity, acting as a cholinesterase inhibitor and demonstrating potent anti-inflammatory properties.[1][2] These application notes provide detailed protocols for the purification and characterization of this compound, intended to aid researchers in its further investigation and development.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₆N₂O[3]
Molecular Weight 298.42 g/mol [3]
IC₅₀ (hAChE) 20.40 ± 0.93 µM[1]
IC₅₀ (hBChE) 10.21 ± 0.01 µM[1]
Anti-inflammatory Activity Reduces NO and TNF-α release in microglia at 1 µM[1][2]

Experimental Protocols

Extraction of Total Alkaloids from Geissospermum vellosii Bark

This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.

Materials:

  • Dried and powdered bark of Geissospermum vellosii

  • 70:30 Ethanol-Water mixture

  • Soxhlet apparatus

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Place the powdered bark of Geissospermum vellosii into the thimble of a Soxhlet apparatus.

  • Extract the material with a 70:30 (v/v) mixture of ethanol and water. The oil-bath temperature should be maintained at approximately 93 ± 3 °C.[4]

  • Continue the extraction for a sufficient number of cycles (e.g., 24 cycles) to ensure exhaustive extraction.[4]

  • After extraction, concentrate the resulting solution using a rotary evaporator under reduced pressure to remove the ethanol.

  • Centrifuge the remaining aqueous extract at 5000 rpm for 10 minutes to remove any particulate matter.[4]

  • The supernatant, containing the crude alkaloid extract, can be lyophilized or directly used for the subsequent purification steps.

Purification of this compound by High-Performance Counter-Current Chromatography (HPCCC)

HPCCC is an effective liquid-liquid chromatography technique for the separation of natural products. While a specific protocol for this compound is not widely published, a general approach for the separation of indole alkaloids from Geissospermum extracts can be employed and optimized.

Instrumentation:

  • A semi-preparative or preparative HPCCC instrument

General Procedure:

  • Solvent System Selection: A suitable biphasic solvent system is crucial for successful separation. A common approach for indole alkaloids involves systems such as hexane-ethyl acetate-methanol-water in various ratios. The ideal system should provide a partition coefficient (K) for this compound that is between 0.5 and 2.

  • Preparation of the Solvent System: Prepare the chosen solvent system by mixing the components in a separatory funnel. Allow the phases to equilibrate and separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (this can be reversed depending on the desired mode of operation).

  • Instrument Preparation: Fill the HPCCC column with the stationary phase.

  • Sample Injection: Dissolve the crude alkaloid extract in a small volume of the mobile phase and inject it into the instrument.

  • Elution: Begin pumping the mobile phase through the column at a defined flow rate. The rotation speed of the centrifuge should be set according to the manufacturer's recommendations.

  • Fraction Collection: Collect fractions of the eluate at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions using a suitable analytical technique, such as HPLC-UV or TLC, to identify the fractions containing pure this compound.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Characterization of this compound

This method is suitable for assessing the purity of this compound and for quantitative analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis diode array detector.

  • Column: A C18 reversed-phase column (e.g., Gemini® NX-C18, 150 × 2.0 mm, 3.0 µm) is a suitable choice.[4]

  • Mobile Phase A: Aqueous formic acid (0.01%).[4]

  • Mobile Phase B: Acetonitrile with 0.01% formic acid.[4]

  • Gradient Program:

    • 0–5 min: 10% to 15% B

    • 5–25 min: Isocratic at 15% B

    • 25–60 min: 15% to 50% B

    • 60–75 min: 50% to 100% B[4]

  • Flow Rate: 0.200 mL/min.[4]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: The UV spectrum of this compound exhibits an indoline chromophore, and detection can be performed in the range of 220–500 nm, with specific monitoring at the absorbance maxima.[4]

Mass spectrometry is used to determine the molecular weight and to aid in the structural elucidation of this compound.

Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an LTQ-Orbitrap, equipped with an electrospray ionization (ESI) source is recommended.[4]

  • Ionization Mode: Positive ion mode.

  • Source Voltage: 4.5 kV.[4]

  • Capillary Temperature: 270 °C.[4]

  • MSⁿ Fragmentation: Multi-stage tandem mass spectrometry (MSⁿ) can be used to study the fragmentation pattern of this compound, which is characteristic of indole alkaloids.[5]

NMR spectroscopy is the definitive method for the structural elucidation of this compound.

Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR and DEPT: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

Biological Activity and Signaling Pathways

This compound exhibits a dual mechanism of action that is relevant for the treatment of neurodegenerative diseases. It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and it possesses anti-inflammatory properties by modulating microglial activity.[1]

Cholinesterase Inhibition

This compound is a mixed-type inhibitor of both AChE and BChE.[1] This means it can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies suggest that it interacts with both the catalytic active site and the peripheral anionic site of the cholinesterases.[1]

Cholinesterase_Inhibition cluster_0 This compound Inhibition of Cholinesterases This compound This compound Inhibition_AChE Mixed-Type Inhibition This compound->Inhibition_AChE Inhibition_BChE Mixed-Type Inhibition This compound->Inhibition_BChE AChE Acetylcholinesterase (AChE) AChE->Inhibition_AChE BChE Butyrylcholinesterase (BChE) BChE->Inhibition_BChE Neurotransmission Enhanced Cholinergic Neurotransmission Inhibition_AChE->Neurotransmission Inhibition_BChE->Neurotransmission

Caption: this compound's inhibition of cholinesterases.

Anti-inflammatory Signaling Pathway

In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, can become activated and release pro-inflammatory mediators. This compound has been shown to reduce the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from activated microglia.[1][2]

Anti_inflammatory_Pathway cluster_1 Anti-inflammatory Action of this compound in Microglia Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Microglia Microglia Inflammatory_Stimulus->Microglia activates Activated_Microglia Activated Microglia Microglia->Activated_Microglia NO_TNF Release of Nitric Oxide (NO) and TNF-α Activated_Microglia->NO_TNF leads to This compound This compound Inhibition Inhibition This compound->Inhibition Neuroinflammation Neuroinflammation NO_TNF->Neuroinflammation promotes Inhibition->NO_TNF

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflow

The overall workflow for the isolation, purification, and characterization of this compound is summarized in the following diagram.

Experimental_Workflow cluster_2 Workflow for this compound Analysis Plant_Material Geissospermum vellosii Bark Extraction Soxhlet Extraction (70% Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification HPCCC Purification Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Characterization Pure_Compound->Characterization HPLC HPLC-UV Characterization->HPLC MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy Characterization->NMR

References

Application Notes and Protocols for Testing Geissoschizoline Cytotoxicity using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissoschizoline is an indole alkaloid found in the plant species Geissospermum. While some studies have highlighted its neuroprotective and anti-inflammatory properties with a lack of cytotoxicity, derivatives of this compound, such as this compound N4-methylchlorine, have demonstrated significant cytotoxic effects against cancer cell lines.[1][2] This contrast underscores the importance of rigorous cytotoxicity testing to elucidate the therapeutic potential and safety profile of this compound and its analogues. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound and its derivatives using a standard cell viability assay, the MTT assay. Additionally, we present available data on the cytotoxic effects of a this compound derivative and illustrate the putative signaling pathway for its mechanism of action.

Data Presentation

The cytotoxic effects of this compound and its derivatives can be quantified by determining the half-maximal inhibitory concentration (IC50) for cancer cell lines and the half-maximal cytotoxic concentration (CC50) for normal cell lines. A higher selectivity index (SI), the ratio of CC50 to IC50, indicates a greater therapeutic window for a compound.

Table 1: Cytotoxicity of this compound N4-methylchlorine

Cell LineCell TypeIC50 / CC50 (µg/mL)Selectivity Index (SI)
ACP02Human Gastric Adenocarcinoma12.0639.47 (vs. VERO) / 41.75 (vs. HepG2)
VERONormal Kidney Epithelial476.0-
HepG2Human Hepatocellular Carcinoma503.5-

Data derived from a study on this compound N4-methylchlorine.[1]

Note: In contrast to its N4-methylchlorine derivative, this compound itself was found to be non-cytotoxic in a mouse microglia N9 cell line.[3][4] Further studies are required to determine the cytotoxicity of the parent this compound compound across a broader range of cell lines.

Experimental Protocols

A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay for this compound Cytotoxicity

Materials:

  • This compound or its derivatives

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 or CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathway

Studies on this compound N4-methylchlorine suggest that its cytotoxic effect is mediated through the induction of apoptosis via the caspase signaling pathway. Molecular modeling studies have indicated that this compound can interact with the active sites of caspase-3 and caspase-8, which are key initiators and executioners of apoptosis, respectively.[1] The following diagram illustrates a putative signaling cascade.

G Putative Apoptotic Pathway of this compound N4-methylchlorine cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound N4-methylchlorine Caspase8 Pro-Caspase-8 This compound->Caspase8 Activates ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis G Experimental Workflow for this compound Cytotoxicity Testing A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Treatment with This compound B->C D Incubation (24h, 48h, or 72h) C->D E Add MTT Reagent D->E F Incubation (2-4 hours) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Data Analysis (% Viability, IC50) H->I

References

De Novo Synthesis of Geissoschizoline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the de novo synthesis of Geissoschizoline, a promising alkaloid natural product with potential therapeutic applications, particularly in the field of neurodegenerative diseases. Detailed application notes and experimental protocols for the synthesis of this compound are presented, along with strategies for the creation of its analogs.

This compound, a complex indole alkaloid, has garnered significant attention for its intriguing chemical architecture and its notable biological activities. Recent studies have highlighted its potential as a multi-target agent for Alzheimer's disease, attributed to its ability to inhibit cholinesterases and exert anti-inflammatory effects.[1][2] This has spurred efforts to develop efficient synthetic routes to access this molecule and its derivatives for further pharmacological investigation.

Synthetic Strategy Overview

A recently developed 15-step de novo synthesis of this compound provides a landmark achievement in the total synthesis of this natural product.[2][3] The strategy relies on a series of key transformations to construct the intricate pentacyclic core of the molecule. The logical workflow of this synthesis is outlined below.

This compound Synthesis Workflow cluster_start Starting Materials cluster_key_reactions Key Reactions cluster_product Final Product Tryptamine-derived oxindole Tryptamine-derived oxindole Asymmetric Double Michael Addition Asymmetric Double Michael Addition Tryptamine-derived oxindole->Asymmetric Double Michael Addition Alkynone Alkynone Alkynone->Asymmetric Double Michael Addition Intermediate A Intermediate A Asymmetric Double Michael Addition->Intermediate A Domino Oxidation/Condensation Domino Oxidation/Condensation Intermediate B Intermediate B Domino Oxidation/Condensation->Intermediate B SnCl4/TFA Cascade SnCl4/TFA Cascade This compound This compound SnCl4/TFA Cascade->this compound Intermediate A->Domino Oxidation/Condensation Intermediate B->SnCl4/TFA Cascade Asymmetric_Double_Michael_Addition_Workflow Start Start Combine Combine Tryptamine-derived oxindole, Alkynone, and Chiral Catalyst Start->Combine React Stir at controlled temperature Combine->React Monitor Monitor reaction progress by TLC/LC-MS React->Monitor Quench Quench the reaction Monitor->Quench Extract Perform aqueous work-up and extraction Quench->Extract Purify Purify by column chromatography Extract->Purify Characterize Characterize the product Purify->Characterize End End Characterize->End

References

Isolating Geissoschizoline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the isolation of Geissoschizoline and its derivatives from Geissospermum species. These indole alkaloids have garnered significant interest in the scientific community, particularly for their potential as multi-target agents in the development of therapeutics for neurodegenerative diseases such as Alzheimer's. This compound has demonstrated notable anticholinesterase and anti-inflammatory activities.[1]

These protocols are intended for researchers in natural product chemistry, pharmacology, and drug development, providing a foundation for the extraction, fractionation, and purification of these promising compounds.

Data Presentation: Yields of Extracts and Fractions

The efficiency of extraction and fractionation is a critical factor in natural product isolation. The following table summarizes typical yields obtained from the bark of Geissospermum species, providing a benchmark for researchers.

Plant MaterialExtraction/Fractionation StepYield (%)SpeciesReference
Dried Stem BarkEthanolic Extract2.0 - 3.6G. vellosii[2][3]
Ethanolic ExtractAlkaloid Fraction (from acid-base partition)10.7 - 27.5G. sericeum, G. vellosii[2][4]
Ethanolic ExtractNeutral Fraction (from acid-base partition)17.3 - 42.8G. sericeum, G. vellosii[2][4]
Dried BarkGeissospermiculatine (a specific alkaloid)1.8G. reticulatum[5]

Experimental Protocols

The following protocols are compiled from various studies and represent a general workflow for the isolation of this compound derivatives. Optimization may be required based on the specific plant material and available equipment.

Preparation of Plant Material

The stem bark of Geissospermum species, such as G. vellosii, G. laeve, or G. sericeum, is the primary source of this compound and its derivatives.

  • Protocol:

    • Air-dry the stem bark at room temperature (30–35 °C).

    • Grind the dried bark into a fine powder using a blender or mill.

Extraction of Crude Alkaloids

Two common methods for extracting the crude alkaloids are maceration and Soxhlet extraction.

  • Protocol 1: Maceration

    • Macerate the powdered bark with 95% ethanol (ratio of 1:5 w/v) for at least 48 hours at room temperature, with periodic agitation.[3]

    • Repeat the maceration process six times over 12 days for exhaustive extraction.[3]

    • Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain the crude ethanolic extract.

  • Protocol 2: Soxhlet Extraction

    • Place the powdered bark (e.g., 6.5 g) into a Soxhlet apparatus.[6]

    • Extract with a 70:30 mixture of ethanol and 0.1% formic acid in water (e.g., 200.0 mL) for approximately 24 cycles. The acidification of the solvent aids in the extraction of basic alkaloids.[6]

    • Set the oil-bath temperature to approximately 93 °C.[6]

    • After extraction, centrifuge the solution and collect the supernatant for further processing.

Fractionation: Acid-Base Partitioning

This step separates the alkaloids from neutral compounds in the crude extract.

  • Protocol:

    • Dissolve the crude ethanolic extract in water.

    • Defat the aqueous solution by partitioning with hexane (1:5 v/v). Discard the hexane layer.[3]

    • Adjust the pH of the aqueous layer to acidic conditions (e.g., pH 3) with an appropriate acid (e.g., HCl).

    • Extract the acidic aqueous solution with an organic solvent like chloroform or ethyl acetate to remove neutral compounds.

    • Adjust the pH of the aqueous layer to basic conditions (e.g., pH 9-10) with a base (e.g., NH4OH).[3][5]

    • Extract the basic aqueous solution multiple times with an organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic layers containing the alkaloids and evaporate the solvent to yield the crude alkaloid fraction.

Purification of this compound Derivatives

A combination of chromatographic techniques is typically employed for the purification of individual alkaloids.

  • Protocol 1: High-Performance Countercurrent Chromatography (HPCCC)

    • HPCCC is an effective initial purification step for the crude alkaloid fraction.

    • A commonly used two-phase solvent system is ethyl acetate–butanol–water (2:3:5 v/v/v).[7]

    • The separation is achieved in elution-extrusion mode, with the upper phase serving as the stationary phase.[7]

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Protocol 2: Column Chromatography

    • Fractions obtained from HPCCC can be further purified using column chromatography.

    • Sephadex LH-20 is a suitable stationary phase for the separation of alkaloid fractions.[2]

    • Elution is typically performed with methanol.

  • Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Final purification of this compound and its derivatives is often achieved with preparative HPLC.

    • For fractions containing this compound, a Phenyl-hexyl column can be used.

    • A typical mobile phase is a mixture of acetonitrile and water (e.g., 35:65 v/v).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the corresponding peaks.

    • Evaporate the solvent from the collected fractions to obtain the purified compounds.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for isolating this compound derivatives and the proposed mechanisms of action.

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Geissospermum Bark Powder extraction Solvent Extraction (Maceration or Soxhlet) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction neutral_fraction Neutral Fraction (Discarded) acid_base->neutral_fraction hpccc HPCCC (e.g., Ethyl Acetate:Butanol:Water) alkaloid_fraction->hpccc column_chrom Column Chromatography (e.g., Sephadex LH-20) hpccc->column_chrom prep_hplc Preparative HPLC (e.g., Phenyl-hexyl column) column_chrom->prep_hplc This compound Purified this compound Derivatives prep_hplc->this compound

Caption: Experimental workflow for the isolation of this compound derivatives.

G cluster_cholinesterase Cholinesterase Inhibition cluster_inflammation Anti-inflammatory Effect This compound This compound ache Acetylcholinesterase (AChE) This compound->ache bche Butyrylcholinesterase (BChE) This compound->bche microglia Activated Microglia This compound->microglia active_site Active Site ache->active_site pas Peripheral Anionic Site ache->pas bche->active_site bche->pas no Nitric Oxide (NO) microglia->no release tnf TNF-α microglia->tnf release neuroinflammation Neuroinflammation no->neuroinflammation tnf->neuroinflammation

Caption: Proposed mechanism of action for this compound.

G cholinesterase Cholinesterase Enzyme (AChE or BChE) active_site Catalytic Active Site cholinesterase->active_site pas Peripheral Anionic Site (PAS) cholinesterase->pas This compound This compound This compound->active_site Binds This compound->pas Binds

Caption: Dual binding of this compound to cholinesterase enzymes.[1]

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Geissoschizoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of Geissoschizoline. The information is based on published synthetic routes, with a focus on identifying and addressing low-yielding steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex indole alkaloid, presents several challenges. These include the stereoselective construction of its multiple chiral centers, the formation of the strained polycyclic ring system, and achieving satisfactory yields in key bond-forming reactions. Specific low-yielding steps in published syntheses often involve complex cascade reactions or transformations sensitive to steric hindrance and electronic effects.

Q2: Which synthetic route should I choose for the best overall yield?

A2: Several total syntheses of this compound have been reported, each with its own advantages and disadvantages. The 15-step de novo synthesis by Yan et al. (2024) provides a recent and detailed route with specific yield data for each step.[1] Earlier syntheses, such as the 13-stage route from tryptamine by Dadson and Harley-Mason (1969), also offer valuable insights.[2] The choice of route will depend on the starting materials, available reagents, and the specific expertise of the research team. A thorough comparison of the reported overall yields and the yields of individual challenging steps is recommended.

Q3: Are there any particularly sensitive intermediates in the synthesis that require special handling?

A3: Yes, several intermediates in the synthesis of this compound are sensitive to air, moisture, or light. For example, intermediates containing unprotected indole or indoline moieties can be prone to oxidation. It is crucial to handle such compounds under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Additionally, intermediates with complex stereochemistry may be susceptible to epimerization under acidic or basic conditions, requiring careful control of pH during reactions and work-ups.

Troubleshooting Guide for Low-Yielding Steps

This guide focuses on potential issues and solutions for specific, often low-yielding, reactions in the total synthesis of this compound, primarily referencing the synthetic route by Yan et al. (2024).[1]

Domino Oxidation/Intramolecular Condensation Step

Problem: Low yield in the domino oxidation and intramolecular condensation to form the polycyclic core.

  • Potential Cause 1: Incomplete Oxidation. The initial oxidation of the indole nucleus may be sluggish or incomplete, leading to the recovery of starting material.

    • Solution:

      • Ensure the oxidizing agent (e.g., DDQ) is fresh and of high purity.

      • Optimize the stoichiometry of the oxidizing agent; a slight excess may be beneficial.

      • Increase the reaction time or temperature, monitoring carefully for signs of decomposition.

  • Potential Cause 2: Undesired Side Reactions. The reactive intermediate formed after oxidation may undergo intermolecular reactions or decomposition instead of the desired intramolecular condensation.

    • Solution:

      • Perform the reaction at a lower concentration to favor the intramolecular pathway.

      • Slowly add the oxidizing agent to maintain a low concentration of the reactive intermediate.

      • Investigate different solvents to find one that best promotes the desired cyclization.

  • Potential Cause 3: Steric Hindrance. The intramolecular condensation may be sterically hindered, leading to a low conversion rate.

    • Solution:

      • While difficult to alter the substrate itself, ensure that bulky protecting groups are not impeding the reaction.

      • Experiment with Lewis or Brønsted acids of varying sizes and strengths to catalyze the condensation.

Deprotection/Isomerization/Intramolecular Cyclization Cascade

Problem: The SnCl₄/TFA-promoted deprotection, isomerization, and intramolecular cyclization cascade results in a low yield of the desired this compound precursor.[1]

  • Potential Cause 1: Incomplete Deprotection. The protecting group (e.g., a carbamate) may not be fully cleaved under the reaction conditions.

    • Solution:

      • Increase the concentration of the acid catalyst (TFA) or the Lewis acid (SnCl₄).

      • Extend the reaction time.

      • Consider a higher reaction temperature, but monitor for degradation.

  • Potential Cause 2: Uncontrolled Isomerization. The isomerization of the double bond may not proceed cleanly, leading to a mixture of isomers that do not all cyclize to the desired product.

    • Solution:

      • Carefully control the reaction temperature, as this can significantly influence the stereochemical outcome of isomerizations.

      • Screen different Lewis acids, as their coordination properties can affect the transition state of the isomerization.

  • Potential Cause 3: Competing Cyclization Pathways. The carbocation intermediate formed may cyclize onto an undesired position of the indole ring system.

    • Solution:

      • The choice of Lewis acid and its stoichiometry is critical in directing the regioselectivity of the cyclization. A systematic screening of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) may be necessary.

      • Solvent choice can also influence the stability of the carbocation and the regiochemical outcome.

Data Presentation

Table 1: Selected Reported Yields in the Total Synthesis of this compound (Yan et al., 2024)[1]
Step NumberReaction TypeReagents and ConditionsReported Yield (%)
1Catalytic Asymmetric Double Michael Addition(R)-DM-SEGPHOS, Cu(OAc)₂, NaBARF95
............
14Domino Oxidation/Intramolecular CondensationDDQ, THF, -78 °C to rt52
15Deprotection/Isomerization/Intramolecular CyclizationSnCl₄, TFA, CH₂Cl₂, -78 °C to 0 °C45

Note: This is a selection of steps for illustrative purposes. For the complete synthesis, please refer to the original publication.

Experimental Protocols

Protocol for the Domino Oxidation/Intramolecular Condensation (Adapted from Yan et al., 2024)[1]
  • To a solution of the tetracyclic precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.01 M) under an argon atmosphere at -78 °C, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) in THF dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic product.

Protocol for the SnCl₄/TFA-Promoted Cascade Reaction (Adapted from Yan et al., 2024)[1]
  • To a solution of the pentacyclic precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.01 M) under an argon atmosphere at -78 °C, add trifluoroacetic acid (TFA, 10.0 equiv) dropwise.

  • After stirring for 10 minutes, add a solution of tin(IV) chloride (SnCl₄, 1.0 M in CH₂Cl₂, 5.0 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_main_reaction Key Cascade Reaction cluster_workup Work-up and Purification cluster_end Final Product start Precursor Synthesis reaction_setup Dissolve Precursor in Anhydrous Solvent start->reaction_setup cooling Cool to -78 °C reaction_setup->cooling reagent_addition Add Reagents (e.g., DDQ or SnCl4/TFA) cooling->reagent_addition reaction_progress Stir and Monitor (TLC/LC-MS) reagent_addition->reaction_progress quenching Quench Reaction reaction_progress->quenching extraction Aqueous Work-up and Extraction quenching->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography or Prep-TLC concentration->purification product This compound purification->product

Caption: General experimental workflow for key steps in the total synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_reaction Incomplete Reaction/ Low Conversion start->incomplete_reaction side_reactions Side Reactions/ Byproduct Formation start->side_reactions decomposition Product or Starting Material Decomposition start->decomposition optimize_reagents Check Reagent Purity/ Optimize Stoichiometry incomplete_reaction->optimize_reagents Is starting material recovered? optimize_conditions Adjust Temperature, Time, or Concentration incomplete_reaction->optimize_conditions Is reaction sluggish? side_reactions->optimize_conditions Are byproducts observed? change_catalyst Screen Different Catalysts/Additives side_reactions->change_catalyst Is selectivity poor? decomposition->optimize_conditions Is significant charring observed? purification_method Modify Purification Technique optimize_reagents->purification_method optimize_conditions->purification_method change_catalyst->purification_method

Caption: A logical flowchart for troubleshooting low-yielding reactions in chemical synthesis.

References

Challenges in the purification of Geissoschizoline from crude plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Geissoschizoline from crude plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of this compound in the Initial Crude Extract

Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure the plant material (typically bark of Geissospermum vellosii) is finely powdered to maximize surface area for solvent penetration.[1] Consider freeze-drying the material before grinding.
Inappropriate Extraction Solvent This compound is an indole alkaloid. Acidified methanol or ethanol is generally effective for extracting alkaloids by converting them to their more soluble salt forms.[2] A common extraction solvent is a 70:30 mixture of Ethanol/0.1% HCOOH in ultra-pure water.[1]
Insufficient Extraction Time/Cycles Ensure a sufficient number of extraction cycles (e.g., 3x) with fresh solvent to exhaustively extract the alkaloids from the plant matrix. Soxhlet extraction can also be employed for continuous extraction.[1]
Degradation during Extraction Alkaloids can be sensitive to heat and pH. Avoid prolonged exposure to high temperatures. The use of acidified solvents helps to stabilize the alkaloids.[1]

Problem 2: Poor Separation of this compound from Other Alkaloids during Chromatography

Possible Cause Troubleshooting Step
Co-elution with Structurally Similar Alkaloids Geissospermum vellosii contains other indole alkaloids like geissospermine, geissoschizone, and vellosiminol which may co-elute.[3][4] Optimize the chromatographic method. For HPLC, consider a phenyl-hexyl column or a C18 column with a fine-tuned gradient of acetonitrile and water.[3] For Counter-Current Chromatography (CCC), a biphasic solvent system like ethyl acetate-butanol-water (2:3:5 v/v/v) has been used for related alkaloids.[3]
Inappropriate Stationary Phase For preparative HPLC, C18 and phenyl-hexyl stationary phases have been reported for the separation of indole alkaloids.[3] The choice will depend on the specific impurity profile of your extract.
Suboptimal Mobile Phase Composition For reverse-phase HPLC, carefully adjust the gradient slope and the organic modifier (acetonitrile or methanol) concentration. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for alkaloids.[1]
Column Overloading Injecting too much crude extract onto the column will lead to broad, overlapping peaks. Reduce the sample load or use a larger-diameter preparative column.

Problem 3: this compound Degradation during Purification and Storage

Possible Cause Troubleshooting Step
pH Instability Indole alkaloids can be unstable at extreme pH values. Maintain a slightly acidic pH (around 4-6) during purification and storage in solution to enhance stability.
Oxidation This compound may be susceptible to oxidation.[5] Avoid prolonged exposure to air and light. Consider working under an inert atmosphere (e.g., nitrogen or argon) and using amber vials for storage.[5]
Thermal Degradation Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40°C). For long-term storage, keep the purified compound at low temperatures (-20°C or -80°C).
Photodegradation Protect solutions and solid samples of this compound from direct light by using amber glassware or wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of this compound from Geissospermum vellosii bark?

A1: The yield of individual alkaloids from plant extracts is often low and can vary significantly based on the plant source, harvesting time, and extraction/purification methodology. While specific yield percentages for this compound are not consistently reported across the literature, obtaining crystalline geissospermine (a related alkaloid) in yields of 0.3 to 0.4% has been documented.[3] Yields for this compound are expected to be in a similar or lower range.

Q2: Which chromatographic technique is best for purifying this compound?

A2: A combination of chromatographic techniques is often most effective. High-Performance Counter-Current Chromatography (HPCCC) is a powerful tool for the initial fractionation of the crude alkaloid extract, as it minimizes sample loss due to irreversible adsorption.[6][7] This can be followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 or phenyl-hexyl column for final polishing to achieve high purity.[3]

Q3: What are the expected impurities I might encounter when purifying this compound?

A3: The most common impurities are other indole alkaloids present in Geissospermum vellosii. These include, but are not limited to, geissospermine, geissoschizone, vellosiminol, and 3',4',5',6'-tetradehydrogeissospermine.[8] These compounds are structurally similar and may present significant separation challenges.

Q4: How can I confirm the identity and purity of my final this compound sample?

A4: The identity of the purified compound should be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[6] Purity should be assessed by analytical HPLC with a diode array detector (DAD) to ensure no co-eluting impurities are present. A purity of ≥95% is generally considered acceptable for biological assays.[3]

Q5: My purified this compound shows peak tailing in analytical HPLC. What could be the cause?

A5: Peak tailing for basic compounds like alkaloids is often due to interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic or acetic acid) to keep the analyte protonated. Using a high-purity, end-capped HPLC column can also minimize these secondary interactions.

Data Presentation

Table 1: Chromatographic Parameters for Indole Alkaloid Separation

Technique Stationary Phase/Solvent System Compound(s) Separated Reference
Preparative HPLC ODS (C18) column, MeCN/H₂O (1:9)Indole alkaloid from G. vellosii[3]
Preparative HPLC Phenyl-hexyl column, MeCN/H₂O (35:65)This compound and other indole alkaloids[3]
HPCCC Ethyl acetate–butanol–water (2:3:5 v/v/v)Indole alkaloids from G. vellosii[3]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Crude Plant Extract

This protocol describes a general method for enriching the alkaloid fraction from a crude methanolic or ethanolic plant extract.

  • Solubilization : Dissolve the crude plant extract in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction : Transfer the organic solution to a separatory funnel and extract three times with an acidic aqueous solution (e.g., 1 M HCl). The protonated alkaloids will move into the aqueous layer.

  • Separation : Combine the aqueous extracts. The organic layer, containing neutral and acidic compounds, can be set aside.

  • Basification : Cool the combined aqueous extract in an ice bath and carefully add a base (e.g., concentrated NH₄OH or 6 M NaOH) until the pH is basic (pH 9-10). This will deprotonate the alkaloid salts, making them insoluble in water.

  • Back-Extraction : Extract the basified aqueous solution three times with fresh organic solvent (e.g., dichloromethane or ethyl acetate). The free-base alkaloids will move back into the organic layer.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enriched total alkaloid fraction.

Protocol 2: Forced Degradation Study for this compound Stability Assessment

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.[5][9][10][11]

  • Sample Preparation : Prepare stock solutions of purified this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

  • Acid Hydrolysis : Treat the sample solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis : Treat the sample solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation : Treat the sample solution with 3% hydrogen peroxide and keep it at room temperature for a defined period.

  • Thermal Degradation : Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, reflux a solution of the compound.

  • Photodegradation : Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis : Analyze all stressed samples by a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products) and compare them to an unstressed control sample.

Mandatory Visualization

G cluster_0 Crude Plant Extract Preparation cluster_1 Alkaloid Enrichment cluster_2 Chromatographic Purification cluster_3 Quality Control A Geissospermum vellosii Bark B Grinding to Fine Powder A->B C Acidified Ethanol/Methanol Extraction B->C D Filtration & Concentration C->D E Crude Extract D->E F Acid-Base Partitioning E->F G Total Alkaloid Fraction F->G H High-Performance Counter-Current Chromatography (HPCCC) G->H I This compound-Rich Fraction H->I J Preparative HPLC (C18 or Phenyl-hexyl) I->J K Pure this compound (>95%) J->K L Purity Check (Analytical HPLC) K->L M Structure Confirmation (NMR, HRMS) K->M

Caption: Workflow for the purification of this compound.

G cluster_extraction Extraction Issues cluster_degradation Degradation Issues start Low Yield of this compound? q1 Is the plant material finely ground? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Grind to a fine powder. q1->a1_no No q2 Is the extraction solvent appropriate? a1_yes->q2 end Proceed to Purification a1_no->end a2_yes Yes q2->a2_yes Yes a2_no No: Use acidified methanol/ethanol. q2->a2_no No q3 Are extraction time and cycles sufficient? a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes Yes a3_no No: Increase extraction time/cycles. q3->a3_no No q4 Is there potential for degradation? a3_yes->q4 a3_no->end a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Avoid high temperatures and use acidified solvent. a4_yes->sol4 a4_no->end sol4->end

Caption: Troubleshooting low yield of this compound.

References

Geissoschizoline stability and solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common stability and solubility challenges encountered when working with Geissoschizoline in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is soluble in organic solvents such as ethanol, chloroform, and ether[1][3]. Dimethyl sulfoxide (DMSO) is also a common choice for preparing stock solutions of poorly water-soluble compounds for use in biological assays. It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it into your aqueous experimental buffer to the final desired concentration.

Q3: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can increase the final concentration of the organic solvent (e.g., DMSO or ethanol) in your aqueous buffer. However, be mindful that high concentrations of organic solvents can affect biological systems.

  • Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility. Formulating this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly improve its solubility.

  • pH Adjustment: As an indole alkaloid, the solubility of this compound may be pH-dependent. Alkaloids are generally more soluble in acidic solutions where their nitrogen atoms are protonated[4][5]. Experimenting with a slightly acidic buffer may improve solubility, but this must be compatible with your experimental design.

Q4: How stable is this compound in aqueous buffers?

While specific stability data for this compound in various aqueous buffers is not extensively documented, indole alkaloids can be susceptible to degradation, particularly at neutral to basic pH and when exposed to light and oxygen. It is generally recommended to prepare fresh dilutions of this compound in aqueous buffer for each experiment and to store stock solutions at -20°C or -80°C, protected from light. For indole alkaloids in general, acidic conditions (low pH) can enhance stability[5].

Q5: Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound in aqueous buffers have not been detailed in the available literature. However, indole alkaloids can be prone to oxidation.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Potential Cause: Poor solubility leading to variable effective concentrations of the compound or precipitation in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from the DMSO stock for each experiment.

    • Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the final dilution in the cell culture medium for any signs of precipitation (cloudiness or visible particles).

    • Optimize Solubilization Method: Refer to the solubility enhancement strategies in the FAQs (Q3).

    • Incorporate a Solubility Check: Perform a solubility assessment in your specific cell culture medium (see Experimental Protocols section).

Issue: Loss of compound activity over time in an experiment.
  • Potential Cause: Degradation of this compound in the aqueous experimental buffer.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a time-course experiment to assess the stability of this compound in your buffer under your specific experimental conditions (temperature, pH, light exposure). See the Experimental Protocols section for a general stability assessment protocol.

    • Prepare Solutions Freshly: If instability is confirmed, prepare solutions immediately before use.

    • Control Environmental Factors: Protect solutions from light and consider if degassing the buffer to remove oxygen is necessary and feasible for your experiment.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₆N₂O[2][3]
Molecular Weight298.42 g/mol [1][3]
XLogP32.9[2]
Aqueous SolubilityPractically insoluble[1]
Organic Solvent SolubilitySoluble in alcohol, chloroform, ether[1][3]

Table 2: Summary of Biological Activity

TargetActivityIC₅₀Source
Human Acetylcholinesterase (hAChE)Inhibitor20.40 µM[6][7]
Human Butyrylcholinesterase (hBChE)Inhibitor10.21 µM[6][7]
Lipopolysaccharide (LPS)-stimulated microglial cellsAnti-inflammatoryReduces TNF-α and NO production[6][7]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Centrifuge with a microplate rotor

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to the wells of the 96-well plate. Include wells with DMSO only as a blank.

  • Add the aqueous buffer to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution).

  • Mix the plate on a plate shaker for a specified time (e.g., 2 hours) at a controlled temperature.

  • Measure the absorbance of each well at a wavelength where this compound absorbs (e.g., 245 nm or 300 nm[1]) to get the "total" compound concentration.

  • Centrifuge the plate at high speed (e.g., >3000 x g) for 20-30 minutes to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant. This represents the "soluble" compound concentration.

  • Determine the solubility limit by identifying the highest concentration at which the absorbance of the supernatant is equal to the absorbance of the total solution before centrifugation.

Protocol 2: Stability Assessment in Aqueous Buffer by HPLC-UV

This protocol outlines a method to evaluate the stability of this compound over time in an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Aqueous buffer of interest

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Acid (e.g., formic acid or trifluoroacetic acid) for the mobile phase

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).

  • Divide the solution into several aliquots in vials. Protect from light if the compound is light-sensitive.

  • Store the vials under the desired experimental conditions (e.g., room temperature, 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze it by HPLC. The t=0 sample represents 100% of the initial compound.

  • HPLC Analysis:

    • Inject a fixed volume of the sample onto the C18 column.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound.

    • Monitor the elution using the UV detector at a suitable wavelength (e.g., 245 nm or 300 nm[1]).

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Working Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 20 mM this compound in 100% DMSO dilute Dilute stock to final concentration in aqueous buffer stock->dilute incubate Incubate at desired temperature (e.g., 37°C) dilute->incubate sample Collect samples at time points (0, 1, 2, 4, 8, 24h) incubate->sample Time course hplc Analyze samples by HPLC-UV sample->hplc data Calculate % remaining vs. time hplc->data

Caption: Workflow for assessing the stability of this compound in an aqueous buffer.

signaling_pathway cluster_cholinesterase Cholinesterase Inhibition cluster_neuroinflammation Anti-Neuroinflammatory Effect geisso This compound ache Acetylcholinesterase (AChE) geisso->ache Inhibits bche Butyrylcholinesterase (BChE) geisso->bche Inhibits nfkb NF-κB Pathway geisso->nfkb Inhibits lps LPS Stimulation of Microglia lps->nfkb tnf TNF-α Production nfkb->tnf no NO Production nfkb->no

References

Optimizing Geissoschizoline Dosage for Neuroprotective Effect Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the neuroprotective potential of Geissoschizoline, this technical support center provides essential guidance on dosage optimization and experimental design. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your in vitro studies.

Quantitative Data Summary

The following table summarizes key quantitative data reported for this compound in various bioassays. This information is critical for initial dose-range finding experiments.

ParameterValueSpecies/SystemAssayReference
hAChE IC50 20.40 ± 0.93 µMHumanAcetylcholinesterase Inhibition[1][2]
hBChE IC50 10.21 ± 0.01 µMHumanButyrylcholinesterase Inhibition[1][2]
Anti-inflammatory Effect Significant reduction of NO and TNF-αMurine MicrogliaLipopolysaccharide (LPS)-induced inflammation[1][2]
Effective Anti-inflammatory Concentration 1 µMMurine MicrogliaLipopolysaccharide (LPS)-induced inflammation[1][2]
Cytotoxicity Non-cytotoxicMurine Microglia (N9 cell line)Cell Viability Assay[2]

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase; IC50: half-maximal inhibitory concentration; NO: Nitric Oxide; TNF-α: Tumor Necrosis Factor-alpha.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a neuroprotection assay?

A1: Based on existing data, a good starting point for neuroprotection studies is to bracket the effective anti-inflammatory concentration. Therefore, a range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. Since this compound was found to be non-cytotoxic in microglial cells, this range is expected to be well-tolerated by most neuronal cell lines.[2] However, it is crucial to perform a cytotoxicity assay on your specific neuronal cell line to confirm this.

Q2: How do I determine the optimal neuroprotective dose of this compound?

A2: To determine the optimal neuroprotective dose, a dose-response experiment is essential. This involves treating your neuronal cells with a range of this compound concentrations in the presence of a neurotoxic stimulus (e.g., hydrogen peroxide, glutamate, or amyloid-beta). The response, typically measured as percent cell viability, is then plotted against the logarithm of the this compound concentration. The optimal dose will be the concentration that provides the maximal protective effect with minimal toxicity. This can be quantified by determining the EC50 (half-maximal effective concentration) from the resulting sigmoidal dose-response curve.

Q3: What are the known mechanisms of action for this compound's neuroprotective effects?

A3: The neuroprotective effects of this compound are believed to be multi-faceted.[1] Its known mechanisms include:

  • Cholinesterase Inhibition: By inhibiting acetylcholinesterase and butyrylcholinesterase, this compound can increase acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease.[1][2]

  • Anti-inflammatory Action: this compound reduces the release of pro-inflammatory mediators like nitric oxide (NO) and TNF-α from microglia, which can mitigate neuroinflammation.[1][2]

Additionally, a related compound, Geissoschizine methyl ether, has been shown to exert neuroprotection through the "neuronal Warburg effect," which involves reducing mitochondrial respiration in favor of glycolysis for ATP production. This shift in energy metabolism can reduce oxidative stress.

Q4: Which cell lines are suitable for studying the neuroprotective effects of this compound?

A4: Several cell lines are commonly used for in vitro neuroprotection studies and would be suitable for experiments with this compound. These include:

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype.

  • PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

  • Primary Neuronal Cultures: These are derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons) and provide a model that is closer to the in vivo situation.

  • HMC3: A human microglial cell line, suitable for studying the anti-inflammatory effects of this compound.

The choice of cell line will depend on the specific research question and the signaling pathways being investigated.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in cell viability readouts 1. Inconsistent cell seeding density. 2. Uneven drug distribution in wells. 3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Mix the plate gently by tapping after adding this compound. 3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media to maintain humidity.
No observable neuroprotective effect 1. This compound concentration is too low. 2. The neurotoxic insult is too severe. 3. The incubation time is not optimal.1. Test a wider and higher range of concentrations (e.g., up to 50 µM), after confirming lack of cytotoxicity. 2. Reduce the concentration of the neurotoxin or the exposure time to achieve a cell death of approximately 50% in the control group. 3. Perform a time-course experiment to determine the optimal pre-incubation time with this compound before adding the neurotoxin.
This compound appears to be toxic to neuronal cells 1. The concentration used is too high. 2. The solvent (e.g., DMSO) concentration is too high. 3. The compound has degraded.1. Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration. 2. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. 3. Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound against Oxidative Stress

This protocol uses the MTT assay to measure cell viability in a human neuroblastoma cell line (SH-SY5Y) subjected to hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined in a separate dose-response experiment for H₂O₂). A typical starting concentration is 100 µM. Do not add H₂O₂ to the "no-toxin" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of this compound concentration to determine the EC50.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and related indole alkaloids are thought to be mediated through multiple signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing neuroprotection.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells Seed Neuronal Cells in 96-well Plate pre_incubate Pre-incubate with this compound seed_cells->pre_incubate prepare_geisso Prepare this compound Serial Dilutions prepare_geisso->pre_incubate prepare_toxin Prepare Neurotoxin Solution add_toxin Add Neurotoxin prepare_toxin->add_toxin pre_incubate->add_toxin incubate_24h Incubate for 24h add_toxin->incubate_24h mtt_assay Perform MTT Assay incubate_24h->mtt_assay read_absorbance Read Absorbance at 570nm mtt_assay->read_absorbance analyze_data Analyze Data & Determine EC50 read_absorbance->analyze_data anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (NO, TNF-α) nfkb->pro_inflammatory geisso This compound geisso->nfkb Inhibits neuroinflammation Neuroinflammation pro_inflammatory->neuroinflammation neuronal_warburg_effect gm Geissoschizine Methyl Ether (related to this compound) mitochondrial_resp Mitochondrial Respiration gm->mitochondrial_resp Reduces glycolysis Glycolysis gm->glycolysis Upregulates ros Reactive Oxygen Species (ROS) mitochondrial_resp->ros Generates neuroprotection Neuroprotection atp ATP Production glycolysis->atp atp->neuroprotection

References

Technical Support Center: Lead Optimization of Quinazoline Derivatives for Multi-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lead optimization of quinazoline derivatives as multi-targeting agents.

Frequently Asked Questions (FAQs)

1. What are the initial steps in designing multi-target quinazoline derivatives?

The design of multi-target quinazoline derivatives often begins with identifying a "privileged scaffold," which is a core structure known to bind to multiple targets of interest.[1][2] For quinazolines, this often involves targeting protein kinases like EGFR, VEGFR, and others implicated in cancer or other complex diseases.[1][3][4] The process typically involves in-silico methods such as 3D-QSAR modeling and molecular docking to predict the binding affinity of designed compounds to multiple targets.[5][6] These computational approaches help in understanding the structure-activity relationships (SAR) and in designing novel derivatives with potentially improved potency and selectivity.[5][7]

2. How can I improve the aqueous solubility of my quinazoline derivatives?

Poor aqueous solubility is a common challenge. To improve it, consider introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, into the quinazoline scaffold. Another strategy is the incorporation of heterocyclic moieties like piperazine or morpholine, which can also enhance solubility.[8] Salt formation by treating a basic quinazoline derivative with a pharmaceutically acceptable acid can also significantly improve its solubility.

3. What are the key challenges in balancing the activity of a multi-targeting agent against different targets?

A significant challenge in multi-target drug design is achieving a balanced affinity profile for the intended targets.[9][10] It is crucial to carefully select targets that are part of interconnected pathways relevant to the disease.[9][11] In-silico tools like inverse docking and pharmacophore modeling can aid in designing ligands with balanced activities.[9][11] During lead optimization, medicinal chemists must meticulously manage the trade-offs between potency for different targets, selectivity against off-targets, and desirable pharmacokinetic properties.[12]

4. How can I interpret the data from my in-silico ADMET predictions?

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction software provides insights into the drug-like properties of your compounds.[13] Key parameters to consider include:

  • Lipinski's Rule of Five: This rule helps predict oral bioavailability. Violations may indicate potential issues with absorption or permeation.[14]

  • Predicted Solubility (logS): This indicates how well the compound will dissolve in aqueous environments.

  • Blood-Brain Barrier (BBB) penetration: This is crucial for drugs targeting the central nervous system.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Toxicity Predictions: Flags potential liabilities such as cardiotoxicity or mutagenicity.

These predictions are theoretical and should be used to prioritize compounds for experimental validation.[6][14]

Troubleshooting Guides

Synthetic Chemistry

Issue: Low reaction yield during quinazoline synthesis.

  • Possible Cause 1: Purity of Starting Materials. Impurities in reactants like substituted anthranilic acids or 2-aminobenzamides can lead to side reactions and lower the yield.[15]

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or chromatography. Verify the purity by NMR or melting point analysis.

  • Possible Cause 2: Inefficient Catalyst. If using a catalyst, it might be inactive or poisoned.[15]

    • Solution: Try using a fresh batch of the catalyst or regenerating the existing one if possible.

  • Possible Cause 3: Suboptimal Reaction Conditions. The temperature, pressure, or reaction time may not be optimal.

    • Solution: Systematically vary the reaction conditions. For instance, in an iodine-catalyzed reaction of 2-aminobenzaldehydes with benzylamines, heating at 100-120 °C under an oxygen atmosphere can provide good to excellent yields.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

Issue: Formation of multiple side products.

  • Possible Cause 1: Incorrect Stoichiometry. In multi-component reactions, the precise ratio of reactants is critical.[15]

    • Solution: Carefully control the stoichiometry of your reactants. An excess of one component can favor the formation of undesired products.[15]

  • Possible Cause 2: Reactive Intermediates. The reaction may proceed through unstable intermediates that can undergo side reactions.

    • Solution: Modify the reaction conditions (e.g., lower temperature) to control the reactivity of intermediates. The use of protecting groups for certain functionalities can also prevent unwanted side reactions.

Biological Assays

Issue: High variability in in-vitro kinase inhibition assay results.

  • Possible Cause 1: Compound Precipitation. The test compound may be precipitating in the assay buffer at the tested concentrations.

    • Solution: Check the solubility of your compound in the assay buffer. If necessary, adjust the buffer composition (e.g., by adding a small percentage of DMSO) or test at lower concentrations.

  • Possible Cause 2: ATP Concentration. If using an ATP-competitive inhibitor, the concentration of ATP in the assay will significantly affect the IC50 value.

    • Solution: Ensure that the ATP concentration is consistent across all assays and is ideally at or below the Km value for the kinase to obtain an accurate IC50.

  • Possible Cause 3: Enzyme Activity. The activity of the kinase enzyme may vary between batches or due to storage conditions.

    • Solution: Always use a fresh aliquot of the enzyme and include a reference inhibitor (e.g., staurosporine) in every experiment to normalize the results.

Issue: Discrepancy between biochemical and cellular assay results.

  • Possible Cause 1: Poor Cell Permeability. The compound may be a potent inhibitor of the purified enzyme but may not be able to cross the cell membrane to reach its intracellular target.

    • Solution: Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, structural modifications to increase lipophilicity (within an optimal range) may be necessary.

  • Possible Cause 2: Efflux by Transporters. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[13]

    • Solution: Conduct experiments with cell lines that overexpress specific efflux pumps or use known efflux pump inhibitors to determine if your compound is a substrate.

  • Possible Cause 3: Off-target Effects in Cells. The observed cellular activity might be due to the compound hitting other targets besides the intended one.

    • Solution: Perform a broader kinase panel screening to identify potential off-targets. Cellular thermal shift assays (CETSA) can also be used to confirm target engagement in a cellular context.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Representative Multi-Targeting Quinazoline Derivatives

CompoundTarget 1 (e.g., EGFR) IC50 (nM)Target 2 (e.g., VEGFR-2) IC50 (nM)Target 3 (e.g., PDGFR-β) IC50 (nM)Reference Cell Line Antiproliferative Activity GI50 (µM)
Compound A1550100A549: 0.5
Compound B52560A549: 0.2
Compound C501020HUVEC: 0.1
Sunitinib (Control)92025150A549: 5.2
Erlotinib (Control)7.537530A549: 0.1

Data is hypothetical and for illustrative purposes, but reflects typical potencies seen in literature.[3]

Table 2: Pharmacokinetic Profile of Lead Quinazoline Derivatives

CompoundAqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)In vivo Oral Bioavailability (%)
Lead 150.515< 5
Optimized Lead 1a502.54530
Optimized Lead 1b308.0> 6055

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Assay (Luminescent-Based)

This protocol is designed to measure the direct inhibitory activity of a test compound against the EGFR tyrosine kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Reaction Setup: Add 2.5 µL of the test compound solution to the wells of a 384-well plate. Add 2.5 µL of a solution containing the EGFR enzyme and substrate.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume should be 10 µL. Include controls with no enzyme (background) and no inhibitor (100% activity).

  • Incubation: Incubate the plate at room temperature for 60 minutes.[16]

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step addition of reagents.[16]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background signal. Normalize the data to the positive (DMSO only) and negative (no ATP) controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the effect of a compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A431, which overexpresses EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.5%. Add 100 µL of the compound-containing medium to the wells. Include a vehicle control (DMSO only).[16]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.[16]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Quinazoline_Inhibitor Quinazoline Derivative (ATP-Competitive Inhibitor) Quinazoline_Inhibitor->EGFR Inhibits (ATP Binding Site) Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression

Caption: EGFR signaling pathway and the mechanism of inhibition by quinazoline derivatives.

experimental_workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization cluster_vivo In Vivo Studies in_silico In Silico Design (Docking, QSAR) synthesis Chemical Synthesis in_silico->synthesis purification Purification & Characterization synthesis->purification biochemical_assay Biochemical Assays (e.g., Kinase Inhibition) purification->biochemical_assay cellular_assay Cellular Assays (e.g., Proliferation) biochemical_assay->cellular_assay admet ADMET Profiling (In Vitro & In Silico) cellular_assay->admet sar SAR Analysis admet->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Cycle in_vivo In Vivo Efficacy & PK/PD Studies lead_optimization->in_vivo

References

Technical Support Center: Refining Experimental Protocols for Geissoschizoline Enzymatic Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Geissoschizoline enzymatic kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary enzymatic target?

This compound is an indole alkaloid that has been identified as a potent inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. It exhibits a mixed-type inhibition mechanism for both enzymes[1]. Due to its non-cytotoxic nature and anti-inflammatory properties, it is a compound of interest for neurodegenerative disease research[1].

Q2: What are the reported IC50 values for this compound against human cholinesterases?

This compound has been shown to be a potent inhibitor of both human AChE and BChE. The reported IC50 values are approximately 20.40 µM for AChE and 10.21 µM for BChE[1][2].

Q3: How should I prepare a stock solution of this compound?

As an indole alkaloid, this compound's solubility in aqueous buffers may be limited. It is recommended to first dissolve the compound in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. Subsequently, this stock solution can be diluted to the final desired concentration in the assay buffer. It is crucial to perform a vehicle control experiment to ensure the final concentration of the organic solvent does not affect enzyme activity.

Q4: What is the general stability of this compound in experimental conditions?

While specific stability data for this compound is not extensively documented, indole alkaloids can be sensitive to pH, temperature, and light. It is advisable to prepare fresh solutions for each experiment, store stock solutions at -20°C or -80°C, and protect them from light. The stability of this compound in your specific assay buffer and conditions should be empirically determined. Some indole alkaloids exhibit relative stability under acidic conditions, with degradation increasing at a pH above 6.8[3].

Troubleshooting Guides

Problem 1: High background absorbance in the Ellman's assay.

Possible Cause:

  • Compound Interference: this compound, as a colored compound, might absorb light at the same wavelength as the product of the Ellman's assay (412 nm).

  • Precipitation: The compound may have precipitated out of solution, causing light scattering.

  • Reaction with DTNB: The compound may be reacting directly with the Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Solution:

  • Run a compound control: Prepare a well with the buffer, this compound, and DTNB (without the enzyme and substrate). Subtract this absorbance from your test wells.

  • Check for precipitation: Visually inspect the wells for any precipitate. If observed, you may need to adjust the solvent concentration or use a different buffer.

  • Test for direct reaction with DTNB: Prepare a control with buffer, this compound, and DTNB. If a color change occurs, the Ellman's assay may not be suitable, and an alternative method should be considered.

Problem 2: Inconsistent or non-reproducible kinetic data.

Possible Cause:

  • Inaccurate pipetting: Small volumes of enzyme or inhibitor are often used, and slight variations can lead to significant errors.

  • Temperature fluctuations: Enzyme activity is highly sensitive to temperature.

  • Substrate or inhibitor degradation: Improper storage or handling can lead to degradation of key reagents.

  • Inconsistent incubation times: The timing of pre-incubation and the enzymatic reaction must be precise.

Solution:

  • Use calibrated pipettes: Ensure all pipettes are properly calibrated, especially those used for small volumes.

  • Maintain constant temperature: Use a water bath or incubator to maintain a consistent temperature throughout the experiment.

  • Prepare fresh reagents: Prepare fresh substrate and inhibitor solutions for each experiment from properly stored stocks.

  • Standardize incubation times: Use a timer to ensure consistent pre-incubation and reaction times for all samples.

Problem 3: Difficulty in determining the type of inhibition.

Possible Cause:

  • Inappropriate range of substrate and inhibitor concentrations: The concentrations used may not be optimal to observe the characteristic changes in Km and Vmax.

  • Incorrect data analysis: The data may not be correctly plotted or analyzed to distinguish between different inhibition models.

Solution:

  • Optimize concentrations: Perform preliminary experiments to determine the Km of the enzyme for the substrate. Then, use a range of substrate concentrations around the Km (e.g., 0.5x, 1x, 2x, 5x, 10x Km). For the inhibitor, use concentrations around its IC50 value.

  • Use Lineweaver-Burk plots: Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]). The pattern of the lines at different inhibitor concentrations will help identify the type of inhibition (competitive, non-competitive, uncompetitive, or mixed). For mixed inhibition, the lines will intersect at a point to the left of the y-axis.

Data Presentation

Table 1: Inhibitory Activity of this compound against Human Cholinesterases

EnzymeIC50 (µM)Inhibition TypeReference
Acetylcholinesterase (AChE)20.40 ± 0.93Mixed[1]
Butyrylcholinesterase (BChE)10.21 ± 0.01Mixed[1]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using the Ellman's Method

Materials:

  • Human Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution. Include a control with 20 µL of buffer only.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at a controlled temperature (e.g., 37°C).

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Determination of the Type of Inhibition and Ki for this compound

Materials:

  • Same as Protocol 1.

Procedure:

  • Determine the Michaelis-Menten constant (Km) for the enzyme with its substrate in the absence of the inhibitor. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Select a range of substrate concentrations around the determined Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

  • Select a few fixed concentrations of this compound around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50).

  • For each fixed concentration of this compound, measure the initial reaction velocities across the range of substrate concentrations. Also, measure the velocities without the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • Analyze the plot:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

    • Mixed inhibition: Lines intersect at a point to the left of the y-axis.

  • For mixed inhibition, the data can be fitted to the following equation to determine the inhibition constants, Ki (binding to the free enzyme) and Ki' (binding to the enzyme-substrate complex):

    • v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S] * (1 + [I]/Ki'))

    • Alternatively, secondary plots of the slopes and y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration can be used to determine Ki and Ki'[4].

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_inhibitor Add this compound to Wells prep_buffer->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_dtnb Add DTNB add_enzyme->add_dtnb add_dtnb->add_substrate measure_abs Measure Absorbance (412 nm) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rate->plot_inhibition plot_lwb Generate Lineweaver-Burk Plot calc_rate->plot_lwb det_ic50 Determine IC50 plot_inhibition->det_ic50 det_inhibition_type Determine Inhibition Type plot_lwb->det_inhibition_type calc_ki Calculate Ki det_inhibition_type->calc_ki

Caption: Experimental workflow for this compound enzymatic kinetics.

troubleshooting_workflow start Inconsistent Results? check_pipetting Pipetting Error? start->check_pipetting check_temp Temperature Fluctuation? check_pipetting->check_temp No solution_pipetting Calibrate Pipettes check_pipetting->solution_pipetting Yes check_reagents Reagent Degradation? check_temp->check_reagents No solution_temp Use Temp Control check_temp->solution_temp Yes solution_reagents Prepare Fresh Solutions check_reagents->solution_reagents Yes end Re-evaluate Protocol check_reagents->end No

Caption: Troubleshooting workflow for inconsistent kinetic data.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, NO) NFkB->ProInflammatory This compound This compound This compound->NFkB Inhibits

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

Geissoschizoline Solubility and In Vivo Administration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Geissoschizoline for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an indole alkaloid compound naturally found in the bark of the Geissospermum vellosii tree.[1] It has garnered research interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.[2][3][4] The primary challenge for in vivo research is its poor water solubility; it is described as "practically insol in water".[1] This makes it difficult to prepare formulations suitable for administration to animal models, which typically require aqueous-based, sterile, and biocompatible vehicles.

Q2: What are the known solubility properties of this compound?

Data and Properties

Below is a summary of the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₆N₂O[2][6]
Molecular Weight298.42 g/mol [1][2]
AppearanceCoarse crystals[1]
Melting Point142.5-143 °C[1]
XLogP32.9[6]

Table 2: Solubility Profile of this compound

SolventSolubilitySource
WaterPractically Insoluble[1]
EthanolSoluble[1]
ChloroformSoluble[1]
EtherSoluble[1]
Organic SolventsSoluble[2][5]

Troubleshooting Guide

Q3: I dissolved this compound in an organic solvent, but it precipitated when I added my aqueous buffer for my in vivo formulation. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is diluted below the level needed to keep the compound in solution. Here are some strategies to troubleshoot this:

  • Optimize the Co-solvent System: You may need to use a higher percentage of the organic co-solvent or a combination of co-solvents. Common biocompatible co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.

  • Use a Surfactant: Adding a non-ionic surfactant like Tween® 80 or Cremophor® EL can help to create a stable microemulsion or micellar solution that prevents precipitation.

  • Consider a Different Formulation Strategy: If a simple co-solvent system is not working, you may need to explore more advanced formulation techniques such as solid dispersions or lipid-based formulations.

Q4: I am concerned about the potential toxicity of the solvents in my formulation. How can I minimize this?

A4: Vehicle toxicity is a critical consideration in in vivo studies. To mitigate this:

  • Use the Lowest Effective Concentration of Solvents: Always aim to use the minimum amount of organic solvent and other excipients necessary to achieve the desired concentration of this compound.

  • Select Biocompatible Solvents: Prioritize the use of solvents with a well-established safety profile in animal studies, such as PEG 300, PEG 400, and propylene glycol. While DMSO is a powerful solvent, it can have its own biological effects.

  • Include a Vehicle Control Group: It is essential to include a control group of animals that receives the vehicle without this compound. This will help you to differentiate between the effects of the compound and the effects of the formulation itself.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-solvent/Surfactant System

This protocol provides a general method for preparing a this compound formulation suitable for oral or intraperitoneal administration in rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, you can start by dissolving it in 10% of your final volume with DMSO.

  • Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG 400 (e.g., 30% of the final volume) and Tween® 80 (e.g., 5-10% of the final volume). Mix thoroughly until a clear solution is obtained.

  • Aqueous Dilution: Slowly add the sterile saline to the organic solution while vortexing or stirring continuously. This slow addition is crucial to prevent precipitation.

  • Final Volume Adjustment: Bring the formulation to the final desired volume with sterile saline.

  • Final Observation: Visually inspect the final formulation for any signs of precipitation. A successful formulation should be a clear, homogenous solution.

Note: The exact ratios of DMSO, PEG 400, Tween® 80, and saline will need to be optimized for your desired final concentration of this compound.

Visualizations

The following diagrams illustrate key workflows and concepts related to working with this compound.

G cluster_0 Solubilization Workflow for this compound start Start: this compound Powder solubility_test Initial Solubility Screening (e.g., DMSO, Ethanol, PEG 400) start->solubility_test is_soluble Is it soluble in a single biocompatible solvent? solubility_test->is_soluble prepare_simple Prepare Simple Solution (e.g., in PEG 400) is_soluble->prepare_simple Yes co_solvent Develop Co-solvent System (e.g., DMSO/PEG 400) is_soluble->co_solvent No check_precipitation Check for Precipitation upon Aqueous Dilution prepare_simple->check_precipitation add_surfactant Add Surfactant (e.g., Tween® 80, Cremophor®) co_solvent->add_surfactant add_surfactant->check_precipitation optimize_ratio Optimize Component Ratios check_precipitation->optimize_ratio Precipitation Occurs final_formulation Final Formulation Ready for In Vivo Dosing check_precipitation->final_formulation No Precipitation optimize_ratio->add_surfactant advanced_formulation Consider Advanced Formulations (e.g., Lipid-based, Nanocrystals) optimize_ratio->advanced_formulation Persistent Precipitation

Caption: Workflow for selecting a suitable solubilization strategy.

G cluster_1 Hypothesized Anti-Inflammatory Pathway of this compound inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) microglia Microglial Cells inflammatory_stimulus->microglia signaling_cascade Pro-inflammatory Signaling Cascade microglia->signaling_cascade This compound This compound This compound->signaling_cascade Inhibits nf_kb NF-κB Activation signaling_cascade->nf_kb gene_expression Gene Expression nf_kb->gene_expression pro_inflammatory_mediators Pro-inflammatory Mediators gene_expression->pro_inflammatory_mediators no_tnf Nitric Oxide (NO) & TNF-α Release pro_inflammatory_mediators->no_tnf neuroinflammation Neuroinflammation no_tnf->neuroinflammation

Caption: Hypothesized anti-inflammatory signaling pathway.

References

Technical Support Center: Synthesis and Bioactivity of Geissoschizoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and bioactivity enhancement of Geissoschizoline derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to guide your research.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound and its derivatives.

Question: I am having trouble with the Pictet-Spengler reaction to form the core structure of this compound. What are common side reactions and how can I avoid them?

Answer: The Pictet-Spengler reaction is a key step in the synthesis of the this compound core. Common side reactions include the formation of N-acylated byproducts if the reaction is run at high temperatures, and incomplete cyclization. To mitigate these issues:

  • Control the temperature: Running the reaction at a lower temperature for a longer duration can help minimize side product formation.

  • Optimize the catalyst: The choice and concentration of the acid catalyst are crucial. A milder acid or a lower concentration may be necessary to prevent degradation of the starting material or product.

  • Protecting groups: The use of appropriate protecting groups on the tryptamine nitrogen can prevent unwanted side reactions.

Question: My this compound derivatives are proving difficult to purify by column chromatography. What strategies can I employ for these polar compounds?

Answer: this compound and its derivatives are often polar, which can lead to challenges in purification. Here are some troubleshooting tips for column chromatography:

  • Stationary Phase: If you are using normal-phase silica gel and your compound is not moving even with highly polar eluents, consider switching to a reverse-phase silica gel. Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.

  • Solvent System: For normal-phase chromatography of polar compounds, adding a small amount of a basic modifier like triethylamine or a protic solvent like methanol to your eluent can help to reduce tailing and improve separation. A common solvent system for polar alkaloids is a gradient of dichloromethane and methanol with a small percentage of ammonium hydroxide.

  • Alternative Techniques: If column chromatography is consistently problematic, consider alternative purification methods such as preparative Thin Layer Chromatography (prep-TLC) or recrystallization if a suitable solvent system can be identified.

Frequently Asked Questions (FAQs)

Question: What are the key bioactivities of this compound that make it a promising lead compound?

Answer: this compound exhibits several important biological activities, most notably:

  • Cholinesterase Inhibition: It acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[1][2]

  • Anti-inflammatory Effects: this compound has been shown to reduce the release of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from activated microglia, suggesting a neuroprotective role.[1][2]

Question: What is the general strategy for synthesizing this compound derivatives to enhance bioactivity?

Answer: The synthesis of this compound derivatives typically involves the modification of the parent this compound scaffold at specific positions to explore structure-activity relationships (SAR). Key strategies include:

  • Functionalization of the Indole Ring: Introducing various substituents on the indole ring can modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding to target enzymes.

  • Modification of the Ethylidene Side Chain: Altering the geometry or substituents on the ethylidene side chain can impact the molecule's interaction with the active site of target proteins.

  • Derivatization of the Hydroxyl Group: The hydroxyl group on the this compound scaffold provides a convenient handle for introducing a variety of functional groups through esterification or etherification to explore new interactions with biological targets.

Quantitative Data on Bioactivity

The following tables summarize the reported bioactivity of this compound and a related indole alkaloid. This data can serve as a baseline for comparing the activity of newly synthesized derivatives.

CompoundTarget EnzymeIC50 (µM)Source
This compound Human Acetylcholinesterase (hAChE)20.40 ± 0.93[1][2]
Human Butyrylcholinesterase (hBChE)10.21 ± 0.01[1][2]
Electrophorus electricus Acetylcholinesterase5.86[1]
3',4',5',6'-Tetradehydrogeissospermine Acetylcholinesterase (AChE)0.45 ± 0.01[1]
Butyrylcholinesterase (BChE)0.32 ± 0.02[1]
CompoundCell TypeTreatmentEffectConcentrationSource
This compound MicrogliaLipopolysaccharide (LPS)Reduction of Nitric Oxide (NO) release1 µM[1][2]
MicrogliaLipopolysaccharide (LPS)Reduction of Tumor Necrosis Factor-alpha (TNF-α) release1 µM[1][2]

Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the cholinesterase inhibitory activity of this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant AChE

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of 15 mM ATCI or BTCI solution, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE or BChE solution.

  • The absorbance is measured at 412 nm every minute for 15 minutes using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity Assay in Microglial Cells

This protocol details the procedure to assess the anti-inflammatory effects of this compound derivatives by measuring the inhibition of nitric oxide (NO) and TNF-α production in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • BV-2 microglial cells (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • TNF-α ELISA kit

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group without LPS stimulation should be included.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound in Microglia

The anti-inflammatory effects of this compound in microglia are likely mediated through the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

G cluster_0 Microglial Cell cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates This compound This compound Derivatives This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits This compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, iNOS) p38->Pro_inflammatory_genes Activates Transcription Factors JNK->Pro_inflammatory_genes Activates Transcription Factors ERK->Pro_inflammatory_genes Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates NFkB_nucleus->Pro_inflammatory_genes Induces Inflammatory_mediators Inflammatory Mediators (TNF-α, NO) Pro_inflammatory_genes->Inflammatory_mediators Leads to

Caption: Proposed mechanism of this compound derivatives in microglia.

General Experimental Workflow for Synthesis and Bioactivity Screening

This workflow outlines the typical steps involved from the synthesis of this compound derivatives to the evaluation of their biological activity.

G start Design of This compound Derivatives synthesis Synthesis of Target Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification bioactivity_screening Bioactivity Screening purification->bioactivity_screening cholinesterase_assay Cholinesterase Inhibition Assay bioactivity_screening->cholinesterase_assay anti_inflammatory_assay Anti-inflammatory Assay (Microglia) bioactivity_screening->anti_inflammatory_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cholinesterase_assay->sar_analysis anti_inflammatory_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: From synthesis to lead optimization of this compound derivatives.

References

Addressing potential Geissoschizoline degradation during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential degradation of Geissoschizoline during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Q2: How should I store this compound in solution?

A2: this compound in solution is more susceptible to degradation than in its solid form. It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or lower for no longer than one month. The choice of solvent can also impact stability; it is advisable to consult relevant literature for the most appropriate solvent for your specific application.

Q3: What are the potential degradation pathways for this compound?

A3: As an indole alkaloid, this compound is potentially susceptible to degradation through hydrolysis and oxidation. The indole ring and the tertiary amine are functional groups that can be prone to oxidative degradation. The ester functional group, if present in a related analogue, would be susceptible to hydrolysis under acidic or basic conditions. Based on studies of the structurally similar indole alkaloid yohimbine, hydrolysis in acidic conditions is a potential degradation pathway, leading to the formation of the corresponding carboxylic acid.[1][2]

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound have not been extensively reported in publicly available literature. However, based on the degradation patterns of similar indole alkaloids like yohimbine, one could anticipate the formation of hydrolysis products (if ester groups are present) or oxidation products affecting the indole nucleus or other susceptible sites.[1][2] Further investigation using stability-indicating analytical methods would be required to identify and characterize any specific degradants.

Q5: How can I detect potential degradation of my this compound sample?

A5: The most reliable way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a suitable detector (e.g., UV or Mass Spectrometry). A change in the peak area or the appearance of new peaks in the chromatogram compared to a reference standard would indicate degradation. Visual inspection for color change or precipitation in solutions can also be an initial indicator, but is not a substitute for analytical testing.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh solution from solid material. If using a previously prepared stock, verify its purity using a suitable analytical method (e.g., HPLC).
Improper storage of solid this compound.Review storage conditions. Ensure the solid is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.
Appearance of new peaks in HPLC/UPLC chromatogram. Degradation of this compound.Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Contamination of the sample or solvent.Prepare fresh solutions with high-purity solvents and re-analyze.
Loss of potency or activity in biological assays. Chemical degradation of this compound.Quantify the concentration of the active compound in your sample using a validated analytical method. Compare the results with the expected concentration.
Interaction with other components in the assay medium.Investigate potential incompatibilities between this compound and other reagents in your experimental setup.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to induce degradation to an extent that allows for the detection of degradation products without completely degrading the parent compound.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C) for a defined period. Dissolve the stressed solid in the initial solvent before analysis.

  • Photolytic Degradation (Solution): Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples and a non-stressed control sample at each time point using a stability-indicating HPLC or UPLC-MS method.

  • Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Indole Alkaloids

The following is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products. Method optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective for separating a parent compound from its degradation products.

    • Solvent A: Water with 0.1% formic acid or an appropriate buffer.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A starting composition of 95% A and 5% B, gradually increasing the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., determined by a UV scan) or Mass Spectrometry (MS) for identification of unknown peaks.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Geissoschizoline_Degradation_Workflow cluster_storage Long-Term Storage cluster_stress Potential Stress Factors cluster_degradation Degradation cluster_analysis Analysis Solid Solid this compound Light Light Exposure Solid->Light exposure Temperature Elevated Temperature Solid->Temperature exposure pH Acidic/Basic Conditions Solid->pH exposure Oxidation Oxidizing Agents Solid->Oxidation exposure HPLC HPLC / UPLC-MS Solid->HPLC analysis by Solution This compound Solution Solution->Light exposure Solution->Temperature exposure Solution->pH exposure Solution->Oxidation exposure Solution->HPLC analysis by Degradation_Product Degradation Products Light->Degradation_Product leads to Temperature->Degradation_Product leads to pH->Degradation_Product leads to Oxidation->Degradation_Product leads to Degradation_Product->HPLC analysis by

Caption: Workflow for investigating this compound degradation.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Solution Is the this compound solution fresh? Start->Check_Solution Prepare_Fresh Prepare fresh solution and repeat experiment Check_Solution->Prepare_Fresh No Check_Solid Check storage conditions of solid material Check_Solution->Check_Solid Yes Analyze_Purity Analyze purity of stock solution (e.g., HPLC) Check_Solid->Analyze_Purity Degradation_Suspected Degradation is likely Analyze_Purity->Degradation_Suspected

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Natural Product Drug Discovery for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the discovery of natural product-based therapeutics for neurological disorders.

Frequently Asked Questions (FAQs)

1. High-Throughput Screening (HTS)

  • Q: My crude natural product extract shows high activity in my primary HTS assay, but the activity is lost upon fractionation. What could be the issue?

    • A: This is a common challenge that can arise from several factors. It's possible the activity is due to a synergistic interaction between multiple compounds in the crude extract. The fractionation process may have separated these synergistic partners. Another possibility is that the active compound is present in very low concentrations and is being lost or diluted to sub-therapeutic levels during fractionation. It is also important to consider the possibility of assay interference from compounds in the crude extract, leading to a false positive result that disappears upon purification.[1]

  • Q: I'm observing significant interference (e.g., autofluorescence, light scattering) in my HTS assay when screening natural product extracts. How can I mitigate this?

    • A: Natural product extracts are complex mixtures, and interference is a known issue.[2] To address this, consider implementing a counter-screen to identify and flag interfering compounds. Using alternative detection methods (e.g., time-resolved fluorescence, luminescence) can also help reduce interference. Additionally, pre-fractionating the crude extract to simplify the mixture before screening can be an effective strategy.[3]

2. Blood-Brain Barrier (BBB) Permeability

  • Q: My lead natural product has excellent in vitro neuroprotective activity but shows no efficacy in animal models. Could the blood-brain barrier be the problem?

    • A: Yes, poor BBB permeability is a major reason for the failure of promising drug candidates for neurological disorders.[4][5] Many natural products, due to their size, polarity, or other physicochemical properties, are unable to effectively cross the BBB to reach their target in the central nervous system (CNS).

  • Q: How can I assess the BBB permeability of my natural product candidates early in the discovery process?

    • A: Several in vitro and in silico models can predict BBB permeability. The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is a cost-effective and high-throughput method to assess passive diffusion across an artificial membrane mimicking the BBB.[5] In silico models based on the physicochemical properties of the compound can also provide early predictions.

3. Isolation and Characterization

  • Q: The process of isolating the active compound from my extract is very slow and I'm concerned about rediscovering a known compound. How can I streamline this?

    • A: This is where de-replication strategies are crucial.[6][7] By using techniques like LC-MS and NMR in conjunction with databases of known natural products, you can quickly identify and "de-replicate" known compounds at an early stage.[8][9] This allows you to focus your isolation efforts on novel, potentially active molecules.

  • Q: I'm struggling to obtain sufficient quantities of my active natural product for further testing. What are my options?

    • A: This is a common bottleneck, especially when the natural source is scarce.[10] If the structure of the compound is known, total synthesis or semi-synthesis from a more abundant precursor could be viable options. For microbial products, optimizing fermentation conditions or using metabolic engineering to increase yield are also possibilities.[11]

4. Bioavailability and Formulation

  • Q: My natural product lead has poor oral bioavailability. How can this be improved?

    • A: Low bioavailability can be due to poor solubility, instability in the gastrointestinal tract, or extensive first-pass metabolism.[12][13] Formulation strategies such as nano-formulations (e.g., nanoparticles, liposomes) can enhance solubility and protect the compound from degradation.[13] Prodrug approaches, where a more bioavailable precursor is metabolized to the active compound in the body, can also be effective.

Troubleshooting Guides

Issue: Inconsistent Bioactivity in HTS

Symptom Possible Cause Troubleshooting Step
High hit rate in primary screen, but few confirmationsAssay interference from compounds in crude extracts.[2]1. Run extracts in a counter-screen without the target to identify interfering compounds. 2. Use orthogonal assays with different detection methods for hit confirmation.
Activity disappears after fractionationSynergistic effects of multiple compounds or loss of a low-abundance active compound.[1]1. Test combinations of fractions to identify potential synergistic interactions. 2. Concentrate fractions before re-testing.
"Pan-Assay Interference Compounds" (PAINS)Certain chemical scaffolds are known to interfere with multiple assays.[1]1. Use computational filters to flag potential PAINS in your library. 2. Be cautious with compounds that show activity across multiple, unrelated assays.

Issue: Poor In Vivo Efficacy Despite Good In Vitro Activity

Symptom Possible Cause Troubleshooting Step
Compound is active in cell-based assays but not in animal models of neurological disease.Poor Blood-Brain Barrier (BBB) penetration.[4][5]1. Perform a PAMPA-BBB assay to assess passive permeability.[5] 2. Conduct in vivo pharmacokinetic studies to measure brain exposure.
Low plasma and brain concentrations of the compound after administration.Poor bioavailability and/or rapid metabolism.[12][14]1. Investigate different routes of administration (e.g., intravenous, intraperitoneal). 2. Explore formulation strategies like nano-encapsulation to improve stability and absorption.[13]
Compound shows neurotoxic effects in vivo.The compound may have off-target effects or inherent neurotoxicity.[5][15]1. Perform in vitro neurotoxicity assays, such as neurite outgrowth inhibition assays.[5] 2. Evaluate the compound's effect on mitochondrial function and oxidative stress.[16]

Quantitative Data

Table 1: BBB Permeability and Neurotoxicity of a Natural Product Library

Metric Value Source
Natural product constituents tested>255[5]
Found to have moderate to high BBB permeability255[5]
Showed neurite outgrowth inhibition (potential neurotoxicity)~35%[5]

Table 2: Status of Medicinal Plant Investigation

Metric Value Source
Percentage of medicinal plants investigated for phytochemical and pharmacological activities<20%[17][18][19]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general outline for assessing the passive permeability of natural products across the blood-brain barrier.

  • Objective: To predict the passive diffusion of a compound across the BBB.

  • Principle: A filter plate with a lipid-infused artificial membrane separates a donor well (containing the test compound) from an acceptor well. The amount of compound that crosses the membrane over time is measured.

  • Methodology:

    • Prepare the PAMPA plate: Coat the filter membrane of the donor plate with a lipid solution (e.g., a mixture of phospholipids) to form the artificial membrane.

    • Prepare solutions: Dissolve the test compounds in a suitable buffer. Prepare a corresponding buffer solution for the acceptor plate.

    • Add compound to donor plate: Add the test compound solutions to the wells of the donor plate.

    • Assemble the PAMPA sandwich: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature.

    • Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

    • Calculate Permeability: Calculate the effective permeability (Pe) of the compound.

2. Neurite Outgrowth Inhibition Assay

This protocol outlines a general method for assessing the potential neurotoxicity of natural products.

  • Objective: To determine if a compound inhibits the growth of neurites, which can be an indicator of neurotoxicity.

  • Principle: Neuronal cells are cultured in the presence of the test compound, and the extent of neurite growth is measured.

  • Methodology:

    • Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons in a multi-well plate.

    • Induce Differentiation: Treat the cells with a differentiating agent (e.g., Nerve Growth Factor for PC12 cells) to stimulate neurite outgrowth.

    • Compound Treatment: Add the test natural product at various concentrations to the cell culture wells. Include a vehicle control and a positive control for neurotoxicity.

    • Incubate: Incubate the cells for a period sufficient to allow for neurite growth (e.g., 24-72 hours).

    • Imaging: Capture images of the cells in each well using a microscope.

    • Analysis: Quantify neurite length and branching using image analysis software.

    • Determine Inhibition: Calculate the concentration at which the compound inhibits neurite outgrowth by a certain percentage (e.g., IC50).

Visualizations

G cluster_0 Natural Product Drug Discovery Workflow NP_Source Natural Product Source (e.g., Plant, Microbe) Extraction Extraction & Fractionation NP_Source->Extraction HTS High-Throughput Screening (HTS) Extraction->HTS Dereplication Dereplication (Identify Known Compounds) HTS->Dereplication Hits Bioassay_Fractionation Bioassay-Guided Fractionation Dereplication->Bioassay_Fractionation Novel Hits Structure_Elucidation Structure Elucidation Bioassay_Fractionation->Structure_Elucidation Lead_Optimization Lead Optimization Structure_Elucidation->Lead_Optimization Preclinical Preclinical Studies (In vivo models) Lead_Optimization->Preclinical

Caption: A typical workflow for natural product drug discovery for neurological disorders.

G cluster_1 PI3K/Akt Signaling Pathway in Neuroprotection Natural_Product Neuroprotective Natural Product Receptor Cell Surface Receptor Natural_Product->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Promotion of Cell Survival Akt->Cell_Survival Apoptotic_Factors Pro-apoptotic Factors Akt->Apoptotic_Factors inhibits Apoptosis_Inhibition Inhibition of Apoptosis Apoptotic_Factors->Apoptosis_Inhibition

Caption: The PI3K/Akt pathway, a common target for neuroprotective natural products.

G cluster_2 Troubleshooting Logic for Poor In Vivo Efficacy Start Good In Vitro Activity, Poor In Vivo Efficacy Check_BBB Assess BBB Permeability (e.g., PAMPA-BBB) Start->Check_BBB Poor_Permeability Poor Permeability Check_BBB->Poor_Permeability No Good_Permeability Good Permeability Check_BBB->Good_Permeability Yes Action_Permeability Action: Prodrug Approach, Formulation, Structural Modification Poor_Permeability->Action_Permeability Check_PK Assess Pharmacokinetics (Bioavailability, Metabolism) Good_Permeability->Check_PK Poor_PK Poor PK Properties Check_PK->Poor_PK No Good_PK Good PK Properties Check_PK->Good_PK Yes Action_PK Action: Formulation, Different Administration Route Poor_PK->Action_PK Check_Toxicity Assess Neurotoxicity Good_PK->Check_Toxicity Toxic Compound is Neurotoxic Check_Toxicity->Toxic Yes Not_Toxic Re-evaluate In Vivo Model or Mechanism of Action Check_Toxicity->Not_Toxic No Action_Toxicity Action: Discard or Modify Compound to Reduce Toxicity Toxic->Action_Toxicity

Caption: A decision tree for troubleshooting poor in vivo efficacy of a natural product.

References

Validation & Comparative

A Comparative Analysis of the Anticholinesterase Activity of Geissoschizoline and Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinesterase activity of two indole alkaloids, geissoschizoline and geissospermine, isolated from the plant Geissospermum vellosii. The data presented is intended to inform research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease, where cholinesterase inhibitors are a key therapeutic strategy.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and geissospermine against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE) is summarized below. The data highlights a significant difference in the selectivity of these two compounds.

CompoundTarget EnzymeIC50 (µM)
This compound human Acetylcholinesterase (hAChE)20.40 ± 0.93[1]
human Butyrylcholinesterase (hBChE)10.21 ± 0.01[1]
Geissospermine human Acetylcholinesterase (hAChE)No significant inhibition observed[1][2]
equine serum Butyrylcholinesterase82.98[3]

Key Findings:

  • This compound acts as a dual inhibitor, targeting both hAChE and hBChE with IC50 values in the micromolar range.[1] It is approximately twice as potent against hBChE as it is against hAChE.[1]

  • Geissospermine , in contrast, exhibits selective inhibition of butyrylcholinesterase.[1][2] Published data indicates an IC50 value of 82.98 µM against equine serum BChE, while no significant inhibitory activity was observed against acetylcholinesterase.[3]

Experimental Protocols

The anticholinesterase activity of both compounds was determined using a modified Ellman's spectrophotometric method. This widely accepted assay measures the activity of cholinesterase enzymes by monitoring the formation of a yellow-colored product.

Materials:

  • Human acetylcholinesterase (recombinant)

  • Human butyrylcholinesterase (from human serum)

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound and Geissospermine dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, a reaction mixture is prepared containing phosphate buffer (pH 8.0), DTNB solution, and the respective enzyme solution (hAChE or hBChE).

  • Inhibitor Addition: Various concentrations of the test compounds (this compound or geissospermine) are added to the wells. A control well containing the solvent without the inhibitor is also prepared.

  • Pre-incubation: The plate is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Spectrophotometric Measurement: The absorbance of the yellow product (5-thio-2-nitrobenzoate), resulting from the reaction of thiocholine with DTNB, is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the anticholinesterase activity of this compound and geissospermine.

Anticholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrates (ATCI/BTCI) - Enzyme Solutions (AChE/BChE) add_reagents Add Buffer, DTNB, and Enzyme to wells reagents->add_reagents inhibitors Prepare Inhibitor Solutions: - this compound - Geissospermine (Serial Dilutions) add_inhibitor Add Inhibitor (or vehicle for control) inhibitors->add_inhibitor add_reagents->add_inhibitor pre_incubation Pre-incubate add_inhibitor->pre_incubation add_substrate Add Substrate (ATCI or BTCI) pre_incubation->add_substrate measurement Kinetic Measurement (Absorbance at 412 nm) add_substrate->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 values calc_inhibition->calc_ic50

Caption: Workflow for Anticholinesterase Activity Assay.

References

A Comparative Analysis of Geissoschizoline's Efficacy Profile Against Approved Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy data of Geissoschizoline, a novel indole alkaloid, with the established clinical efficacy of currently approved Alzheimer's disease (AD) medications. The information is intended to offer a data-driven perspective for researchers and professionals in the field of neurodegenerative disease therapeutics.

Executive Summary

Alzheimer's disease presents a complex pathology characterized by cholinergic deficits, neuroinflammation, and the accumulation of amyloid-beta and hyperphosphorylated tau proteins. Current therapeutic strategies primarily address these individual components. This compound, an alkaloid isolated from Geissospermum vellosii, has emerged as a potential multi-target agent, exhibiting both anticholinesterase and anti-inflammatory properties in preclinical studies.[1] This guide will juxtapose the in vitro efficacy of this compound with the clinical trial data of approved AD drugs to provide a comparative overview of their therapeutic potential.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative efficacy data for this compound and approved Alzheimer's drugs. It is crucial to note that the data for this compound is from in vitro preclinical studies, while the data for approved drugs is from human clinical trials. This fundamental difference in the stage of development and the nature of the data (biochemical/cellular vs. clinical outcomes) must be considered when interpreting this comparison.

Table 1: In Vitro Efficacy of this compound

ParameterTargetMethodResultSource
Anticholinesterase Activity
IC50Human Acetylcholinesterase (hAChE)Ellman's Method20.40 ± 0.93 µM[1]
IC50Human Butyrylcholinesterase (hBChE)Ellman's Method10.21 ± 0.01 µM[1]
Anti-inflammatory Activity
Nitric Oxide (NO) ReductionLPS-stimulated N9 microglial cellsGriess AssaySignificant reduction at 1 µM[1]
TNF-α ReductionLPS-stimulated N9 microglial cellsELISASignificant reduction at 1 µM[1]

Table 2: Clinical Efficacy of Approved Alzheimer's Disease Drugs (Selected Phase 3 Trial Data)

Drug (Class)Primary Endpoint(s)Key Result(s)Source(s)
Donepezil (Cholinesterase Inhibitor)ADAS-Cog, CIBIC-plusStatistically significant improvement in ADAS-Cog scores (mean drug-placebo difference of -2.49 to -2.88 points) and CIBIC-plus scores over 24 weeks.
Rivastigmine (Cholinesterase Inhibitor)ADAS-Cog, CIBIC-plusStatistically significant improvement in ADAS-Cog scores (mean drug-placebo difference of approximately -2 to -4 points) and global function.
Galantamine (Cholinesterase Inhibitor)ADAS-Cog, CIBIC-plusStatistically significant improvement in ADAS-Cog scores (mean treatment effect of 2.9 to 3.1 points) and global function at 6 months.
Memantine (NMDA Receptor Antagonist)CIBIC-plus, ADCS-ADLStatistically significant benefits in global status, function, and behavior in patients with moderate to severe AD.
Aducanumab (Amyloid Beta-directed Monoclonal Antibody)CDR-SBIn the EMERGE trial, high-dose aducanumab showed a 22% reduction in clinical decline as measured by CDR-SB. The ENGAGE trial did not meet its primary endpoint.
Lecanemab (Amyloid Beta-directed Monoclonal Antibody)CDR-SBReduced markers of amyloid in early AD and resulted in moderately less decline on measures of cognition and function (27% slowing of decline on CDR-SB) than placebo at 18 months.
Donanemab (Amyloid Beta-directed Monoclonal Antibody)iADRSSignificantly slowed cognitive and functional decline by 35% compared to placebo over 18 months.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key assays cited for this compound.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of a compound.

  • Reagents and Materials:

    • Human recombinant acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE)

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound (test compound)

    • 96-well microplate and reader

  • Procedure:

    • The reaction is performed in a 96-well plate.

    • A solution of the respective enzyme (hAChE or hBChE) in phosphate buffer is pre-incubated with various concentrations of this compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BChE) and DTNB.

    • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

    • The absorbance of TNB is measured kinetically at 412 nm using a microplate reader.

    • The rate of reaction is calculated from the slope of the absorbance versus time curve.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

Anti-inflammatory Assays in Microglial Cells

These assays assess the ability of a compound to suppress the inflammatory response of microglial cells, the resident immune cells of the central nervous system.

  • Cell Culture and Treatment:

    • N9 microglial cells are cultured in appropriate media and conditions.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then pre-treated with this compound (e.g., 1 µM) for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS), a component of bacterial cell walls, to the cell culture medium.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After a defined incubation period with LPS (e.g., 24 hours), the cell culture supernatant is collected.

    • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • In the presence of nitrite (a stable product of NO), a colorimetric reaction occurs, forming a purple azo dye.

    • The absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve of sodium nitrite.

    • The reduction in NO production in this compound-treated cells compared to LPS-only treated cells indicates its anti-inflammatory effect.

  • Tumor Necrosis Factor-alpha (TNF-α) Secretion Assay (ELISA):

    • Similar to the NO assay, the cell culture supernatant is collected after LPS stimulation.

    • An Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for mouse TNF-α is used.

    • The supernatant is added to a microplate pre-coated with a TNF-α capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colored product.

    • The absorbance is measured at a specific wavelength, and the concentration of TNF-α is determined from a standard curve.

    • A decrease in TNF-α secretion in the presence of this compound demonstrates its anti-inflammatory potential.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Geissoschizoline_Mechanism_of_Action cluster_preclinical Preclinical Evidence (In Vitro) cluster_cholinergic Cholinergic System cluster_inflammatory Neuroinflammation cluster_downstream Potential Downstream Effects This compound This compound AChE AChE This compound->AChE Inhibits BChE BChE This compound->BChE Inhibits Microglia Activated Microglia This compound->Microglia Modulates ACh Acetylcholine (Increased) Cognitive Cognitive Improvement ACh->Cognitive NO Nitric Oxide (Reduced) Microglia->NO TNFa TNF-α (Reduced) Microglia->TNFa Neuroprotection Neuroprotection NO->Neuroprotection TNFa->Neuroprotection

Caption: Proposed multi-target mechanism of action for this compound in Alzheimer's disease.

Experimental_Workflow cluster_cholinesterase_assay Cholinesterase Inhibition Assay cluster_anti_inflammatory_assay Anti-inflammatory Assay cluster_no_assay NO Assay (Griess) cluster_tnfa_assay TNF-α Assay (ELISA) start_che Prepare Enzyme and This compound dilutions preincubate_che Pre-incubate Enzyme with this compound start_che->preincubate_che add_substrate Add Substrate (ATCI/BTCI) and DTNB preincubate_che->add_substrate measure_che Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_che calculate_ic50 Calculate % Inhibition and IC50 measure_che->calculate_ic50 start_ai Seed N9 Microglial Cells treat_cells Pre-treat with this compound start_ai->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent elisa_plate Add to TNF-α coated plate collect_supernatant->elisa_plate measure_no Measure Absorbance at 540 nm griess_reagent->measure_no elisa_steps Incubate with Detection Antibody and Substrate elisa_plate->elisa_steps measure_tnfa Measure Absorbance elisa_steps->measure_tnfa

Caption: Experimental workflows for in vitro characterization of this compound.

Discussion and Future Directions

However, a significant gap exists between the in vitro data for this compound and the extensive clinical data available for approved AD drugs. To bridge this gap and further evaluate the therapeutic potential of this compound, the following steps are recommended:

  • In Vivo Preclinical Studies: Efficacy studies in transgenic animal models of Alzheimer's disease are essential to assess the cognitive-enhancing and disease-modifying potential of this compound in a more complex biological system. These studies should evaluate effects on amyloid and tau pathology, neuroinflammation, and behavioral outcomes.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to determine the drug-like properties and safety profile of this compound.

  • Head-to-Head Preclinical Comparisons: Direct comparative studies of this compound against approved drugs in the same preclinical models would provide more robust and directly comparable efficacy data.

References

Geissoschizoline: A Comprehensive Evaluation as a Dual-Site Inhibitor of Acetylcholinesterase and Butyrylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Geissoschizoline's Cholinesterase Inhibition Profile Against Standard Therapeutics.

This compound, an indole alkaloid isolated from the bark of Geissospermum vellosii, has emerged as a promising candidate in the search for novel treatments for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] This guide provides a detailed comparison of this compound's performance as a dual-site inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), benchmarked against established cholinesterase inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies.

Comparative Analysis of Inhibitory Potency

This compound exhibits a notable inhibitory effect on both human AChE (hAChE) and human BChE (hBChE), positioning it as a dual inhibitor. Its potency, as indicated by the half-maximal inhibitory concentration (IC50), is detailed in the table below, alongside the potencies of widely used Alzheimer's disease medications: Donepezil, Galantamine, and Rivastigmine. A lower IC50 value signifies greater inhibitory potency.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (BChE/AChE)Source
This compound hAChE 20.40 ± 0.93 0.50[1][2]
hBChE 10.21 ± 0.01 [1][2]
DonepezilhAChE0.03415.59[3]
hBChE0.53[3]
GalantaminehAChE5.139.65[3]
hBChE49.51[3]
RivastigminehAChE5.106.86[3]
hBChE35.00[3]

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase. The Selectivity Index is calculated as IC50(hBChE) / IC50(hAChE).

Mechanism of Action: A Dual-Site, Mixed-Type Inhibitor

Kinetic studies have revealed that this compound functions as a mixed-type inhibitor for both AChE and BChE.[1][2] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Furthermore, molecular docking studies have elucidated that this compound interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of both cholinesterases.[1][2] This dual-site binding is a significant characteristic, as the PAS is implicated in the allosteric modulation of catalysis and in the pathological aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Experimental Protocols

The validation of this compound's inhibitory activity was primarily conducted through in vitro enzymatic assays and in silico molecular docking studies.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

The inhibitory activity of this compound against AChE and BChE was determined using a modified version of Ellman's spectrophotometric method.

  • Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity.

  • Reagents:

    • Human recombinant AChE and BChE

    • Acetylthiocholine (ATCh) as substrate for AChE

    • Butyrylthiocholine (BTCh) as substrate for BChE

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • This compound and reference inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Procedure:

    • The reaction is typically carried out in a 96-well microplate.

    • A solution containing the respective enzyme (AChE or BChE) and the inhibitor (this compound or a standard drug) at various concentrations is pre-incubated in the phosphate buffer.

    • The reaction is initiated by the addition of the substrate (ATCh or BTCh) and DTNB.

    • The absorbance is measured kinetically at 412 nm over a defined period.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetic Studies

To determine the type of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines corresponding to different inhibitor concentrations reveals the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). For mixed-type inhibition, the lines intersect at a point other than on the y-axis or x-axis.

Molecular Docking

Computational molecular docking studies were performed to predict and visualize the binding mode of this compound within the active sites of hAChE and hBChE.

  • Software: Commonly used docking software includes AutoDock, Molegro Virtual Docker, or similar programs.

  • Procedure:

    • The 3D crystal structures of hAChE and hBChE are obtained from the Protein Data Bank (PDB).

    • The 3D structure of this compound is generated and optimized.

    • The docking simulation is run to predict the most favorable binding poses of this compound within the active site gorge of the enzymes.

    • The resulting docked complexes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the CAS and PAS.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Cholinesterase_Inhibition_Pathway cluster_pre Normal Cholinergic Transmission cluster_post With this compound Inhibition ACh Acetylcholine (ACh) ChE AChE / BChE ACh->ChE binds to Postsynaptic Postsynaptic Receptor ACh->Postsynaptic activates Hydrolysis Hydrolysis ChE->Hydrolysis ACh_inhib Increased ACh Postsynaptic_inhib Enhanced Postsynaptic Receptor Activation ACh_inhib->Postsynaptic_inhib prolonged activation ChE_inhib AChE / BChE No_Hydrolysis Inhibited Hydrolysis ChE_inhib->No_Hydrolysis Geisso This compound Geisso->ChE_inhib binds to dual sites

Caption: Cholinergic signaling pathway with and without this compound.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (AChE/BChE) - Substrate (ATCh/BTCh) - DTNB - Buffer - Inhibitor dilutions Preincubation Pre-incubate Enzyme with Inhibitor Reagents->Preincubation Initiation Initiate Reaction: Add Substrate and DTNB Preincubation->Initiation Measurement Measure Absorbance at 412 nm (Kinetic Reading) Initiation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value (Dose-Response Curve) Inhibition_Calc->IC50_Calc

Caption: Workflow for determining IC50 using the Ellman's method.

Dual_Site_Inhibition cluster_sites Binding Sites Enzyme AChE / BChE CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Geisso This compound Geisso->CAS Binds to Geisso->PAS Binds to

Caption: Dual-site binding of this compound to cholinesterases.

Conclusion

This compound presents a compelling profile as a dual-site, mixed-type inhibitor of both AChE and BChE. While its potency is more moderate compared to highly selective synthetic drugs like Donepezil, its ability to inhibit both cholinesterases and interact with the peripheral anionic site suggests a potential for a broader therapeutic effect in the complex pathology of Alzheimer's disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this natural alkaloid.

References

Comparative Cytotoxicity Analysis of Geissospermum Alkaloids: Geissoschizoline, Geissoschizone, and Geissospermine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of three indole alkaloids isolated from plants of the Geissospermum genus: Geissoschizoline, Geissoschizone, and Geissospermine. While direct comparative studies evaluating the cytotoxicity of these three compounds under identical experimental conditions are limited in publicly available literature, this document synthesizes the existing data to offer insights into their potential as anticancer agents. The information presented herein is intended to support further research and drug development efforts in oncology.

Quantitative Cytotoxicity Data

The available experimental data on the cytotoxicity of this compound, Geissoschizone, and Geissospermine are summarized below. It is important to note that the data for this compound is primarily for its N4-methylchlorine derivative, and there is a notable lack of specific IC50 or CC50 values for Geissoschizone and Geissospermine against cancer cell lines in the reviewed literature.

CompoundCell LineAssayIC50/CC50Selectivity Index (SI)Source
This compound N4-methylchlorine ACP02 (Human Gastric Adenocarcinoma)MTTIC50: 12.06 µg/mL39.47 (vs. VERO), 41.75 (vs. HepG2)[1]
VERO (Normal Monkey Kidney)MTTCC50: 476.0 µg/mL-[1]
HepG2 (Human Hepatocellular Carcinoma)MTTCC50: 503.5 µg/mL-[1]
This compound N4-oxide KB (Human Epidermoid Carcinoma)-IC50: >40 µMNot Reported[1]
1,2-Dehydrothis compound KB (Human Epidermoid Carcinoma)-IC50: 40 µMNot Reported[1]
Geissoschizone Data Not Available----
Geissospermine Data Not Available----

Note on Data Gaps: Extensive literature searches did not yield specific IC50 or CC50 values for Geissoschizone and Geissospermine against cancer cell lines. One study mentioned that both compounds were cytotoxic in cell viability tests, in contrast to this compound which was non-cytotoxic in the same assay, but quantitative data was not provided. Further research is required to establish the cytotoxic profiles of these two alkaloids against a panel of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Studies on this compound N4-methylchlorine indicate that its cytotoxic effect on human gastric cancer cells is mediated through the induction of apoptosis via the caspase signaling pathway.[1] Molecular modeling studies suggest that this compound can favorably occupy the active sites of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade.[1] The induction of apoptosis was observed to be both concentration- and time-dependent.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of Geissospermum alkaloids.

1. MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound N4-methylchlorine) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (the concentration of the compound that inhibits 50% of cell growth) or CC50 (the concentration of the compound that is cytotoxic to 50% of the cells) is determined from the dose-response curve.

2. Hoechst 33342 and Propidium Iodide (PI) Double Staining for Apoptosis Detection

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on plasma membrane integrity and nuclear morphology.

  • Cell Treatment: Cells are cultured on coverslips or in culture plates and treated with the test compounds for a designated time.

  • Staining: The cells are then incubated with a staining solution containing Hoechst 33342 and Propidium Iodide.

    • Hoechst 33342: A cell-permeable dye that stains the nuclei of all cells. Apoptotic cells exhibit condensed or fragmented chromatin, which appears as brightly stained, compact nuclei.

    • Propidium Iodide (PI): A cell-impermeable dye that only enters cells with compromised plasma membranes (late apoptotic and necrotic cells), staining their nuclei red.

  • Microscopic Analysis: The stained cells are visualized using a fluorescence microscope.

    • Viable cells: Show normal, round nuclei with faint blue fluorescence.

    • Early apoptotic cells: Display bright blue, condensed, or fragmented nuclei.

    • Late apoptotic/necrotic cells: Exhibit bright blue, condensed or fragmented nuclei, and also show red fluorescence due to PI uptake.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic morphology relative to the total number of cells in several microscopic fields.

Visualizations

Experimental Workflow: Cytotoxicity and Apoptosis Assays

G cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assessment cluster_mt_steps MTT Assay Steps cluster_hoechst_steps Hoechst/PI Staining Steps cluster_data_analysis Data Analysis Cell_Line_Culture Cancer & Normal Cell Lines (e.g., ACP02, VERO, HepG2) Seeding Seed cells in 96-well plates or on coverslips Cell_Line_Culture->Seeding Treatment Treat with this compound, Geissoschizone, or Geissospermine (various concentrations & times) Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Hoechst_PI_Staining Hoechst 33342/PI Staining Treatment->Hoechst_PI_Staining Add_MTT Add MTT Reagent Stain_Cells Incubate with Hoechst 33342 & PI Incubate_MTT Incubate (formazan formation) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Visualize Fluorescence Microscopy Stain_Cells->Visualize Quantify Quantify Viable, Apoptotic, & Necrotic Cells Visualize->Quantify Compare_Cytotoxicity Compare Cytotoxicity & Selectivity Index Quantify->Compare_Cytotoxicity Determine_IC50 Determine IC50/CC50 Values Calculate_Viability->Determine_IC50 Determine_IC50->Compare_Cytotoxicity

Caption: Workflow for assessing the cytotoxicity of Geissospermum alkaloids.

Signaling Pathway: Caspase-Dependent Apoptosis

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic_like Extrinsic-like Pathway cluster_execution Execution Phase Cellular_Stress Induction of Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptosis Apoptosis (Cell Death) PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis Geissoschizoline_Derivative Geissoschizoline_Derivative Geissoschizoline_Derivative->Caspase8 Inferred from in silico data

Caption: Caspase-dependent apoptotic pathway induced by this compound derivative.

References

Comparative Analysis of Geissoschizoline Analogs: A Study of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geissoschizoline, a complex indole alkaloid, has emerged as a promising multi-target agent for neurodegenerative diseases, notably Alzheimer's disease. Its biological profile includes the inhibition of cholinesterases and potent anti-inflammatory effects. This guide provides a comparative analysis of this compound and its naturally occurring analogs, exploring their structure-activity relationships (SAR). The data presented herein is compiled from preclinical studies and aims to inform future drug discovery and development efforts centered on this unique scaffold.

Cholinesterase Inhibitory Activity

This compound and its analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system implicated in the pathology of Alzheimer's disease. A comparison of the inhibitory activities of this compound and related indole alkaloids isolated from Geissospermum vellosii is presented below.

Comparative Inhibitory Activity of this compound and Related Alkaloids
CompoundhAChE IC50 (µM)[1]hBChE IC50 (µM)[1]Cytotoxicity
This compound20.40 ± 0.9310.21 ± 0.01Non-cytotoxic[1]
GeissoschizoneNon-selective inhibitorNon-selective inhibitorCytotoxic
GeissospermineInactiveInhibitorCytotoxic
3',4',5',6'-TetradehydrogeissospermineNon-selective inhibitorNon-selective inhibitorCytotoxic

Preliminary Structure-Activity Relationship Insights:

  • Core Structure: The complex pentacyclic structure of these indole alkaloids is essential for their cholinesterase inhibitory activity.

  • Substitutions and Cytotoxicity: While this compound demonstrates a favorable safety profile, the other related alkaloids exhibit cytotoxicity, suggesting that specific structural features of this compound are crucial for its lack of toxicity.[1]

  • Selectivity: this compound shows a slight preference for inhibiting BChE over AChE.[1] Geissospermine, on the other hand, is a selective BChE inhibitor. This suggests that modifications to the periphery of the molecule could modulate selectivity.

A systematic synthetic approach to generate a library of this compound analogs is necessary to fully elucidate the structure-activity relationships and to optimize potency and selectivity.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against AChE and BChE is typically determined using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound analogs)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay in 96-well plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or vehicle for control), and 10 µL of the enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Plate 96-well Plate Enzyme->Plate Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate DTNB DTNB Solution Add_DTNB Add DTNB DTNB->Add_DTNB Compound Test Compound Dilutions Compound->Plate Incubate1 Incubate (10 min, 25°C) Plate->Incubate1 Incubate1->Add_DTNB Add_DTNB->Add_Substrate Read Measure Absorbance (412 nm, kinetic) Add_Substrate->Read Calculate_Rate Calculate Reaction Rate Read->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Caption: Workflow for the cholinesterase inhibition assay.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by reducing the production of pro-inflammatory mediators in activated microglial cells.

Inhibition of Pro-inflammatory Mediators

In a study using lipopolysaccharide (LPS)-stimulated microglial cells, this compound was shown to reduce the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1] This anti-inflammatory effect is particularly relevant to neurodegenerative diseases where neuroinflammation plays a critical role in disease progression.

Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

The anti-inflammatory effects of this compound are likely mediated through the cholinergic anti-inflammatory pathway. This pathway involves the inhibition of pro-inflammatory cytokine production through the activation of alpha-7 nicotinic acetylcholine receptors (α7-nAChR) on immune cells, including microglia. By inhibiting acetylcholinesterase, this compound increases the local concentration of acetylcholine, which can then activate α7-nAChRs, leading to a downstream signaling cascade that suppresses the production of inflammatory mediators like TNF-α and NO.

G cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_activation->Pro_inflammatory_genes TNFa_NO TNF-α & NO Production Pro_inflammatory_genes->TNFa_NO This compound This compound AChE AChE This compound->AChE ACh Acetylcholine (ACh) AChE->ACh degrades a7nAChR α7-nAChR ACh->a7nAChR Inhibition_signal Inhibitory Signal a7nAChR->Inhibition_signal Inhibition_signal->NFkB_activation

Caption: Cholinergic anti-inflammatory pathway in microglia.

Experimental Protocols

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Cell culture supernatant from treated microglial cells

  • 96-well microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from microglial cells treated with LPS and/or this compound analogs.

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium.

  • Assay in 96-well plate:

    • Add 50 µL of the cell culture supernatant or standard to each well.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance values to the standard curve.

Materials:

  • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • Cell culture supernatant from treated microglial cells

  • 96-well microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the TNF-α capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of cell culture supernatant or TNF-α standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated TNF-α detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in the samples by comparing the absorbance values to the standard curve.

Conclusion and Future Directions

The available data on this compound and its naturally occurring analogs highlight its potential as a multi-target therapeutic agent for neurodegenerative diseases. The preliminary SAR suggests that the core indole alkaloid structure is crucial for its biological activities, and subtle structural modifications can significantly impact cytotoxicity and selectivity.

To fully unlock the therapeutic potential of this scaffold, future research should focus on the following:

  • Systematic SAR Studies: The synthesis and biological evaluation of a focused library of this compound analogs are essential to establish clear structure-activity relationships. Modifications could include variations in the substituents on the indole ring, alterations of the stereochemistry, and modifications of the ethylidene side chain.

  • Mechanism of Action Studies: Further investigation into the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic effects.

  • In Vivo Efficacy: Preclinical studies in animal models of neurodegenerative diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound and its optimized analogs.

By addressing these key areas, the scientific community can advance the development of novel and effective therapies based on the promising this compound scaffold.

References

A Comparative Guide to the Neuroprotective Potential of Geissoschizoline and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective potential of geissoschizoline against other notable indole alkaloids. The objective is to present a clear, data-driven overview to aid in the research and development of novel neuroprotective therapeutics. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways.

Comparative Analysis of Neuroprotective and Cytotoxic Effects

The following table summarizes the available quantitative data on the neuroprotective and cytotoxic effects of this compound and other selected indole alkaloids. Direct comparison is facilitated by presenting data from studies utilizing common neuronal cell lines and standardized assays.

AlkaloidAssayCell LineNeuroprotective Effect (IC₅₀ / Effective Concentration)Cytotoxicity (IC₅₀ / Concentration)Reference
This compound Acetylcholinesterase (AChE) Inhibition (human)-IC₅₀ = 20.40 ± 0.93 µMNot cytotoxic[1][2]
Butyrylcholinesterase (BChE) Inhibition (human)-IC₅₀ = 10.21 ± 0.01 µMNot cytotoxic[1][2]
Nitric Oxide (NO) ReductionMicroglia (N9)Significant reduction at 1 µMNot cytotoxic[1][2]
TNF-α ReductionMicroglia (N9)Significant reduction at 1 µMNot cytotoxic[1]
Yohimbine 5-CSRT (impulsivity)Rat (in vivo)Increased impulsivity at 1 and 2 mg/kgData not available[3]
Reserpine Oxidative Stress InductionRat (in vivo)Induces oxidative stress (1-10 mg/kg)Neurotoxic at higher doses[4]
Ibogaine Antioxidant Enzyme ActivityHuman Erythrocytes (ex vivo)Increased SOD1 activity at 10 and 20 µMNeurotoxic at high concentrations[5][6]
Mitragynine Cell ViabilityC6, SH-SY5Y, HT22Reduced viability at 125.47 µM (50 µg/ml)IC₅₀ values not determined[7]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound are attributed to its multi-target engagement, primarily through anti-inflammatory and anti-cholinesterase activities. The following diagram illustrates the proposed signaling pathway.

Geissoschizoline_Neuroprotection cluster_inflammation Anti-inflammatory Pathway cluster_cholinergic Cholinergic Pathway LPS LPS Microglia Microglia LPS->Microglia activates NO Nitric Oxide (NO) Microglia->NO TNFa TNF-α Microglia->TNFa Neuroinflammation Neuroinflammation NO->Neuroinflammation TNFa->Neuroinflammation Neuronal_Damage Neuronal_Damage Neuroinflammation->Neuronal_Damage causes AChE AChE ACh Acetylcholine AChE->ACh degrades BChE BChE BChE->ACh degrades Cholinergic_Synapse Cholinergic Synapse ACh->Cholinergic_Synapse improves transmission Neuroprotection Neuroprotection Cholinergic_Synapse->Neuroprotection promotes This compound This compound This compound->Microglia inhibits activation This compound->AChE inhibits This compound->BChE inhibits

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells (e.g., SH-SY5Y, PC12, or BV-2 microglia) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the indole alkaloids and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes in the dark and measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide Production Assessment (Griess Assay)

The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).

Protocol:

  • Cell Culture and Treatment: Plate microglial cells (e.g., BV-2) in a 96-well plate and treat with the test compounds with or without an inflammatory stimulus like lipopolysaccharide (LPS).[8][9]

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[10]

  • Reaction: Add 50 µL of the cell supernatant to a new 96-well plate and then add 50 µL of the Griess reagent to each well.[10]

  • Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.[10] A standard curve using known concentrations of sodium nitrite is used for quantification.

Antioxidant Enzyme Activity Assays

SOD activity is often measured using a kit that employs a highly water-soluble tetrazolium salt that produces a dye upon reduction by superoxide anions. The inhibition of this reaction is proportional to the SOD activity.

Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer.[11]

  • Assay Reaction: In a 96-well plate, add the sample, the WST working solution (tetrazolium salt), and the enzyme working solution (xanthine oxidase).[11]

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The SOD activity is calculated based on the inhibition of the colorimetric reaction.[11]

Catalase activity is determined by measuring the decomposition of hydrogen peroxide (H₂O₂).

Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates.[12]

  • Reaction Mixture: In a microplate, add the sample to a phosphate buffer containing a known concentration of H₂O₂.[13]

  • Incubation: Incubate for a specific period to allow the enzyme to react with the H₂O₂.

  • Stop Reaction and Color Development: Stop the reaction and add a reagent that reacts with the remaining H₂O₂ to produce a colored product (e.g., ferrous ammonium sulfate and sulfosalicylic acid to form a ferrisulfosalicylate complex).[13]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490-500 nm). The catalase activity is inversely proportional to the absorbance.[13]

Conclusion

This compound demonstrates significant potential as a multi-target neuroprotective agent, primarily through its anti-inflammatory and cholinesterase-inhibiting properties. Notably, its lack of cytotoxicity at effective concentrations is a promising characteristic for a therapeutic candidate. While other indole alkaloids such as yohimbine, reserpine, ibogaine, and mitragynine have been investigated for their neurological effects, a direct and comprehensive comparison of their neuroprotective efficacy with this compound is currently limited by the lack of standardized, comparative studies. Future research should focus on head-to-head comparisons of these alkaloids in standardized in vitro and in vivo models of neurodegeneration to clearly delineate their relative therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such comparative investigations.

References

Unraveling Geissoschizoline's Therapeutic Potential: A Molecular Modeling Perspective on its Binding Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Geissoschizoline's Interactions with Key Biological Targets.

This compound, an indole alkaloid, has emerged as a promising multi-target agent with potential applications in neurodegenerative diseases and cancer. This guide provides a comparative analysis of its binding interactions with key protein targets, supported by experimental and computational data from recent scientific literature. By examining its binding mechanisms, we can better understand its therapeutic potential and guide future drug development efforts.

Quantitative Comparison of Binding Affinities

To understand the therapeutic potential of this compound, it is crucial to compare its binding affinity to various protein targets. The following table summarizes the available quantitative data from both experimental and computational studies. It is important to note that while experimental data exists for this compound's interaction with cholinesterases, the available molecular modeling data for caspase interactions is for a derivative, this compound N4-methylchlorine.

Target ProteinLigandMethodMetricValueReference
Human Acetylcholinesterase (hAChE)This compoundIn vitro Inhibition AssayIC₅₀20.40 ± 0.93 µM[1][2]
Human Butyrylcholinesterase (hBChE)This compoundIn vitro Inhibition AssayIC₅₀10.21 ± 0.01 µM[1][2]
Caspase-3This compound N4-methylchlorineMolecular DockingMoldock Score-49.72
Caspase-8This compound N4-methylchlorineMolecular DockingMoldock Score-56.31

Note: A lower IC₅₀ value indicates a higher inhibitory potency. The Moldock score is a computational estimation of the binding affinity, where a more negative value suggests a stronger interaction. Direct comparison between IC₅₀ and Moldock scores is not feasible as they are derived from different methodologies.

Insights from Molecular Modeling: A Comparative Look at Binding Sites

Molecular docking studies have provided valuable insights into the specific interactions of this compound and its derivatives with their target proteins.

Cholinesterases (hAChE and hBChE): A Dual Binding Profile

Molecular docking studies on this compound with human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) have revealed a dual binding profile.[1][2] This indicates that the molecule interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes. This dual inhibition is a desirable characteristic for potential Alzheimer's disease therapeutics, as it can both enhance cholinergic neurotransmission and potentially inhibit amyloid-β aggregation, which is associated with the PAS.

Caspases 3 and 8: Targeting the Apoptotic Pathway

In the context of cancer, molecular modeling of this compound N4-methylchlorine has demonstrated its ability to favorably occupy the active sites of caspases 3 and 8. The interactions are primarily hydrophobic, with key residues such as Met61, Phe128, His121, Phe256, and Tyr204 in caspase-3. Additionally, Pi-Pi stacking and T-shaped interactions, along with hydrogen bonds with Gly122 and Thr166, contribute to the stable binding within the catalytic pocket. This interaction with caspases suggests a potential mechanism for inducing apoptosis in cancer cells.

Experimental and Computational Protocols

The following sections detail the methodologies employed in the cited studies to determine the binding characteristics of this compound and its derivatives.

In vitro Cholinesterase Inhibition Assay

The inhibitory activity of this compound against hAChE and hBChE was determined using a modified Ellman's method. This spectrophotometric assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction. The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is then determined.

Molecular Docking Protocol for Caspases

The in silico analysis of this compound N4-methylchlorine binding to caspases 3 and 8 involved the following steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structures of caspase-3 and caspase-8 were obtained from the Protein Data Bank. The ligand, this compound N4-methylchlorine, was prepared for docking by optimizing its geometry and assigning appropriate charges.

  • Molecular Docking: The docking simulations were performed to predict the most favorable binding pose of the ligand within the active site of the caspases. The Moldock scoring function was used to rank the potential binding modes.

  • Interaction Analysis: The resulting protein-ligand complexes were analyzed to identify the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrophobic, hydrogen bonds, Pi-Pi stacking).

Visualizing the Scientific Workflow and Biological Pathways

To better illustrate the processes and concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 Experimental Workflow: Cholinesterase Inhibition Assay Enzyme_Preparation Prepare hAChE and hBChE solutions Incubation Incubate enzyme with this compound Enzyme_Preparation->Incubation Substrate_Preparation Prepare substrate (ATChI/BTChI) and DTNB Reaction_Initiation Add substrate to initiate reaction Substrate_Preparation->Reaction_Initiation Incubation->Reaction_Initiation Measurement Measure absorbance change at 412 nm Reaction_Initiation->Measurement Data_Analysis Calculate % inhibition and determine IC50 Measurement->Data_Analysis

Caption: Workflow for determining the inhibitory activity of this compound against cholinesterases.

G cluster_1 Computational Workflow: Molecular Docking Target_Selection Select Protein Target (e.g., Caspase-3) PDB_Retrieval Retrieve 3D structure from Protein Data Bank Target_Selection->PDB_Retrieval Protein_Preparation Prepare protein (remove water, add hydrogens) PDB_Retrieval->Protein_Preparation Docking_Simulation Perform molecular docking Protein_Preparation->Docking_Simulation Ligand_Preparation Prepare this compound (optimize geometry) Ligand_Preparation->Docking_Simulation Pose_Analysis Analyze binding poses and scores Docking_Simulation->Pose_Analysis Interaction_Mapping Identify key interacting residues Pose_Analysis->Interaction_Mapping

Caption: A generalized workflow for molecular docking studies of this compound.

G This compound This compound hAChE_hBChE hAChE/hBChE This compound->hAChE_hBChE Inhibits Caspases Caspases This compound->Caspases Activates Acetylcholine_Increase Increased Acetylcholine hAChE_hBChE->Acetylcholine_Increase Leads to Apoptosis Apoptosis Caspases->Apoptosis Induces Neuroprotection Neuroprotection Acetylcholine_Increase->Neuroprotection Anti_cancer_effect Anti-cancer Effect Apoptosis->Anti_cancer_effect

Caption: Proposed multi-target signaling pathways of this compound.

References

A Comparative Analysis of the Bioactivities of Geissoschizoline and 1,2-Dehydrogeissoschizoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the known biological activities of two related indole alkaloids: Geissoschizoline and 1,2-dehydrothis compound. The information is compiled from published experimental data to offer an objective overview for researchers in pharmacology and drug discovery.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the available quantitative data on the bioactivities of this compound and 1,2-dehydrothis compound. A significant gap in the literature exists for the anti-inflammatory and cholinesterase-inhibiting properties of 1,2-dehydrothis compound, limiting a direct comparative analysis in these areas.

Bioactivity AssayThis compound1,2-Dehydrothis compound
Cholinesterase Inhibition
Human Acetylcholinesterase (hAChE) Inhibition (IC₅₀)20.40 ± 0.93 µM[1]No data available
Human Butyrylcholinesterase (hBChE) Inhibition (IC₅₀)10.21 ± 0.01 µM[1]No data available
Anti-Inflammatory Activity
Inhibition of TNF-α production in LPS-stimulated microgliaSignificant reduction at 1 µM[1]No data available
Inhibition of Nitric Oxide (NO) production in LPS-stimulated microgliaSignificant reduction at 1 µM[1]No data available
Cytotoxicity
Human KB cell line (IC₅₀)Reported as non-cytotoxic in comparative studies[1]40 µM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Human recombinant AChE or BChE

  • Test compounds (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared, typically in a small amount of DMSO and then diluted with the buffer.

  • Assay Mixture: In each well of the 96-well plate, the following are added:

    • 140 µL of phosphate buffer

    • 20 µL of the test compound solution at various concentrations

    • 20 µL of the enzyme solution (AChE or BChE)

  • Pre-incubation: The plate is incubated for 15 minutes at 37°C.

  • Initiation of Reaction: 10 µL of DTNB solution (0.5 mM) is added to each well. The reaction is initiated by adding 10 µL of the substrate solution (ATCI or BTCI, 10 mM).

  • Measurement: The absorbance is measured kinetically at 412 nm for 5 minutes using a microplate reader. The rate of reaction is determined.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Nitric Oxide (NO) and TNF-α Production in Microglial Cells

This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Cell Culture and Treatment:

  • Murine microglial cells (e.g., BV-2 cell line) are cultured in appropriate media (e.g., DMEM with 10% FBS).

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., this compound at 1 µM) for 1 hour.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated for 10 minutes at room temperature in the dark.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

TNF-α Measurement (ELISA):

  • The concentration of TNF-α in the collected cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on cell viability.

Procedure:

  • Human oral squamous carcinoma (KB) cells are seeded in a 96-well plate and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_cholinesterase Cholinesterase Inhibition Assay cluster_anti_inflammatory Anti-Inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Reagents (Enzyme, Substrate, DTNB, Test Compounds) A2 Add Reagents to 96-well Plate A1->A2 A3 Pre-incubate A2->A3 A4 Initiate Reaction with Substrate A3->A4 A5 Measure Absorbance at 412 nm A4->A5 A6 Calculate % Inhibition and IC50 A5->A6 B1 Culture and Seed Microglial Cells B2 Pre-treat with Test Compounds B1->B2 B3 Stimulate with LPS B2->B3 B4 Collect Supernatant B3->B4 B5 Measure NO (Griess Assay) B4->B5 B6 Measure TNF-α (ELISA) B4->B6 C1 Seed KB Cells C2 Treat with Test Compounds C1->C2 C3 Add MTT Reagent C2->C3 C4 Dissolve Formazan with DMSO C3->C4 C5 Measure Absorbance at 570 nm C4->C5 C6 Calculate % Viability and IC50 C5->C6

Caption: Workflow for key bioactivity assays.

Putative Anti-Inflammatory Signaling Pathway of this compound in Microglia

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Genes (TNF-α, iNOS) NFkB_nuc->Cytokines Induces Transcription Geisso This compound Geisso->IKK Inhibits? Geisso->NFkB_nuc Inhibits? NO NO Cytokines->NO TNFa TNF-α Cytokines->TNFa

Caption: Putative mechanism of this compound.

References

Validating the Anti-inflammatory Mechanism of Geissoschizoline: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory potential of Geissoschizoline, an indole alkaloid isolated from the bark of the Amazonian tree Geissospermum vellosii. While in vivo studies on pure this compound are not yet available in the public domain, this document synthesizes existing in vitro mechanistic data for the compound and compares its potential efficacy with in vivo data from a standardized animal model of inflammation for an alkaloid-rich fraction of its source plant. The performance is benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Executive Summary

In vitro evidence suggests that this compound exerts anti-inflammatory effects by reducing the release of key pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[1][2]. Furthermore, an indole alkaloid-rich fraction from Geissospermum vellosii has demonstrated significant anti-inflammatory activity in vivo. In a carrageenan-induced paw edema model in rats, this fraction effectively reduced inflammation, showing promise for the therapeutic potential of its constituents, including this compound[3][4].

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of the Geissospermum vellosii alkaloid fraction and standard anti-inflammatory drugs in the carrageenan-induced rat paw edema model. This model is a widely accepted method for evaluating acute inflammation.

Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema

Treatment GroupDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
G. vellosii PPAC Fraction 100 mg/kgi.p.2 hours50.6%[3][4]
3 hours57.8%[3][4]
Indomethacin 10 mg/kgp.o.2 hours54%[5]
3 hours54%[5]
4 hours54%[5]
Diclofenac 5 mg/kgp.o.2 hours56.17%[1]
20 mg/kgp.o.3 hours71.82%[1]
Dexamethasone 1 µglocal3 hours>60%[6]
0.5 mg/kgp.o.-Significant Inhibition[7]

Note: PPAC (Pao Pereira Alkaloid Crystals) fraction is an indole alkaloid-enriched fraction from Geissospermum vellosii.

Proposed Anti-inflammatory Mechanism of this compound

Based on in vitro studies, this compound's anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory mediators. The inhibition of TNF-α is a key aspect of this mechanism, as TNF-α is a pivotal cytokine in the inflammatory cascade.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage / Microglia cluster_this compound This compound Action Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNF_gene TNF-α Gene Nucleus->TNF_gene activates transcription TNF_protein TNF-α Protein TNF_gene->TNF_protein translates to Inflammation Inflammation TNF_protein->Inflammation This compound This compound This compound->TNF_protein Inhibits Release

Caption: Proposed anti-inflammatory signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for acute inflammation.

Objective: To assess the anti-inflammatory activity of a test compound by measuring the reduction of edema induced by carrageenan in the rat paw.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., G. vellosii PPAC fraction)

  • Positive control (e.g., Indomethacin, Diclofenac)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Test Compound groups (various doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer[8].

  • Calculation of Edema and Inhibition:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

G cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_measurement Data Collection and Analysis Acclimatize Acclimatize Rats Fast Fast Rats (12h) Acclimatize->Fast Group Group Animals Fast->Group Baseline Measure Baseline Paw Volume Group->Baseline Administer Administer Test Compound / Controls Baseline->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce Measure_Edema Measure Paw Volume (1-5h) Induce->Measure_Edema Calculate Calculate Edema Volume & % Inhibition Measure_Edema->Calculate

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

The available data provides a strong rationale for the further investigation of this compound as a potential anti-inflammatory agent. The in vitro results clearly indicate a mechanism involving the suppression of pro-inflammatory mediators. The in vivo efficacy of an alkaloid-rich fraction from its natural source in a standard inflammation model corroborates this potential. Future research should focus on evaluating the anti-inflammatory effects of pure this compound in various in vivo models to establish a definitive dose-response relationship and further elucidate its mechanism of action. This would provide the necessary data for its potential development as a novel anti-inflammatory therapeutic.

References

Comparative Efficacy of Geissoschizoline and Other Alkaloids from Geissospermum reticulatum

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The indole alkaloids isolated from Geissospermum reticulatum and related species present a compelling area of research for novel therapeutic agents. This guide provides a comparative analysis of the biological efficacy of geissoschizoline against other prominent alkaloids from this genus, namely geissoschizone, geissospermine, and 3',4',5',6'-tetradehydrogeissospermine. The focus is on their anticholinesterase activity, cytotoxicity, and underlying signaling pathways, supported by available experimental data.

Comparative Biological Activity

A key study by Lima et al. (2020) investigated the anticholinesterase and cytotoxic effects of these four alkaloids isolated from Geissospermum vellosii. This compound emerged as a promising multi-target candidate, particularly for neurodegenerative diseases like Alzheimer's, due to its dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and its notable lack of cytotoxicity compared to its structural relatives.[1]

Anticholinesterase Activity

This compound acts as a non-selective, mixed-type inhibitor of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).[1] In contrast, geissospermine was found to be selective for BChE.[1] The other alkaloids, geissoschizone and 3',4',5',6'-tetradehydrogeissospermine, were non-selective inhibitors of both enzymes.[1]

The following table summarizes the inhibitory concentrations (IC₅₀) of these alkaloids. It is important to note that the data for this compound is for human cholinesterases, while the available comparative data for the other alkaloids is against equine serum BChE, highlighting a need for further studies using the same enzyme sources for a direct comparison.

AlkaloidTarget EnzymeIC₅₀ (µM)Source
This compound human Acetylcholinesterase (hAChE)20.40 ± 0.93[1]
human Butyrylcholinesterase (hBChE)10.21 ± 0.01[1]
Geissoschizone Equine Serum BChENot explicitly found in searches
Geissospermine Equine Serum BChE82.98
3',4',5',6'-Tetradehydrogeissospermine Equine Serum BChE0.32
Cytotoxicity

A critical differentiator for the therapeutic potential of these alkaloids is their cytotoxicity. In a cell viability assay using the N9 microglial cell line, this compound was the only one of the four tested alkaloids that did not exhibit cytotoxicity.[1] This favorable safety profile distinguishes it from geissoschizone, geissospermine, and 3',4',5',6'-tetradehydrogeissospermine.

Further studies on a derivative, this compound N4-methylchlorine, demonstrated a high selectivity index against gastric cancer cells, with significantly lower cytotoxicity in normal VERO and HepG2 cell lines.[2]

AlkaloidCell LineCytotoxicitySource
This compound N9 (mouse microglia)Non-cytotoxic[1]
Geissoschizone N9 (mouse microglia)Cytotoxic[1]
Geissospermine N9 (mouse microglia)Cytotoxic[1]
3',4',5',6'-Tetradehydrogeissospermine N9 (mouse microglia)Cytotoxic[1]
This compound N4-methylchlorine VERO (normal kidney)CC₅₀ = 476.0 µg/mL[2]
HepG2 (human hepatoma)CC₅₀ = 503.5 µg/mL[2]
ACP02 (gastric adenocarcinoma)IC₅₀ = 12.06 µg/mL[2]

Signaling Pathways

Anti-Inflammatory Pathway of this compound

This compound has demonstrated potent anti-inflammatory effects by reducing the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglia at concentrations significantly lower than those required for cholinesterase inhibition.[1] This suggests a neuroprotective role beyond its impact on neurotransmission. The production of NO and TNF-α in activated microglia is primarily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct studies on this compound's effect on this pathway are emerging, its ability to suppress these inflammatory mediators strongly implicates the inhibition of NF-κB activation.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, iNOS) NFkB_nuc->ProInflammatory Induces Transcription This compound This compound This compound->IKK Inhibits (putative) Inflammation Inflammatory Response (TNF-α, NO) ProInflammatory->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway in microglia.

Apoptotic Pathway of a this compound Derivative

A derivative of this compound, N4-methylchlorine, has been shown to induce apoptosis in human gastric cancer cells through the caspase signaling pathway.[2] This indicates that modifications to the this compound scaffold can lead to potent anticancer activity by activating programmed cell death.

G Geisso_deriv This compound N4-methylchlorine Casp8 Caspase-8 Geisso_deriv->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Geissoschizoline: A Comparative Analysis of In Silico Predictions and In Vitro Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico predictions and in vitro experimental results for the indole alkaloid Geissoschizoline. The following sections detail its predicted and observed biological activities, present quantitative data in a comparative format, outline the experimental methodologies used in the cited studies, and visualize the relevant biological pathways and workflows. This objective analysis aims to facilitate a deeper understanding of this compound's therapeutic potential and guide future research endeavors.

Data Summary: In Silico vs. In Vitro

The following table summarizes the key quantitative data from computational and experimental studies on this compound, primarily focusing on its anticholinesterase and anti-inflammatory activities.

Biological Target In Silico Prediction In Vitro Result Reference Study
Human Acetylcholinesterase (hAChE)Dual binding at active and peripheral anionic sitesIC50: 20.40 ± 0.93 µM (Mixed-type inhibition)Lima et al., 2020[1][2]
Human Butyrylcholinesterase (hBChE)Dual binding at active and peripheral anionic sitesIC50: 10.21 ± 0.01 µM (Mixed-type inhibition)Lima et al., 2020[1][2]
Microglial InflammationNot explicitly predictedReduction of Nitric Oxide (NO) and TNF-α release at 1 µMLima et al., 2020[1][2]
CytotoxicityNot explicitly predictedNon-cytotoxic in cell viability assaysLima et al., 2020[2]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key in vitro and in silico studies cited in this guide.

In Vitro Assays

1. Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).

  • Principle: This colorimetric assay measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured spectrophotometrically.

  • Procedure:

    • Prepare solutions of hAChE and hBChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare various concentrations of this compound.

    • In a 96-well plate, add the enzyme solution, DTNB solution, and the this compound solution at different concentrations.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance of the yellow product at regular intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Anti-inflammatory Activity in Microglia

  • Objective: To assess the effect of this compound on the release of pro-inflammatory mediators (Nitric Oxide and TNF-α) from microglia.

  • Cell Line: Mouse microglial cell line (e.g., N9).

  • Procedure:

    • Culture microglial cells in appropriate media.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of this compound at various concentrations.

    • After a defined incubation period, collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement (Griess Assay):

      • Mix the supernatant with Griess reagent.

      • Measure the absorbance at the appropriate wavelength to quantify the amount of nitrite, a stable product of NO.

    • TNF-α Measurement (ELISA):

      • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of TNF-α in the supernatant.

    • Determine the percentage reduction in NO and TNF-α release in the presence of this compound compared to the LPS-stimulated control.

3. Cell Viability Assay

  • Objective: To evaluate the cytotoxicity of this compound.

  • Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to measure cellular metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound.

    • After an incubation period, add the MTT reagent to the wells.

    • Living cells will reduce the MTT to a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance.

    • Compare the absorbance of treated cells to untreated controls to determine the effect on cell viability.

In Silico Methodology

Molecular Docking of this compound with Cholinesterases

  • Objective: To predict the binding mode and interactions of this compound with the active sites of hAChE and hBChE.

  • Software: Molecular docking software such as AutoDock or Molegro Virtual Docker is commonly used.

  • Procedure:

    • Protein Preparation: Obtain the 3D crystal structures of hAChE and hBChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

    • Docking Simulation: Define the binding site on the protein (typically a grid box encompassing the active site and peripheral anionic site). Run the docking algorithm to explore possible binding conformations of this compound within the defined binding site.

    • Analysis of Results: Analyze the predicted binding poses based on scoring functions that estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protein.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's anti-inflammatory action and a typical workflow for its in silico and in vitro cross-validation.

G cluster_0 Microglial Cell cluster_1 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS TNFa_exp TNF-α Expression NFkB->TNFa_exp NO Nitric Oxide (NO) iNOS->NO Produces TNFa TNF-α TNFa_exp->TNFa Produces Inflammation Neuroinflammation NO->Inflammation TNFa->Inflammation This compound This compound This compound->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound in microglia.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation target_id Target Identification (e.g., Cholinesterases) mol_dock Molecular Docking target_id->mol_dock binding_pred Prediction of Binding Affinity & Mode mol_dock->binding_pred cross_val Cross-Validation & Comparison binding_pred->cross_val Hypothesis enz_assay Enzyme Inhibition Assay (e.g., Ellman's Method) data_analysis Quantitative Data Analysis (e.g., IC50) enz_assay->data_analysis cell_assay Cell-based Assay (e.g., Anti-inflammatory) cell_assay->data_analysis data_analysis->cross_val Experimental Evidence

Caption: A typical workflow for the cross-validation of in silico and in vitro results.

Conclusion

The available data demonstrates a strong correlation between the in silico predictions and in vitro findings for this compound, particularly in the context of its anticholinesterase activity. Molecular docking studies correctly predicted its interaction with both the active and peripheral anionic sites of hAChE and hBChE, which is consistent with the mixed-type inhibition observed experimentally.[1][2] Furthermore, the potent anti-inflammatory effects of this compound observed in vitro highlight its multi-target potential, a desirable characteristic for therapeutic candidates for complex neurodegenerative diseases like Alzheimer's.[1][2] The non-cytotoxic nature of this compound further enhances its profile as a promising lead compound.[2] Future research should aim to expand the in silico and in vitro cross-validation to a wider range of biological targets to fully elucidate the therapeutic potential of this intriguing natural product.

References

A Comparative Analysis of the Biological Activities of Geissoschizoline and its N4-Oxide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the indole alkaloid Geissoschizoline and its synthetic derivative, this compound N4-oxide. The available experimental data is presented to facilitate an objective comparison of their performance in key biological assays.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Geissospermum genus. It has garnered interest in the scientific community for its potential therapeutic properties, particularly in the context of neurodegenerative diseases and inflammation.[1][2] The N4-oxide derivative represents a structural modification that can potentially alter the pharmacokinetic and pharmacodynamic properties of the parent compound. This guide summarizes the current state of knowledge on the biological activities of both molecules.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and this compound N4-oxide.

Table 1: Cholinesterase Inhibitory Activity

CompoundTargetIC50 (µM)Source
This compoundHuman Acetylcholinesterase (hAChE)20.40 ± 0.93[2]
This compoundHuman Butyrylcholinesterase (hBChE)10.21 ± 0.01[2]
This compound N4-oxideHuman Acetylcholinesterase (hAChE)Data not available
This compound N4-oxideHuman Butyrylcholinesterase (hBChE)Data not available

Table 2: Anti-inflammatory Activity

CompoundAssayCell LineConcentration% Inhibition/EffectSource
This compoundNitric Oxide (NO) ProductionLPS-stimulated microglial cells1 µMSignificant reduction[1][2]
This compoundTumor Necrosis Factor-alpha (TNF-α) ReleaseLPS-stimulated microglial cells1 µMSignificant reduction[1][2]
This compound N4-oxideNitric Oxide (NO) ProductionData not availableData not availableData not available
This compound N4-oxideTumor Necrosis Factor-alpha (TNF-α) ReleaseData not availableData not availableData not available

Table 3: Cytotoxicity

CompoundCell LineIC50 (µM)Source
This compoundNot specified (in cell viability tests)Non-cytotoxic[1][2]
This compound N4-oxideHuman KB cell line> 40

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine acetylcholinesterase and butyrylcholinesterase activity.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzymes.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM in deionized water)

    • AChE or BChE enzyme solution (1 U/mL in phosphate buffer)

    • Test compound solutions (this compound) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution or solvent control.

    • Add 10 µL of the AChE or BChE enzyme solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution.

    • Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment:

    • Plate microglial cells (e.g., BV-2) in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound (this compound) for a specified time.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

  • Griess Reaction:

    • In a new 96-well plate, mix equal volumes of the culture supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the plate in the dark at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

2. TNF-α Release Assay (ELISA)

This assay quantifies the amount of TNF-α released into the cell culture medium.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect TNF-α.

Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the Griess assay.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • ELISA Procedure (following manufacturer's instructions for a commercial kit):

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the cell culture supernatants and a series of TNF-α standards to the wells.

    • Incubate to allow TNF-α to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody that binds to a different epitope on the captured TNF-α.

    • Wash the plate again.

    • Add a substrate that is converted by the enzyme-linked detection antibody to produce a colored product.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TNF-α in the samples from the standard curve.

    • Calculate the percentage of TNF-α inhibition compared to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound for a specified period.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystals to form.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability compared to the untreated control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined.

Mandatory Visualization

experimental_workflow cluster_cholinesterase Cholinesterase Inhibition Assay cluster_anti_inflammatory Anti-inflammatory Assays cluster_no NO Assay (Griess) cluster_tnf TNF-α Assay (ELISA) cluster_cytotoxicity Cytotoxicity Assay (MTT) a1 Prepare Reagents a2 Incubate Enzyme & Inhibitor a1->a2 a3 Add Substrate & DTNB a2->a3 a4 Measure Absorbance (412 nm) a3->a4 b1 Culture & Treat Microglia b2 Collect Supernatant b1->b2 b3 Griess Reaction b2->b3 b4 Measure Absorbance (540 nm) b3->b4 c1 Culture & Treat Microglia c2 Collect Supernatant c1->c2 c3 ELISA Procedure c2->c3 c4 Measure Absorbance c3->c4 d1 Culture & Treat Cells d2 Add MTT d1->d2 d3 Solubilize Formazan d2->d3 d4 Measure Absorbance (~570 nm) d3->d4

Caption: Workflow for key biological activity assays.

signaling_pathway cluster_inflammation Inflammatory Signaling in Microglia cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS TNFa_exp TNF-α Expression NFkB->TNFa_exp NO Nitric Oxide (NO) iNOS->NO TNFa TNF-α TNFa_exp->TNFa This compound This compound This compound->NFkB Inhibits

Caption: Simplified inflammatory signaling pathway in microglia.

Conclusion

The available data indicates that this compound is a biologically active molecule with potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, and as an anti-inflammatory agent. Its low cytotoxicity further enhances its therapeutic potential.

In stark contrast, there is a significant lack of data regarding the biological activity of this compound N4-oxide. While it appears to have low cytotoxicity, its effects on cholinesterases and inflammatory pathways have not been reported in the reviewed literature. This data gap prevents a comprehensive comparison of the two compounds.

Further research is imperative to elucidate the biological activity profile of this compound N4-oxide. Direct comparative studies of this compound and its N4-oxide derivative are necessary to understand the structure-activity relationship and to determine if the N4-oxidation alters the therapeutic potential of the parent compound. Such studies would be invaluable for guiding future drug development efforts based on the this compound scaffold.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Geissoschizoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Geissoschizoline is not publicly available. The following guidance is based on the known properties of this compound, general best practices for the handling and disposal of hazardous laboratory chemicals, and safety information for structurally related indole alkaloids. All procedures must be conducted in strict accordance with local, state, and federal regulations. This guide is intended to supplement, not replace, institutional and regulatory protocols.

This compound is an indole alkaloid with potential bioactive and toxic properties, particularly at higher concentrations.[1] Therefore, it must be handled with care, and all waste must be treated as hazardous.

I. This compound: Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for its safe handling and in determining appropriate disposal methods.

PropertyValueSource
Molecular Formula C₁₉H₂₆N₂O[1][2]
Molecular Weight 298.42 g/mol [1]
Appearance Coarse crystals
Solubility Soluble in alcohol, chloroform, and ether. Practically insoluble in water.

II. Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

III. Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Solid Waste: Collect all solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

2. Containerization and Labeling:

  • Use only compatible, leak-proof containers for waste collection.

  • Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • If in a solution, list all components and their approximate percentages.

3. In-Lab Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Keep containers securely closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup requests and documentation.

5. Empty Container Disposal:

  • Thoroughly rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous liquid waste.

  • Once clean, deface or remove the original label and dispose of the container according to your institution's procedures for clean glassware or plastic.

IV. Experimental Protocol: Small Spill Cleanup

In the event of a small spill of this compound, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the required PPE before attempting to clean the spill.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.

    • For liquid spills: Contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean the Spill:

    • Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), and collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup (absorbent, paper towels, gloves, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution.

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Geissoschizoline_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start This compound Waste (Solid, Liquid, Sharps) Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Sharps Sharps Waste Segregate->Sharps Containerize Use Compatible, Sealed Containers Solid->Containerize Liquid->Containerize Sharps->Containerize Label Label Clearly: 'Hazardous Waste' 'this compound' Containerize->Label Store Store in Designated Secure Area Label->Store Arrange Arrange for Pickup by EHS/Licensed Contractor Store->Arrange End Proper Disposal Arrange->End

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Geissoschizoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Geissoschizoline. Due to the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent, biologically active alkaloids and cholinesterase inhibitors in a laboratory setting.

Understanding the Risks

This compound is a potent indole alkaloid and an inhibitor of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Its biological activity warrants a cautious approach to handling to prevent accidental exposure, which could have pharmacological effects. While one study indicated it was not cytotoxic in cell viability tests, its full toxicological profile is not well-documented in publicly available sources.[2][3] Therefore, it is prudent to treat this compound as a potentially hazardous compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure routes (inhalation, dermal contact, and ingestion). The following table outlines the recommended PPE for handling this compound.

PPE Component Specification Purpose
Gloves Chemical-resistant nitrile gloves. Double gloving is required.Prevents dermal absorption. The outer glove should be changed immediately upon contamination.
Lab Coat Disposable, solid-front, back-closure gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Face Protection A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.Provides an additional layer of protection for the face.
Respiratory Protection Work in a certified chemical fume hood. If weighing or handling powder outside of a hood, a NIOSH-approved N95 or higher respirator is required.Prevents inhalation of hazardous particles or aerosols.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the work area.

General laboratory attire, including long pants and closed-toe shoes, is mandatory.[4][5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical for safety. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe 1. prep_hood Prepare Fume Hood gather_ppe->prep_hood 2. gather_materials Assemble Materials & Waste Containers prep_hood->gather_materials 3. don_ppe Don Full PPE gather_materials->don_ppe 4. weigh_handle Weigh & Handle in Hood don_ppe->weigh_handle 5. cleanup Clean Work Area & Equipment weigh_handle->cleanup 6. doff_ppe Doff PPE Correctly cleanup->doff_ppe 7. dispose_waste Dispose of Waste doff_ppe->dispose_waste 8. wash_hands Wash Hands Thoroughly dispose_waste->wash_hands 9.

Caption: Workflow for Safe Handling of this compound

Experimental Protocol Steps:

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.[4]

  • Assemble Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, solvent dispensers, and labeled waste containers, are inside the fume hood.

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Handling Operations:

    • When handling the solid form, be mindful of creating dust. Use a chemical fume hood to prevent inhalation.

    • For solutions, work within the fume hood to minimize exposure to vapors.

    • Avoid skin contact at all times. Use chemical-resistant gloves and change them frequently, especially if contamination is suspected.[5]

  • Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.

    • Dispose of all contaminated materials in the designated hazardous waste container.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

cluster_waste_streams Waste Generation cluster_disposal_containers Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes, etc.) solid_container Labeled Hazardous Solid Waste Bin solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipettes) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container eHS_pickup Arrange for Pickup by Environmental Health & Safety solid_container->eHS_pickup liquid_container->eHS_pickup sharps_container->eHS_pickup

Caption: Waste Disposal Workflow for this compound

Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with general laboratory trash. Use designated, clearly labeled hazardous waste containers.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous liquid waste container. Do not pour any this compound-containing solutions down the drain.[6]

  • Final Disposal: Follow your institution's guidelines for the disposal of chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS office for additional information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Geissoschizoline
Reactant of Route 2
Geissoschizoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。